Product packaging for Glycine, N-[N-(4-methoxybenzoyl)glycyl]-(Cat. No.:CAS No. 57463-79-3)

Glycine, N-[N-(4-methoxybenzoyl)glycyl]-

Cat. No.: B187625
CAS No.: 57463-79-3
M. Wt: 266.25 g/mol
InChI Key: HIWBDIBOVCRUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-[N-(4-methoxybenzoyl)glycyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[N-(4-methoxybenzoyl)glycyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O5 B187625 Glycine, N-[N-(4-methoxybenzoyl)glycyl]- CAS No. 57463-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57463-79-3

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H14N2O5/c1-19-9-4-2-8(3-5-9)12(18)14-6-10(15)13-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17)

InChI Key

HIWBDIBOVCRUPH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

N-(4-methoxybenzoyl)glycine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-methoxybenzoyl)glycine, also widely known by its synonym 4-methoxyhippuric acid or anisuric acid, is an N-acylglycine derivative. Structurally, it consists of a glycine molecule acylated at the nitrogen atom by a 4-methoxybenzoyl group. In biological systems, it is recognized as a key metabolite resulting from the detoxification of 4-methoxybenzoic acid (anisic acid) via the glycine conjugation pathway. This process, occurring primarily in the mitochondria of liver and kidney cells, facilitates the excretion of xenobiotic carboxylic acids. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of N-(4-methoxybenzoyl)glycine.

Chemical Identity and Structure

N-(4-methoxybenzoyl)glycine is a well-defined organic molecule. Its core structure is an amide linkage between the amino group of glycine and the carboxyl group of 4-methoxybenzoic acid.

Table 1: Chemical Identification of N-(4-methoxybenzoyl)glycine

IdentifierValueCitation
IUPAC Name 2-(4-methoxybenzamido)acetic acid[1]
Synonyms 4-Methoxyhippuric acid, Anisuric acid, p-Methoxyhippuric acid, N-(p-anisoyl)glycine[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
CAS Number 13214-64-7
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCC(=O)O
InChI Key SIEIOUWSTGWJGE-UHFFFAOYSA-N[1]

Physicochemical Properties

The compound is a solid at room temperature. While comprehensive experimental data is limited, key properties have been reported or can be reliably predicted using computational models.

Table 2: Physicochemical Properties of N-(4-methoxybenzoyl)glycine

PropertyValueNotesCitation
Physical State Solid (White to off-white)Experimental
Melting Point 155-158 °CExperimental
Water Solubility Not experimentally determinedPredicted value using ALOGPS[2][3]
pKa (acidic) ~3.53Predicted

Synthesis and Experimental Protocols

N-(4-methoxybenzoyl)glycine is most classically synthesized via a Schotten-Baumann reaction, which involves the acylation of glycine with 4-methoxybenzoyl chloride under basic aqueous conditions. The necessary acid chloride precursor is readily prepared from commercially available 4-methoxybenzoic acid.

Experimental Protocol

Part A: Synthesis of 4-Methoxybenzoyl Chloride

  • Apparatus Setup : A two-neck round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The top of the condenser is fitted with a gas outlet connected to a scrubber (e.g., containing aqueous sodium hydroxide) to neutralize the HCl gas byproduct.

  • Reaction : To the flask, add 4-methoxybenzoic acid (1.0 equivalent). Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 equivalents) dropwise at room temperature.

  • Heating : Once the addition is complete, slowly heat the mixture to reflux (approx. 75-80°C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 4-methoxybenzoyl chloride is a clear or pale-yellow liquid and can be used in the next step without further purification.

Part B: Synthesis of N-(4-methoxybenzoyl)glycine (Schotten-Baumann Reaction)

  • Apparatus Setup : Prepare a beaker or flask with a magnetic stirrer, capable of being cooled in an ice bath.

  • Reactant Preparation : Dissolve glycine (1.0 equivalent) in an aqueous solution of 10% sodium hydroxide (NaOH) (2.0 equivalents) and cool the solution to 0-5°C in the ice bath.

  • Acylation : In a separate vessel, dissolve the crude 4-methoxybenzoyl chloride (1.0 equivalent) from Part A in a minimal amount of a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Reaction : Add the 4-methoxybenzoyl chloride solution dropwise to the cold, stirring glycine solution over 30 minutes. Maintain vigorous stirring and keep the temperature below 10°C. The Schotten-Baumann conditions utilize a two-phase system where the base in the aqueous phase neutralizes the HCl generated.

  • Workup : After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Transfer the mixture to a separatory funnel and discard the organic layer.

  • Precipitation : Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate of N-(4-methoxybenzoyl)glycine will form.

  • Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Part A: Acid Chloride Formation cluster_1 Part B: Schotten-Baumann Reaction A1 4-Methoxybenzoic Acid A3 Reaction at Reflux A1->A3 A2 Thionyl Chloride (SOCl₂) A2->A3 A4 4-Methoxybenzoyl Chloride (Crude Product) A3->A4 Distillation of excess SOCl₂ B2 Acylation at 0-5°C A4->B2 B1 Glycine in 10% NaOH (aq) B1->B2 B3 Acidification (HCl) B2->B3 B4 N-(4-methoxybenzoyl)glycine (Precipitate) B3->B4 B5 Filtration & Recrystallization B4->B5 B6 Purified Product B5->B6 G cluster_mito Mitochondrial Matrix AnisicAcid Anisic Acid (4-Methoxybenzoic Acid) AnisoylCoA Anisoyl-CoA AnisicAcid->AnisoylCoA Enzyme1 Acyl-CoA Ligase (ATP, CoASH → AMP, PPi, H₂O) Target N-(4-methoxybenzoyl)glycine (4-Methoxyhippuric Acid) AnisoylCoA->Target Enzyme2 Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->Target Excretion Urinary Excretion Target->Excretion

References

Spectral Analysis of 4-Methoxyhippuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 4-methoxyhippuric acid, a compound of interest in various fields of chemical and biomedical research. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds, including hippuric acid, 4-hydroxyhippuric acid, 4-methylhippuric acid, and anisic acid. This guide also outlines standardized experimental protocols for acquiring such spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-methoxyhippuric acid. These values are estimations based on the spectral characteristics of structurally related molecules and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methoxyhippuric Acid
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.5 - 12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~8.6 - 8.8Triplet1HAmide proton (-NH)
~7.8 - 8.0Doublet2HAromatic protons (ortho to carbonyl)
~6.9 - 7.1Doublet2HAromatic protons (ortho to methoxy)
~4.1 - 4.3Doublet2HMethylene protons (-CH₂-)
~3.8 - 3.9Singlet3HMethoxy protons (-OCH₃)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methoxyhippuric Acid
Chemical Shift (δ) ppmAssignment
~171 - 173Carboxylic acid carbon (-COOH)
~166 - 168Amide carbonyl carbon (-C=O)
~162 - 164Aromatic carbon (para to carbonyl, attached to -OCH₃)
~130 - 132Aromatic carbons (ortho to carbonyl)
~125 - 127Aromatic carbon (ipso, attached to carbonyl)
~114 - 116Aromatic carbons (ortho to methoxy)
~55 - 57Methoxy carbon (-OCH₃)
~41 - 43Methylene carbon (-CH₂-)

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for 4-Methoxyhippuric Acid
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 2500BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (amide)
~3050 - 3000WeakC-H stretch (aromatic)
~2950 - 2850WeakC-H stretch (aliphatic)
~1730 - 1700StrongC=O stretch (carboxylic acid)
~1650 - 1630StrongC=O stretch (amide I)
~1600, ~1510MediumC=C stretch (aromatic ring)
~1550MediumN-H bend (amide II)
~1250StrongC-O stretch (aryl ether)
~1170MediumC-O stretch (carboxylic acid)
Table 4: Predicted Mass Spectrometry Fragmentation for 4-Methoxyhippuric Acid
m/zProposed Fragment Ion
209[M]⁺ (Molecular Ion)
192[M - OH]⁺
151[CH₃OC₆H₄CO]⁺
135[M - H₂O - CO - NHCH₂]⁺
107[CH₃OC₆H₄]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for 4-methoxyhippuric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 4-methoxyhippuric acid.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 4-methoxyhippuric acid.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the solvent.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program such as zgpg30.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the FID similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 4-methoxyhippuric acid.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 4-methoxyhippuric acid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-methoxyhippuric acid.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Introduction:

  • For EI-MS: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • For ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate) and introduced into the ion source via direct infusion or a liquid chromatograph (LC).

Data Acquisition (EI-MS):

  • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • A detector records the abundance of each ion.

Data Acquisition (ESI-MS):

  • The sample solution is sprayed through a charged capillary, creating fine, charged droplets.

  • The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).

  • The ions are then analyzed and detected in the same manner as in EI-MS.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like 4-methoxyhippuric acid.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 4-Methoxyhippuric Acid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Sample Solid Sample for IR & MS Sample->Solid_Sample For IR/MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Solid_Sample->FTIR MS Mass Spectrometer Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectral analysis of 4-methoxyhippuric acid.

Anisuric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of N-(4-methoxybenzoyl)glycine (Anisuric Acid), covering its chemical properties, synthesis, and potential biological significance for researchers, scientists, and drug development professionals.

Core Data Summary

Anisuric acid, systematically known as N-(4-methoxybenzoyl)glycine and also referred to as p-methoxyhippuric acid, is a derivative of the amino acid glycine. It is characterized by a p-methoxybenzoyl group attached to the nitrogen atom of glycine.

PropertyValueReference
CAS Number 13214-64-7[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [2]
Synonyms N-(4-methoxybenzoyl)glycine, p-methoxyhippuric acid, 4-methoxyhippuric acid[1]

Synthesis and Experimental Protocols

The synthesis of anisuric acid can be approached through several methodologies, primarily involving the acylation of glycine. While specific detailed protocols are proprietary to various research and commercial entities, the general synthetic strategies are well-established in organic chemistry.

One common approach is the Schotten-Baumann reaction , where glycine is treated with p-anisoyl chloride in the presence of a base, such as sodium hydroxide.

Illustrative Experimental Workflow for Schotten-Baumann Synthesis:

Glycine Glycine Reaction Reaction Mixture (Acylation) Glycine->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction AnisoylChloride p-Anisoyl Chloride in organic solvent AnisoylChloride->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Precipitation Precipitation of Anisuric Acid Acidification->Precipitation Purification Purification (Recrystallization) Precipitation->Purification

Caption: General workflow for anisuric acid synthesis via the Schotten-Baumann reaction.

Another synthetic route involves reductive amination . This method utilizes a 4-methoxybenzaldehyde and a glycine ester, which undergo condensation to form an imine, followed by reduction.

Potential Biological Activity and Signaling Pathways

While research specifically delineating the signaling pathways of anisuric acid is limited, studies on its constituent parts and related molecules provide valuable insights.

The glycine component of anisuric acid is known to interact with several signaling pathways. Notably, glycine can influence the mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that glycine supplementation can activate the mTOR pathway in certain cell types.[3][4] Furthermore, glycine receptors have been identified on macrophages, suggesting a role in modulating immune responses through pathways such as NF-κB .[5]

Derivatives of the methoxybenzoyl moiety have been investigated for their biological activities. For instance, certain 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Given the structure of anisuric acid, it is plausible that it may exert biological effects through the modulation of these or other signaling pathways. However, dedicated studies are required to elucidate its precise mechanism of action.

Logical Relationship of Potential Biological Action:

AnisuricAcid Anisuric Acid GlycineMoiety Glycine Moiety AnisuricAcid->GlycineMoiety MethoxybenzoylMoiety p-Methoxybenzoyl Moiety AnisuricAcid->MethoxybenzoylMoiety mTOR_Pathway mTOR Signaling GlycineMoiety->mTOR_Pathway NFkB_Pathway NF-κB Signaling GlycineMoiety->NFkB_Pathway Tubulin_Polymerization Tubulin Polymerization Inhibition MethoxybenzoylMoiety->Tubulin_Polymerization CellGrowth Cell Growth & Proliferation mTOR_Pathway->CellGrowth ImmuneResponse Immune Response Modulation NFkB_Pathway->ImmuneResponse Apoptosis Apoptosis Tubulin_Polymerization->Apoptosis

Caption: Potential biological targets and outcomes based on the structural components of anisuric acid.

Experimental Protocols for Biological Evaluation

To investigate the biological effects of anisuric acid, a variety of in vitro assays can be employed.

General Experimental Workflow for In Vitro Analysis:

cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis AnisuricAcid Anisuric Acid Stock Solution Treatment Treat cells with varying concentrations of Anisuric Acid AnisuricAcid->Treatment CellCulture Cell Culture (e.g., Cancer cell lines) CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (for signaling proteins) Treatment->WesternBlot DataAnalysis Data Collection & Statistical Analysis Cytotoxicity->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

References

An In-depth Technical Guide to the Solubility of 4-Methoxyhippuric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available solubility information for 4-methoxyhippuric acid (N-(4-methoxybenzoyl)glycine) in organic solvents. Due to the limited availability of direct quantitative data for 4-methoxyhippuric acid in publicly accessible literature, this guide presents qualitative solubility information for the closely related compound N-(4-methoxybenzyl)glycine. To provide a valuable comparative reference for researchers, quantitative solubility data for the parent compound, hippuric acid, and a methylated derivative, 2-methylhippuric acid, are also included. Furthermore, this document outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds like 4-methoxyhippuric acid, utilizing the widely accepted shake-flask method. A visual workflow of this protocol is also provided to aid in experimental design.

Introduction

4-Methoxyhippuric acid is a derivative of hippuric acid, characterized by a methoxy group substitution on the phenyl ring. As with many compounds in drug discovery and development, understanding its solubility in various organic solvents is crucial for processes such as synthesis, purification, formulation, and in vitro/in vivo testing. The solubility of an active pharmaceutical ingredient (API) can significantly impact its bioavailability and therapeutic efficacy. This guide aims to collate the available information on the solubility of 4-methoxyhippuric acid and provide practical guidance for its experimental determination.

Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-methoxyhippuric acid in organic solvents. However, qualitative information for a structurally similar compound, N-(4-methoxybenzyl)glycine, is available and provides valuable insight into the expected solubility profile. Additionally, quantitative data for the parent compound, hippuric acid, and a related derivative, 2-methylhippuric acid, are presented below for comparative purposes.

Qualitative Solubility of a Related Compound

N-(4-Methoxybenzyl)glycine, a compound structurally similar to 4-methoxyhippuric acid, is reported to have excellent solubility in polar protic solvents like ethanol and methanol. It is also described as being soluble in polar aprotic solvents such as dimethylformamide (DMF), dichloromethane, and tetrahydrofuran (THF), as well as in acetone[1][2].

Quantitative Solubility of Related Hippuric Acid Derivatives

To aid researchers in estimating the solubility of 4-methoxyhippuric acid, the following tables summarize available quantitative data for hippuric acid and 2-methylhippuric acid.

Table 1: Quantitative Solubility of Hippuric Acid in Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)3525

Note: The solubility of hippuric acid has been measured in a range of other solvents including methanol, ethanol, 1-propanol, 1-butanol, 1,4-dioxane, chloroform, and tetrahydrofuran, with solubility generally increasing with temperature. The order of solubility in non-alcoholic solvents was found to be greater in dimethylformamide and lowest in chloroform[3].

Table 2: Quantitative Solubility of 2-Methylhippuric Acid in Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)
Dimethylformamide (DMF)30Not Specified
Dimethyl Sulfoxide (DMSO)20Not Specified
Ethanol15Not Specified
Phosphate-Buffered Saline (PBS) pH 7.21Not Specified

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic solubility of a compound like 4-methoxyhippuric acid in an organic solvent. The shake-flask method is a well-established and reliable technique for this purpose[4][5][6].

Materials and Equipment
  • 4-Methoxyhippuric acid (solid)

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-methoxyhippuric acid to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vial for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should appear as a slurry with visible undissolved solid.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed and collect the clear supernatant.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4-methoxyhippuric acid.

    • Prepare a calibration curve using standard solutions of 4-methoxyhippuric acid of known concentrations in the same solvent.

  • Calculation:

    • Calculate the concentration of 4-methoxyhippuric acid in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in units such as mg/mL or g/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the generalized shake-flask method for determining the solubility of 4-methoxyhippuric acid.

G start Start: Prepare Materials add_excess Add excess 4-methoxyhippuric acid to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature with shaking (24-72h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle separate Filter or centrifuge to get clear supernatant settle->separate dilute Dilute supernatant to known concentration separate->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

References

An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-methoxybenzoyl)glycine, a valuable building block in medicinal chemistry and organic synthesis. The document details the primary synthetic pathway, the Schotten-Baumann reaction, including its mechanism, a detailed experimental protocol, and relevant quantitative data. Alternative synthetic strategies are also discussed.

Core Synthesis Pathway: The Schotten-Baumann Reaction

The most common and effective method for the synthesis of N-(4-methoxybenzoyl)glycine is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of glycine with 4-methoxybenzoyl chloride in the presence of a base.[1][2][3] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the formation of the amide product.[1]

The reaction is typically carried out in a biphasic system, consisting of an aqueous phase containing the glycine and the base, and an organic phase in which the 4-methoxybenzoyl chloride and the final product are soluble.[2]

Reaction Mechanism

The mechanism of the Schotten-Baumann reaction for the synthesis of N-(4-methoxybenzoyl)glycine proceeds through the following steps:

  • Deprotonation of Glycine: The base (e.g., sodium hydroxide) in the aqueous phase deprotonates the amino group of glycine, increasing its nucleophilicity.

  • Nucleophilic Attack: The nucleophilic amino group of glycine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion.

  • Proton Transfer: A proton is transferred from the nitrogen atom to a base, resulting in the final N-(4-methoxybenzoyl)glycine product.

Schotten_Baumann_Mechanism

Experimental Protocol

This protocol is adapted from general procedures for the Schotten-Baumann reaction of amino acids.[4]

Materials:

  • Glycine

  • 4-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

  • Dichloromethane or diethyl ether (as organic solvent, optional)

Procedure:

  • Preparation of Glycine Solution: In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Stir the mixture until the glycine is completely dissolved. The solution should be cooled in an ice bath.

  • Addition of 4-Methoxybenzoyl Chloride: While vigorously stirring the cooled glycine solution, add 4-methoxybenzoyl chloride (1.1 equivalents) portion-wise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the smell of 4-methoxybenzoyl chloride.

  • Precipitation of the Product: After the reaction is complete, acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath with continuous stirring. The N-(4-methoxybenzoyl)glycine will precipitate out as a white solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water. The crude product can be purified by recrystallization from hot water or an ethanol-water mixture to yield pure N-(4-methoxybenzoyl)glycine.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data
ParameterValueReference
Molecular Formula C₁₀H₁₁NO₄[5]
Molecular Weight 209.20 g/mol [5]
Melting Point 163-165 °C (for 4-methylhippuric acid)[6]
Appearance White crystalline powder[6]
Purity (Typical) >97%[5]
Yield (Typical) Information not available in search results

Spectroscopic Data (Predicted/Typical for similar compounds):

  • ¹H NMR: Signals corresponding to the aromatic protons of the 4-methoxyphenyl group, the methylene protons of the glycine backbone, the methoxy group protons, and the amide and carboxylic acid protons are expected.

  • ¹³C NMR: Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methylene carbon of the glycine backbone, and the methoxy carbon are anticipated.

  • IR (Infrared Spectroscopy): Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and the C-O stretch of the methoxy group and carboxylic acid are expected.

Alternative Synthesis Pathways

While the Schotten-Baumann reaction is the most prevalent method, other synthetic routes have been explored for the synthesis of N-acylglycines and related compounds. These may offer advantages in specific contexts, such as milder reaction conditions or the use of different starting materials.

Reductive Amination

Reductive amination provides a pathway to N-substituted glycines.[7][8][9] For the synthesis of the related compound N-(4-methoxybenzyl)glycine, this involves the reaction of 4-methoxybenzaldehyde with glycine, followed by reduction of the resulting imine.[7] A similar strategy could potentially be adapted for N-(4-methoxybenzoyl)glycine, although this would require a different starting material.

Reductive_Amination_Workflow

Gabriel Synthesis

The Gabriel synthesis is a well-established method for the preparation of primary amines from alkyl halides.[10][11][12] A modification of this method could potentially be used for the synthesis of N-(4-methoxybenzoyl)glycine. This would involve the N-alkylation of phthalimide with a suitable glycine derivative, followed by hydrazinolysis to release the desired product.[7]

Gabriel_Synthesis_Logic

Preparation of Starting Material: 4-Methoxybenzoyl Chloride

A key starting material for the Schotten-Baumann synthesis of N-(4-methoxybenzoyl)glycine is 4-methoxybenzoyl chloride. This can be prepared from 4-methoxybenzoic acid.

Experimental Protocol for 4-Methoxybenzoyl Chloride Synthesis

This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides.[13][14]

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (CH₂Cl₂) or Benzene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 4-methoxybenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or benzene.

  • Addition of Chlorinating Agent: Add thionyl chloride (1.0-1.2 equivalents) or oxalyl chloride (1.2 equivalents) to the mixture. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 1-2 hours. The reaction is complete when the evolution of gas (SO₂ or CO and CO₂) ceases.

  • Isolation of Product: Remove the excess solvent and chlorinating agent under reduced pressure. The resulting crude 4-methoxybenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Conclusion

The synthesis of N-(4-methoxybenzoyl)glycine is most reliably achieved through the Schotten-Baumann reaction. This method is well-established, generally high-yielding, and utilizes readily available starting materials. While alternative pathways such as reductive amination and the Gabriel synthesis exist for related compounds, their application to the direct synthesis of N-(4-methoxybenzoyl)glycine would require significant adaptation. For researchers and professionals in drug development, the Schotten-Baumann approach provides a robust and efficient route to this valuable synthetic intermediate. Further optimization of reaction conditions and purification techniques can be explored to enhance yield and purity for specific applications.

References

In-Depth Technical Guide on the Biological Activity of N-(4-methoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxybenzoyl)glycine, also known as 4-methoxyhippuric acid or N-(p-anisoyl)glycine, is an N-acylglycine derivative with potential biological activities, notably in the realm of inflammation. This technical guide provides a comprehensive overview of its known biological effects, with a focus on its anti-inflammatory properties and underlying mechanisms of action. This document synthesizes available data on its interaction with key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades. Detailed experimental protocols for relevant assays are provided to facilitate further research and evaluation of this compound.

Introduction

N-acylglycines are a class of endogenous and synthetic compounds that have garnered interest for their diverse biological activities. N-(4-methoxybenzoyl)glycine, a derivative of the simplest amino acid, glycine, is structurally related to other N-acyl amino acids that are being explored for their therapeutic potential. The presence of the 4-methoxybenzoyl group is anticipated to modulate the compound's physicochemical properties and biological target interactions. This guide will delve into the specifics of its biological activity, drawing from studies on the parent glycine molecule and structurally similar compounds to infer its potential mechanisms and effects.

Putative Biological Activity and Mechanism of Action

While direct quantitative data for N-(4-methoxybenzoyl)glycine is limited in publicly accessible literature, the biological activities of its constituent parts and related molecules suggest a potential role as an anti-inflammatory agent. The proposed mechanisms of action are centered around the modulation of key inflammatory pathways.

Anti-Inflammatory Activity

The glycine component of N-(4-methoxybenzoyl)glycine has well-documented anti-inflammatory and immunomodulatory effects. Glycine itself can attenuate the inflammatory response by decreasing the expression of pro-inflammatory cytokines. It is hypothesized that N-(4-methoxybenzoyl)glycine may exhibit similar or enhanced anti-inflammatory properties due to the N-acylation.

Cyclooxygenase (COX) Inhibition

A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. It is plausible that N-(4-methoxybenzoyl)glycine could act as a COX inhibitor. Further enzymatic assays are required to determine its specific activity and selectivity for COX-1 versus COX-2.

NF-κB Signaling Pathway Modulation

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Glycine has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. It is proposed that N-(4-methoxybenzoyl)glycine may interfere with this pathway, potentially by inhibiting the degradation of IκBα and preventing the nuclear translocation of the active NF-κB subunits.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., IC50, EC50 values) in the public domain detailing the biological activity of N-(4-methoxybenzoyl)glycine. The following table is provided as a template for researchers to populate as data becomes available.

Assay Target Parameter Value Reference
In vitro COX-1 InhibitionCOX-1IC50Data not available
In vitro COX-2 InhibitionCOX-2IC50Data not available
Carrageenan-Induced Paw EdemaIn vivo anti-inflammatory% InhibitionData not available
NF-κB Luciferase Reporter AssayNF-κB Activity% InhibitionData not available

Experimental Protocols

To facilitate the investigation of N-(4-methoxybenzoyl)glycine's biological activity, detailed protocols for key assays are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[1][2][3]

Materials:

  • Male Wistar rats (150-200 g)

  • N-(4-methoxybenzoyl)glycine

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer N-(4-methoxybenzoyl)glycine (at various doses), the positive control, or the vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[4][5]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N-(4-methoxybenzoyl)glycine

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound (N-(4-methoxybenzoyl)glycine) at various concentrations in a suitable buffer.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA) as provided in commercial kits.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.[2][6]

Materials:

  • A suitable cell line (e.g., HEK293T or HeLa)

  • An NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • N-(4-methoxybenzoyl)glycine

  • An NF-κB activator (e.g., TNF-α or LPS)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After transfection, treat the cells with N-(4-methoxybenzoyl)glycine at various concentrations for a defined period.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.

Visualizations

Proposed Inflammatory Signaling Pathway

The following diagram illustrates the potential points of intervention for N-(4-methoxybenzoyl)glycine within the inflammatory cascade, based on the known activities of related compounds.

Inflammatory_Pathway cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Release from phospholipids IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Binds to promoter DNA DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Pro_inflammatory_Genes->Cytokines Inflammation Inflammation Cytokines->Inflammation COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Prostaglandins->Inflammation N4MG N-(4-methoxybenzoyl)glycine N4MG->IKK Inhibits? N4MG->NFkB Inhibits translocation? N4MG->COX_Enzymes Inhibits?

Caption: Proposed mechanism of anti-inflammatory action of N-(4-methoxybenzoyl)glycine.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram outlines the workflow for the in vivo anti-inflammatory assay.

Carrageenan_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Grouping Grouping of Animals (n=6 per group) Fasting->Grouping Dosing Compound Administration (Oral/IP) Grouping->Dosing Wait Wait for 1 hour Dosing->Wait Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Wait->Carrageenan_Injection Measurement_0h Measure Paw Volume (0h) Carrageenan_Injection->Measurement_0h Measurement_Intervals Measure Paw Volume (1h, 2h, 3h, 4h, 5h) Measurement_0h->Measurement_Intervals Data_Analysis Data Analysis (% Inhibition of Edema) Measurement_Intervals->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

N-(4-methoxybenzoyl)glycine presents an interesting scaffold for the development of novel anti-inflammatory agents. Based on the known biological activities of glycine and related N-acyl amino acids, it is plausible that this compound modulates key inflammatory pathways, including COX and NF-κB signaling. However, a significant gap exists in the literature regarding specific quantitative data on its biological activity. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers to systematically investigate the therapeutic potential of N-(4-methoxybenzoyl)glycine and to elucidate its precise mechanism of action. Further studies are crucial to validate its efficacy and to establish a comprehensive biological activity profile.

References

4-Methoxyhippuric Acid as a Metabolite of Anethole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a widely used flavoring agent and a constituent of several essential oils, undergoes extensive metabolism in mammals. One of the key metabolic pathways involves the side-chain oxidation of anethole, leading to the formation of various metabolites, including 4-methoxyhippuric acid. This technical guide provides an in-depth overview of the biotransformation of anethole to 4-methoxyhippuric acid, presenting quantitative data on its excretion, detailed experimental protocols for its analysis, and visualizations of the metabolic pathways and experimental workflows. Understanding the metabolism of anethole and the formation of its metabolites is crucial for assessing its safety and potential pharmacological activities.

Introduction

Anethole, chemically known as trans-1-methoxy-4-(prop-1-en-1-yl)benzene, is a phenylpropanoid that is naturally present in anise, fennel, and star anise. It is extensively used in the food, beverage, and pharmaceutical industries as a flavoring agent. Upon ingestion, anethole is readily absorbed and undergoes significant metabolism, primarily in the liver. The biotransformation of anethole involves three main pathways: O-demethylation, side-chain epoxidation, and omega (ω)-side-chain oxidation.[1] The ω-side-chain oxidation pathway is of particular interest as it leads to the formation of 4-methoxybenzoic acid, which is subsequently conjugated with glycine to produce 4-methoxyhippuric acid, a major urinary metabolite in some species.[2] This guide will focus on the formation of 4-methoxyhippuric acid as a metabolite of anethole, providing quantitative data and detailed methodologies for its study.

Metabolic Pathways of Anethole

The metabolism of anethole is complex and species-dependent. The three primary oxidative pathways are catalyzed by cytochrome P450 (CYP) enzymes.[3]

  • O-Demethylation: This pathway involves the removal of the methyl group from the methoxy moiety of anethole.

  • Side-chain Epoxidation: This pathway leads to the formation of anethole-1,2-epoxide, a reactive intermediate.

  • Omega (ω)-Side-Chain Oxidation: This pathway involves the oxidation of the terminal methyl group of the propenyl side chain.

The formation of 4-methoxyhippuric acid is a result of the ω-side-chain oxidation pathway. This multi-step process is initiated by the oxidation of the propenyl side chain of anethole to form 4-methoxycinnamyl alcohol, which is further oxidized to 4-methoxycinnamic acid. Subsequent β-oxidation of 4-methoxycinnamic acid yields 4-methoxybenzoic acid. Finally, 4-methoxybenzoic acid is conjugated with the amino acid glycine to form 4-methoxyhippuric acid, which is then excreted in the urine.

anethole_metabolism anethole trans-Anethole omega_oxidation ω-Side-Chain Oxidation anethole->omega_oxidation CYP450 m_cinnamic_acid 4-Methoxycinnamic Acid omega_oxidation->m_cinnamic_acid beta_oxidation β-Oxidation m_cinnamic_acid->beta_oxidation m_benzoic_acid 4-Methoxybenzoic Acid beta_oxidation->m_benzoic_acid glycine_conjugation Glycine Conjugation m_benzoic_acid->glycine_conjugation Glycine N-acyltransferase m_hippuric_acid 4-Methoxyhippuric Acid glycine_conjugation->m_hippuric_acid

Caption: Metabolic pathway of anethole to 4-methoxyhippuric acid.

Quantitative Data on Anethole Metabolism

The extent of anethole metabolism via the different pathways varies with species and the administered dose. Studies in rodents have provided valuable quantitative data on the excretion of anethole metabolites.

Table 1: Dose-Dependent Urinary Excretion of Anethole Metabolites in Mice [1]

Dose of trans-Anethole (mg/kg)O-Demethylation (% of Dose)Omega-Oxidation (4-Methoxybenzoic and 4-Methoxyhippuric acids) (% of Dose)
0.057210
15003542

Data represents the percentage of the administered dose of trans-[methoxy-14C]anethole excreted in the urine of male CD-1 mice via the respective metabolic pathways.

Table 2: Species Differences in the Major Metabolic Pathways of trans-Anethole [2]

SpeciesO-Demethylation (% of urinary metabolites)Omega-Side-Chain Oxidation (% of urinary metabolites)Side-Chain Epoxidation (% of urinary metabolites)
Rat371349
Mouse322841

Data is based on a single 50 mg/kg dose of trans-[methoxy-14C]anethole.

While the metabolic pathways of anethole in humans are believed to be qualitatively similar to those in rodents, detailed quantitative data on the urinary excretion of 4-methoxyhippuric acid in humans following anethole ingestion is not extensively documented in the reviewed literature.[4]

Experimental Protocols

The analysis of 4-methoxyhippuric acid and other anethole metabolites in biological matrices typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

In Vivo Study Design for Anethole Metabolism

A general workflow for an in vivo study to investigate the metabolism of anethole is outlined below.

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase animal_dosing Animal Dosing (e.g., Rats, Mice) with Anethole urine_collection 24h Urine Collection in Metabolism Cages animal_dosing->urine_collection acidification Urine Acidification (e.g., with HCl) urine_collection->acidification extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidification->extraction evaporation Solvent Evaporation (under Nitrogen) extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_gcms HPLC or GC-MS Analysis reconstitution->hplc_gcms data_analysis Data Analysis and Quantification hplc_gcms->data_analysis

Caption: General experimental workflow for in vivo anethole metabolism studies.
Protocol for HPLC Analysis of 4-Methoxyhippuric Acid in Urine

This protocol is a synthesized method based on common practices for the analysis of hippuric acid derivatives in urine.[5][6][7]

1. Sample Preparation: a. To 1 mL of urine sample in a glass tube, add 80 µL of 6N hydrochloric acid to acidify the sample. b. Add 0.3 g of sodium chloride and 4 mL of ethyl acetate. c. Vortex the mixture for 2 minutes to extract the metabolites. d. Centrifuge at 4000 rpm for 6 minutes to separate the layers. e. Transfer the upper organic layer (ethyl acetate) to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C. g. Reconstitute the residue in 200 µL of the HPLC mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A mixture of methanol and 0.2% acetic acid in water (e.g., 25:75, v/v) containing a phosphate buffer (e.g., 6.5 mmol/L potassium dihydrogen phosphate).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 254 nm.
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a calibration curve using standard solutions of 4-methoxyhippuric acid of known concentrations. b. Analyze the standards and samples under the same HPLC conditions. c. Quantify the concentration of 4-methoxyhippuric acid in the urine samples by comparing the peak areas with the calibration curve.

Protocol for GC-MS Analysis of 4-Methoxyhippuric Acid in Urine

This protocol outlines a general procedure for the analysis of hippuric acid derivatives by GC-MS, which often requires derivatization to increase volatility.[8][9][10]

1. Sample Preparation and Derivatization: a. Perform the same extraction procedure as described for HPLC analysis (Section 4.2, steps 1a-1e). b. Evaporate the ethyl acetate extract to complete dryness. c. To the dry residue, add a derivatizing agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) to convert 4-methoxyhippuric acid to its more volatile trimethylsilyl (TMS) derivative. d. Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization. e. After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A capillary column suitable for metabolite analysis (e.g., DB-17 or equivalent).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A programmed temperature gradient to separate the metabolites (e.g., start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 5 min).
  • Injector Temperature: 250°C.
  • MS Interface Temperature: 280°C.
  • Ionization Mode: Electron Impact (EI).
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  • Scan Range: m/z 50-500.

3. Quantification: a. Use a suitable internal standard (e.g., a deuterated analog of hippuric acid) added to the samples before extraction. b. Create a calibration curve by analyzing derivatized standards of 4-methoxyhippuric acid. c. Identify the TMS derivative of 4-methoxyhippuric acid based on its retention time and mass spectrum. d. Quantify the metabolite by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

4-Methoxyhippuric acid is a significant metabolite of anethole, formed via the ω-side-chain oxidation pathway. Its formation and excretion are dependent on the administered dose and the species being studied. The quantitative data and detailed analytical protocols provided in this guide offer a valuable resource for researchers and scientists in the fields of drug metabolism, toxicology, and food science. Further studies, particularly in humans, are warranted to better understand the quantitative aspects of anethole metabolism and the toxicological significance of its various metabolites. The provided methodologies can serve as a foundation for such future investigations.

References

An In-depth Technical Guide to the Discovery and History of Anisuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisuric acid, known chemically as N-(4-methoxybenzoyl)glycine, is a metabolite of anisic acid. Its history is intrinsically linked to the nascent stages of biochemistry and the study of xenobiotic metabolism. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to anisuric acid, placing it within the broader context of the scientific understanding of glycine conjugation pathways.

Discovery and Historical Context

The discovery of anisuric acid is a chapter in the larger story of the elucidation of how the body metabolizes foreign substances. The foundational work in this field was the discovery of hippuric acid in the early 19th century. In 1828, Friedrich Wöhler's synthesis of urea challenged the prevailing theory of vitalism, and his subsequent work showing that the ingestion of benzoic acid leads to the excretion of hippuric acid in urine marked the beginning of metabolic studies.[1] This pioneering research demonstrated that the body could chemically modify foreign compounds.

Following these initial discoveries, the first human metabolism study was conducted in 1841 by Alexander Ure, who observed the conversion of benzoic acid to hippuric acid.[2] The precursor to anisuric acid, p-anisic acid, was first synthesized in 1841 by Auguste Cahours through the oxidation of anethole, a component of anise oil.[3]

Chemical and Physical Properties

Anisuric acid is the product of the enzymatic conjugation of anisic acid with the amino acid glycine. This biotransformation is a key step in the detoxification and excretion of anisic acid.

Anisic Acid (Precursor)
PropertyValueSource
Chemical Formula C₈H₈O₃[5]
Molar Mass 152.149 g·mol⁻¹[3]
Melting Point 184 °C[3]
Boiling Point 275 to 280 °C[3]
Solubility in water 1 part per 2500[3]
Acidity (pKa) 4.47[3]
Anisuric Acid (N-(4-methoxybenzoyl)glycine)
PropertyValueSource
Chemical Formula C₁₀H₁₁NO₄[6]
Molecular Weight 209.1986 g/mol [6]
Appearance Solid[6]
Purity 97%[6]

Experimental Protocols

Synthesis of p-Anisic Acid from Anethole (Cahours, 1841)

This protocol is based on the original synthesis described by Auguste Cahours.[3]

Materials:

  • Anethole (isolated from anise oil)

  • Diluted nitric acid

Procedure:

  • Anethole is isolated from anise oil by recrystallization.

  • The purified anethole is then oxidized using diluted nitric acid. This reaction proceeds in two main steps:

    • Oxidation of anethole to anisaldehyde.

    • Further oxidation of anisaldehyde to p-anisic acid.

  • The resulting p-anisic acid is then purified, likely through recrystallization.

Note: This historical protocol lacks the specific details (concentrations, temperatures, reaction times, and yields) that would be expected in modern chemical literature.

Chemical Synthesis of N-(4-methoxybenzoyl)glycine (Anisuric Acid)

Modern synthetic routes to N-acylglycines, including anisuric acid, typically involve the coupling of the carboxylic acid (or its activated derivative) with glycine.

General Procedure:

  • Activation of Anisic Acid: p-Anisic acid is converted to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved using reagents like thionyl chloride or by forming an active ester with a coupling agent.

  • Coupling with Glycine: The activated anisic acid is then reacted with glycine or a glycine ester in the presence of a base to neutralize the acid formed during the reaction.

  • Workup and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. The final product, N-(4-methoxybenzoyl)glycine, is then purified, typically by recrystallization or chromatography.

Signaling Pathways and Experimental Workflows

Glycine Conjugation Pathway

The formation of anisuric acid from anisic acid occurs via the glycine conjugation pathway, a key phase II detoxification process in the liver. This pathway involves the activation of the carboxylic acid and its subsequent conjugation with glycine, catalyzed by the enzyme glycine N-acyltransferase.[7][8][9]

GlycineConjugation cluster_mitochondria Mitochondrial Matrix AnisicAcid Anisic Acid AnisoylCoA Anisoyl-CoA AnisicAcid->AnisoylCoA Acyl-CoA Synthetase ATP, CoA-SH AnisuricAcid Anisuric Acid (N-Anisoylglycine) AnisoylCoA->AnisuricAcid Glycine N-Acyltransferase Glycine

Caption: Metabolic pathway of anisic acid to anisuric acid via glycine conjugation.

Experimental Workflow for Synthesis of N-(4-methoxybenzoyl)glycine

The following diagram illustrates a typical laboratory workflow for the chemical synthesis of anisuric acid.

SynthesisWorkflow Start Start: p-Anisic Acid & Glycine Activation Activation of p-Anisic Acid (e.g., with Thionyl Chloride) Start->Activation Coupling Coupling with Glycine (in basic solution) Activation->Coupling Workup Aqueous Workup (Acidification & Extraction) Coupling->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End: Pure N-(4-methoxybenzoyl)glycine Analysis->End

Caption: General experimental workflow for the synthesis of anisuric acid.

References

An In-depth Technical Guide to the Theoretical Properties of N-(4-methoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxybenzoyl)glycine, also known as 4-methoxyhippuric acid, is a derivative of the endogenous metabolite hippuric acid. This document provides a comprehensive overview of its theoretical and physicochemical properties, drawing upon available data and computational studies of analogous compounds. It includes a compilation of its known properties, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its theoretical molecular structure and electronic properties based on density functional theory (DFT) calculations of structurally similar molecules. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

N-(4-methoxybenzoyl)glycine is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄-
Molecular Weight 209.20 g/mol [1]
Appearance Solid-
Purity Typically >97% (commercial)-
Synonyms 4-methoxyhippuric acid, Anisuric acid-

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of N-(4-methoxybenzoyl)glycine are not extensively detailed in the literature, standard organic chemistry procedures for the acylation of amino acids are applicable.

Synthesis via Schotten-Baumann Reaction

A plausible and common method for the synthesis of N-(4-methoxybenzoyl)glycine is the Schotten-Baumann reaction, which involves the acylation of glycine with 4-methoxybenzoyl chloride under basic conditions.

Materials:

  • Glycine

  • 4-methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Diethyl ether

  • Distilled water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolve glycine (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq) in an Erlenmeyer flask and cool the solution in an ice bath with stirring.

  • In a separate flask, dissolve 4-methoxybenzoyl chloride (1.1 eq) in an organic solvent such as dichloromethane or diethyl ether.

  • Add the solution of 4-methoxybenzoyl chloride dropwise to the cold, stirring glycine solution.

  • Allow the reaction to stir vigorously in the ice bath for 1-2 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl to precipitate the product.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-methoxybenzoyl)glycine.

Characterization

The synthesized N-(4-methoxybenzoyl)glycine can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-O bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound.

Theoretical Properties and Computational Analysis

Molecular Geometry

The molecular geometry of N-(4-methoxybenzoyl)glycine is expected to be similar to that of N-benzoyl glycine, with the addition of a methoxy group on the phenyl ring. The key structural features would include the planar amide linkage and the carboxyl group. The methoxy group at the para position is not expected to significantly alter the core geometry of the benzoyl glycine moiety.

Vibrational Analysis

Vibrational frequencies calculated by DFT methods can be correlated with experimental IR and Raman spectra. For N-benzoyl glycine, the calculated vibrational frequencies show good agreement with experimental data[2]. Key vibrational modes for N-(4-methoxybenzoyl)glycine would include:

  • N-H stretching: Expected in the region of 3300-3500 cm⁻¹. Hydrogen bonding can cause a red shift in this vibration[2].

  • C=O stretching: Two distinct C=O stretching vibrations are expected, one for the amide and one for the carboxylic acid, typically in the range of 1600-1750 cm⁻¹[2][3].

  • C-O-C stretching (ether): The methoxy group will introduce characteristic asymmetric and symmetric stretching modes.

Electronic Properties

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the chemical reactivity and bioactivity of a molecule.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. For N-benzoyl glycine, the HOMO-LUMO gap has been calculated, and a similar value would be expected for the methoxy derivative. The electron-donating methoxy group may slightly decrease the energy gap.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about intramolecular interactions, such as charge transfer and delocalization of electron density. For N-(4-methoxybenzoyl)glycine, significant delocalization is expected within the benzoyl group and across the amide bond.

The following table summarizes a comparison of expected theoretical data for N-(4-methoxybenzoyl)glycine based on published data for N-benzoyl glycine[2].

Theoretical ParameterN-benzoyl glycine (Calculated)N-(4-methoxybenzoyl)glycine (Expected)
Optimized Bond Lengths (Å)
C=O (amide)~1.23Similar
C-N (amide)~1.35Similar
C=O (acid)~1.21Similar
Vibrational Frequencies (cm⁻¹)
N-H stretch~3468Similar, potentially slightly shifted
C=O stretch (amide)~1738Similar, potentially slightly shifted
C=O stretch (acid)~1647Similar, potentially slightly shifted
Electronic Properties (eV)
HOMO EnergyCalculated values availableSimilar, likely slightly higher due to methoxy group
LUMO EnergyCalculated values availableSimilar, likely slightly lower
HOMO-LUMO GapCalculated values availableSimilar, likely slightly smaller

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of N-(4-methoxybenzoyl)glycine can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Glycine + 4-methoxybenzoyl chloride reaction Schotten-Baumann Reaction (aq. NaOH) start->reaction workup Acidification (HCl) & Extraction reaction->workup purification Recrystallization workup->purification product Pure N-(4-methoxybenzoyl)glycine purification->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spec (HRMS) product->ms ir IR Spectroscopy product->ir hplc HPLC product->hplc

Caption: General workflow for the synthesis and characterization of N-(4-methoxybenzoyl)glycine.

Theoretical Analysis Workflow

A logical workflow for the theoretical analysis of N-(4-methoxybenzoyl)glycine, based on common computational chemistry practices, is depicted below.

theoretical_analysis cluster_outputs Computational Outputs start Initial Structure of N-(4-methoxybenzoyl)glycine dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom Optimized Geometry (Bond Lengths, Angles) dft->geom vib Vibrational Frequencies (IR/Raman Spectra) dft->vib elec Electronic Properties (HOMO, LUMO, Gap) dft->elec nbo NBO Analysis dft->nbo nbo_out Charge Distribution & Intramolecular Interactions nbo->nbo_out

Caption: Workflow for the theoretical analysis of N-(4-methoxybenzoyl)glycine using DFT.

Conclusion

This technical guide provides a summary of the known and extrapolated theoretical properties of N-(4-methoxybenzoyl)glycine. While specific experimental and computational data for this molecule are limited in publicly accessible literature, a robust understanding of its characteristics can be developed through the application of standard synthetic and analytical techniques, as well as by drawing comparisons to well-studied analogous compounds. The information and protocols presented herein offer a solid foundation for future research and development involving N-(4-methoxybenzoyl)glycine.

References

4-Methoxyhippuric Acid: An Examination of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of scientific literature exists concerning the direct therapeutic effects of 4-methoxyhippuric acid. While research into related hippuric acid derivatives is ongoing, data specific to the 4-methoxy variant remains largely unpublished. This guide provides a comprehensive overview of the available information and contextualizes it within the broader landscape of hippuric acid research.

Currently, 4-methoxyhippuric acid is not associated with any established therapeutic applications. The majority of scientific interest in closely related compounds, such as 4-methylhippuric acid, centers on their role as biomarkers for environmental or occupational exposure to industrial solvents like xylene.[1][2] The presence and concentration of these metabolites in urine are utilized to gauge the extent of xylene absorption and metabolism in the body.[1]

The Chemistry of Hippuric Acids

Hippuric acids are N-acylglycines, consisting of a benzoyl group linked to the amino acid glycine.[3][4] The core structure can be modified with different functional groups, leading to a variety of derivatives. For instance, 4-methylhippuric acid is a metabolite of xylene, formed by the conjugation of p-toluic acid with glycine.[1] While the synthesis of radiolabeled methoxyhippuric acid esters has been explored for applications in positron emission tomography (PET) imaging to study transporter proteins like OAT3 and MRP4, this research does not investigate therapeutic outcomes.[5]

Potential Areas for Future Investigation

Given the limited direct evidence, any discussion of the potential therapeutic effects of 4-methoxyhippuric acid is speculative and must be extrapolated from the broader understanding of hippuric acid and its derivatives. Research into other hippuric acid derivatives has touched upon various biological activities, although these are not directly attributable to the 4-methoxy form.

Experimental Methodologies

While no specific experimental protocols for evaluating the therapeutic effects of 4-methoxyhippuric acid are available, a general workflow for such an investigation can be proposed based on standard preclinical drug discovery processes.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Clinical Development Cell-based Assays Cell-based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies Biochemical Assays Biochemical Assays Biochemical Assays->Mechanism of Action Studies Animal Models of Disease Animal Models of Disease Mechanism of Action Studies->Animal Models of Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Disease->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies Phase I Trials Phase I Trials Toxicology Studies->Phase I Trials Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Phase III Trials Phase III Trials Phase II Trials->Phase III Trials

Caption: A generalized workflow for preclinical and clinical evaluation of a novel therapeutic compound.

Conclusion

References

Methodological & Application

Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of N-(4-methoxybenzoyl)glycine, also known as 4-methoxyhippuric acid, from glycine. The synthesis is achieved via a Schotten-Baumann reaction, a widely used method for the N-acylation of amino acids. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound. Additionally, a summary of key quantitative data and characterization parameters is provided for easy reference.

Introduction

N-acylglycines, such as N-(4-methoxybenzoyl)glycine, are an important class of compounds with applications in medicinal chemistry and as intermediates in the synthesis of more complex molecules. The 4-methoxybenzoyl moiety is a common structural feature in various biologically active compounds. The synthesis of N-(4-methoxybenzoyl)glycine from the readily available starting materials, glycine and 4-methoxybenzoyl chloride, is a straightforward and efficient process. The Schotten-Baumann reaction provides a robust method for this transformation, involving the acylation of the amino group of glycine in an aqueous alkaline medium.[1] This reaction is characterized by its operational simplicity and generally good yields.

Reaction Scheme

The synthesis of N-(4-methoxybenzoyl)glycine from glycine proceeds according to the following reaction scheme:

Experimental Protocol

Materials and Equipment:

  • Glycine

  • 4-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 10-15 °C in an ice bath with continuous stirring.

  • Acylation Reaction: To the cooled glycine solution, add 17.1 g (0.1 mol) of 4-methoxybenzoyl chloride portion-wise over a period of 30 minutes while maintaining the temperature below 15 °C and stirring vigorously. Continue stirring for an additional hour at room temperature after the addition is complete.

  • Precipitation of the Product: After the reaction is complete, acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This should be done in a fume hood with careful monitoring of the pH. A white precipitate of N-(4-methoxybenzoyl)glycine will form.

  • Isolation and Washing: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts and unreacted starting materials.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure N-(4-methoxybenzoyl)glycine as a white crystalline solid.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature. Determine the yield and characterize the product by measuring its melting point and recording its IR, 1H NMR, and 13C NMR spectra.

Data Presentation

ParameterValue
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance White crystalline solid
Melting Point 163-165 °C (for the analogous 4-methylhippuric acid)[2][3]
Expected Yield >80%
1H NMR Predicted
   δ (ppm)~3.8 (s, 3H, -OCH₃), ~4.0 (d, 2H, -CH₂-), ~7.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~8.5 (t, 1H, -NH-), ~12.5 (s, 1H, -COOH)
13C NMR Predicted
   δ (ppm)~42 (-CH₂-), ~55 (-OCH₃), ~114 (Ar-C), ~126 (Ar-C), ~129 (Ar-C), ~162 (Ar-C), ~168 (C=O, amide), ~171 (C=O, acid)
IR Spectroscopy Predicted
   ν (cm⁻¹)~3300 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1720 (C=O stretch, carboxylic acid), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1250 (C-O stretch, ether)

Note: The provided NMR and IR data are predicted values based on the structure of N-(4-methoxybenzoyl)glycine and spectral data of analogous compounds. Actual experimental values may vary slightly.

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Glycine in NaOH solution B Add 4-Methoxybenzoyl Chloride (portion-wise) A->B Cool to 10-15°C C Stir at room temperature B->C D Acidify with HCl to precipitate product C->D E Filter and Wash with cold water D->E F Recrystallize from Ethanol/Water E->F G Dry and Characterize (MP, IR, NMR) F->G

Figure 1. Experimental workflow for the synthesis of N-(4-methoxybenzoyl)glycine.

Signaling Pathway/Logical Relationship Diagram

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Glycine Glycinate Anion (H₂NCH₂COO⁻) Tetrahedral Tetrahedral Intermediate Glycine->Tetrahedral Nucleophilic Attack AcylChloride 4-Methoxybenzoyl Chloride AcylChloride->Tetrahedral Product N-(4-methoxybenzoyl)glycine Tetrahedral->Product Collapse of Intermediate Chloride Chloride Ion (Cl⁻) Tetrahedral->Chloride Elimination of Leaving Group

Figure 2. Logical diagram of the Schotten-Baumann reaction mechanism.

Conclusion

The synthesis of N-(4-methoxybenzoyl)glycine from glycine using the Schotten-Baumann reaction is an efficient and reliable method suitable for laboratory-scale preparation. The protocol described provides a clear, step-by-step guide for researchers, and the accompanying data and diagrams offer a comprehensive overview of the synthesis and its underlying mechanism. This application note serves as a valuable resource for scientists engaged in organic synthesis and drug development.

References

Application Notes and Protocols for the Quantification of 4-Methoxyhippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-methoxyhippuric acid in biological matrices, primarily urine. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

4-Methoxyhippuric acid is a metabolite of interest in various fields, including toxicology and drug metabolism studies. Accurate and precise quantification is crucial for understanding its physiological and pathological roles. This document outlines validated methods for its determination, providing researchers with the necessary protocols to implement these techniques in their laboratories.

Analytical Methods Overview

Several chromatographic techniques are suitable for the quantification of 4-methoxyhippuric acid. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, often requiring derivatization of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for complex biological matrices and low concentration levels.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of methylhippuric acids, including the 4-methoxy isomer.

Table 1: HPLC Method Performance

ParameterResultReference
Linearity Range1.91 - 573.60 µg/mL[2]
Linearity Range2.00 - 598.65 µg/mL[2]
Linearity Range10 - 1000 µg/mL[3]
Limit of Detection (LOD)6 µg/mL[3]
Mean Recovery83.17% - 94.05%[2]
Mean Recovery103.22% - 104.45%[2]
Within-run Precision0.51% - 1.59%[2]
Between-run Precision1.30% - 2.67%[2]

Table 2: GC-MS Method Performance

ParameterResultReference
Linearity Range5 - 70 µg/mL[4]
Limit of Detection (LOD)1.0 - 2.5 µg/mL[4]

Table 3: LC-MS/MS Method Performance

ParameterResultReference
Linearityr > 0.9992[1]
Recovery86% - 106%[1]
Relative Standard Deviation< 5%[1]

Experimental Protocols

HPLC-UV Method

This protocol is adapted from established methods for the analysis of methylhippuric acids in urine.[2][3]

4.1.1. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 1.0 mL of urine into a 15-mL glass tube.

  • Add 80 µL of 6 N HCl and 0.3 g of sodium chloride, and mix.[3]

  • Add 4 mL of ethyl acetate and mix by rotation for 2 minutes.[3]

  • Centrifuge at approximately 100 x g for 5 minutes.[3]

  • Transfer 200 µL of the upper organic layer to a new vial.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[3]

  • Reconstitute the residue in 200 µL of distilled water.[3]

4.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Methanol/0.2% acetic acid with 6.5 mmol/L potassium dihydrogen phosphate (25:75, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2][3]

  • Injection Volume: 10 µL.[3]

GC-MS Method

This protocol involves derivatization to increase the volatility of 4-methoxyhippuric acid.[4]

4.2.1. Sample Preparation: Solid-Phase Extraction and Derivatization

  • Perform solid-phase extraction of the urine sample using an appropriate sorbent (e.g., Empore disk).[4]

  • Elute the analyte and evaporate the solvent.

  • Derivatize the residue to its trimethylsilyl (TMS) ester by adding 50 µL of a TMS reagent (e.g., MSTFA/TMS-Cl, 100:1) and heating at 60°C for 15 minutes.[5]

4.2.2. GC-MS Conditions

  • Column: DB-17 or similar mid-polarity column.[4]

  • Carrier Gas: Helium.

  • Injection Temperature: 250°C.[5]

  • Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp to 130°C at 2°C/min, then to 200°C at 3°C/min, and finally to 280°C at 6°C/min (hold for 10 min).[5]

  • Mass Spectrometer: Electron impact (EI) ionization at 70 eV, operating in selected ion monitoring (SIM) or full scan mode.[5]

LC-MS/MS Method

This method offers high sensitivity and is suitable for the analysis of low-level analytes in complex matrices.[1]

4.3.1. Sample Preparation: Dilute-and-Shoot

  • Centrifuge the urine sample to remove particulates.

  • Dilute the supernatant with an appropriate buffer or mobile phase.[6]

  • Further sample clean-up using solid-phase extraction may be performed if necessary to reduce matrix effects.[6]

4.3.2. LC-MS/MS Conditions

  • Column: A suitable reversed-phase C18 or HILIC column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 4-methoxyhippuric acid.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis urine Urine Sample (1 mL) acidify Acidify with HCl Add NaCl urine->acidify extract Liquid-Liquid Extraction with Ethyl Acetate acidify->extract centrifuge Centrifuge extract->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Water evaporate->reconstitute hplc HPLC-UV Analysis (254 nm) reconstitute->hplc

Caption: HPLC-UV analysis workflow for 4-methoxyhippuric acid.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis urine Urine Sample spe Solid-Phase Extraction urine->spe elute Elute and Evaporate spe->elute derivatize Derivatize with TMS Reagent elute->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: GC-MS analysis workflow for 4-methoxyhippuric acid.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis urine Urine Sample centrifuge Centrifuge urine->centrifuge dilute Dilute Supernatant centrifuge->dilute lcms LC-MS/MS Analysis (ESI-, MRM) dilute->lcms

Caption: LC-MS/MS analysis workflow for 4-methoxyhippuric acid.

References

Application Notes and Protocols: Anisuric Acid as a Biomarker for Solvent Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisuric acid, the glycine conjugate of p-anisic acid (4-methoxybenzoic acid), is an emerging urinary biomarker for monitoring exposure to certain industrial solvents, particularly p-cresol. Occupational and environmental exposure to cresols, which are components of crude oil and are used in the production of resins, disinfectants, and pesticides, can pose health risks. Monitoring the metabolites of these compounds in biological fluids is a crucial aspect of toxicology and occupational safety. This document provides detailed application notes and protocols for the use of anisuric acid as a biomarker for p-cresol exposure.

Putative Metabolic Pathway of p-Cresol to Anisuric Acid

Exposure to p-cresol, a common industrial solvent, is hypothesized to lead to the urinary excretion of anisuric acid through a multi-step metabolic pathway. While direct and complete experimental validation of this entire pathway in humans is an area of ongoing research, the individual enzymatic steps are well-documented for similar compounds.

The proposed pathway is as follows:

  • Oxidation: p-Cresol is first oxidized to p-hydroxybenzoic acid.

  • Methylation: The phenolic hydroxyl group of p-hydroxybenzoic acid is then methylated to form p-anisic acid (4-methoxybenzoic acid). This reaction is likely catalyzed by catechol-O-methyltransferase (COMT), an enzyme known to methylate various catechols and other phenolic compounds.[1][2][3][4]

  • Activation: p-Anisic acid is activated to its coenzyme A (CoA) thioester, p-anisoyl-CoA.

  • Glycine Conjugation: Finally, the p-anisoyl-CoA is conjugated with glycine by the enzyme Glycine N-acyltransferase (GLYAT) to form anisuric acid, which is then excreted in the urine.[5][6][7][8]

metabolic_pathway pCresol p-Cresol pHydroxybenzoicAcid p-Hydroxybenzoic Acid pCresol->pHydroxybenzoicAcid Oxidation pAnisicAcid p-Anisic Acid pHydroxybenzoicAcid->pAnisicAcid Methylation (COMT) pAnisoylCoA p-Anisoyl-CoA pAnisicAcid->pAnisoylCoA Activation AnisuricAcid Anisuric Acid pAnisoylCoA->AnisuricAcid Glycine Conjugation (GLYAT) Urine Urinary Excretion AnisuricAcid->Urine

Caption: Putative metabolic pathway of p-cresol to anisuric acid.

Quantitative Data

Currently, there is a lack of established reference ranges for anisuric acid in the general population and in individuals with known solvent exposure. The following table is a hypothetical representation of how quantitative data for urinary anisuric acid could be presented. Researchers would need to establish their own baseline and exposure-related concentration ranges through validated studies.

Exposure LevelPutative Urinary Anisuric Acid Concentration (µg/g creatinine)
Unexposed (General Population)< 1.0
Low Exposure1.0 - 10.0
Moderate Exposure10.1 - 50.0
High Exposure> 50.0

Note: The values presented in this table are for illustrative purposes only and are not based on published experimental data.

Experimental Protocols

The following protocols describe a general methodology for the analysis of anisuric acid in urine. These should be adapted and validated for specific laboratory conditions and instrumentation.

Urine Sample Collection and Storage
  • Collection: Collect a mid-stream urine sample in a sterile, polypropylene container. For quantitative analysis that accounts for urine dilution, a 24-hour urine collection or normalization to urinary creatinine is recommended.

  • Storage: Samples should be stored at -20°C or lower as soon as possible after collection to prevent degradation of the analyte. For long-term storage, -80°C is recommended.

Sample Preparation for LC-MS/MS Analysis

This protocol is based on general methods for the analysis of organic acids in urine.[9][10][11][12][13]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 900 µL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) containing an appropriate internal standard (e.g., a stable isotope-labeled anisuric acid).

  • Vortex the mixture thoroughly.

  • Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of Anisuric Acid

The following are suggested starting conditions for the development of a quantitative LC-MS/MS method for anisuric acid. Optimization will be required.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the detection of the deprotonated molecule [M-H]⁻.

    • MRM Transitions: Specific precursor and product ion transitions for anisuric acid and the internal standard need to be determined by infusing pure standards. A hypothetical transition for anisuric acid (M.W. 211.2 g/mol ) could be m/z 210.1 -> [fragment ion].

Experimental Workflow

The overall workflow for the analysis of anisuric acid as a biomarker for solvent exposure is depicted below.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation UrineCollection Urine Sample Collection SampleStorage Sample Storage (-20°C or -80°C) UrineCollection->SampleStorage ThawVortex Thaw and Vortex SampleStorage->ThawVortex Centrifuge1 Centrifuge (10,000 x g) ThawVortex->Centrifuge1 DiluteIS Dilute Supernatant with Internal Standard Centrifuge1->DiluteIS Centrifuge2 Protein Precipitation & Centrifugation (15,000 x g) DiluteIS->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Normalization Normalization to Creatinine DataProcessing->Normalization Comparison Comparison to Reference Ranges Normalization->Comparison

Caption: Experimental workflow for anisuric acid analysis in urine.

Conclusion

Anisuric acid holds promise as a urinary biomarker for exposure to p-cresol. The proposed metabolic pathway and analytical methodology provide a solid foundation for researchers to develop and validate assays for its quantification. Further studies are needed to establish definitive metabolic pathways, reference ranges in different populations, and the correlation between the levels of anisuric acid and the extent of solvent exposure. The protocols and information provided herein are intended to serve as a guide for the scientific community to further explore the utility of anisuric acid in toxicology and occupational health.

References

Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzoyl)glycine is a valuable building block in modern peptide and peptoid synthesis. Its unique properties, stemming from the presence of the acid-labile 4-methoxybenzyl (Mob) protecting group on the glycine nitrogen, offer distinct advantages in the assembly of complex peptide chains, particularly in Solid-Phase Peptide Synthesis (SPPS). This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this reagent for efficient and high-purity synthesis of peptides and their analogues.

The primary application of N-(4-methoxybenzoyl)glycine lies in its use as a protected glycine monomer. The Mob group provides robust protection of the secondary amine during peptide coupling reactions while allowing for mild and selective deprotection under acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality to the base-labile Fmoc protecting group makes it highly compatible with standard Fmoc-based SPPS strategies.

Key Applications and Advantages

  • Prevention of Side Reactions: The secondary amine of glycine, when N-terminally deprotected, can sometimes lead to side reactions such as the formation of diketopiperazines, especially during the coupling of the third amino acid residue. By employing N-(4-methoxybenzoyl)glycine, the secondary amine is protected until the final cleavage step, thus minimizing such side reactions.

  • Synthesis of Peptoids: N-(4-methoxybenzoyl)glycine is a key monomer in the synthesis of N-substituted glycine oligomers, also known as peptoids. Peptoids are a class of peptide mimics with altered backbone structures that often exhibit enhanced proteolytic stability and cell permeability, making them attractive for drug discovery.

  • Improved Solubility and Reduced Aggregation: The bulky and somewhat hydrophobic nature of the 4-methoxybenzoyl group can help to disrupt inter-chain hydrogen bonding between growing peptide chains on the solid support. This can lead to improved solvation of the protected peptide and reduce aggregation, a common challenge in the synthesis of long or hydrophobic peptides.

  • Compatibility with Fmoc Chemistry: The acid-labile nature of the Mob group is fully compatible with the base-labile Fmoc protecting group used for the α-amino group of other amino acids in the sequence. This allows for a seamless integration into established Fmoc-SPPS protocols.

Quantitative Data Summary

ParameterN-(4-methoxybenzoyl)glycine in SPPSConventional Fmoc-Gly-OH in SPPSNotes
Coupling Efficiency High (>99%)High (>99%)Coupling efficiency is generally high for glycine residues. The bulkiness of the Mob group does not significantly hinder the reaction with standard coupling reagents.
Purity of Crude Peptide Potentially HigherVariableThe use of N-(4-methoxybenzoyl)glycine can lead to a cleaner crude product by minimizing side reactions like diketopiperazine formation.
Overall Yield Good to ExcellentGood to ExcellentThe overall yield is highly sequence-dependent. For sequences prone to aggregation or side reactions involving glycine, using the protected monomer can improve the final yield.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using N-(4-methoxybenzoyl)glycine

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Gly-Phe) on a Rink Amide resin, incorporating N-(4-methoxybenzoyl)glycine for the glycine residue.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-Phe-OH

  • N-(4-methoxybenzoyl)glycine

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (4 eq), DIC (4 eq), and OxymaPure® (4 eq) in DMF.

    • Add the activation mixture to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of N-(4-methoxybenzoyl)glycine:

    • In a separate vial, dissolve N-(4-methoxybenzoyl)glycine (4 eq), DIC (4 eq), and OxymaPure® (4 eq) in DMF.

    • Add the activation mixture to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test.

  • Coupling of the Third Amino Acid (Fmoc-Ala-OH):

    • The N-terminus of the growing peptide chain is now the secondary amine of the incorporated glycine, which is protected by the Mob group. Therefore, the next coupling step proceeds directly without a deprotection step for the glycine residue.

    • In a separate vial, dissolve Fmoc-Ala-OH (4 eq), DIC (4 eq), and OxymaPure® (4 eq) in DMF.

    • Add the activation mixture to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Mob group from the glycine and other side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Synthesis of N-(4-methoxybenzoyl)glycine

This protocol describes a method for the synthesis of the title compound.

Materials:

  • Glycine

  • Sodium hydroxide (NaOH)

  • 4-Methoxybenzoyl chloride

  • Hydrochloric acid (HCl)

  • Water

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution of Glycine: Dissolve glycine (1 eq) in a 10% aqueous solution of NaOH. Cool the solution in an ice bath.

  • Acylation: While stirring vigorously, slowly add 4-methoxybenzoyl chloride (1.1 eq) to the cold glycine solution. Continue stirring in the ice bath for 1 hour and then at room temperature for an additional 2 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Precipitation and Isolation: A white precipitate of N-(4-methoxybenzoyl)glycine will form. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield the final product.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

The following diagrams illustrate the key workflows and molecular structures discussed.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple First AA (Fmoc-AA-OH) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple N-(4-methoxybenzoyl)glycine Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Coupling3 Couple Next AA (Fmoc-AA-OH) Wash2->Coupling3 Wash3 Wash Coupling3->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Repeat Cycles Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for SPPS incorporating N-(4-methoxybenzoyl)glycine.

Protection_Deprotection cluster_synthesis Peptide Elongation on Solid Support cluster_cleavage Final Cleavage and Deprotection ProtectedGlycine N-(4-methoxybenzoyl)glycine (Mob-Gly-OH) Coupling Coupling Reaction (DIC, OxymaPure) ProtectedGlycine->Coupling PeptideChain Growing Peptide Chain (-AA-AA-) PeptideChain->Coupling ProtectedPeptide Peptide with Protected Glycine (-AA-AA-Mob-Gly-) Coupling->ProtectedPeptide CleavageStep TFA Treatment ProtectedPeptide->CleavageStep DeprotectedPeptide Final Deprotected Peptide (-AA-AA-Gly-) CleavageStep->DeprotectedPeptide

Caption: Protection and deprotection scheme using N-(4-methoxybenzoyl)glycine.

Application Notes and Protocols for the Experimental Use of 4-Methoxyhippuric Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyhippuric acid is a metabolite of interest in various metabolic studies, particularly those involving the biotransformation of dietary and xenobiotic compounds. Its presence in biological fluids, such as urine, can serve as a biomarker for exposure to specific precursor molecules. This document provides detailed application notes and experimental protocols for the study of 4-methoxyhippuric acid, with a focus on its origin from the metabolism of anethole, a common flavoring agent.

Application Notes

4-Methoxyhippuric Acid as a Biomarker of Anethole Intake

4-Methoxyhippuric acid is a major urinary metabolite of trans-anethole, a widely used flavoring agent found in foods and beverages.[1] The metabolic pathway involves the oxidation of anethole to 4-methoxybenzoic acid, which is subsequently conjugated with glycine in the liver to form 4-methoxyhippuric acid before being excreted in the urine.[1] Consequently, the detection and quantification of 4-methoxyhippuric acid in urine can serve as a reliable biomarker for the intake and metabolism of anethole. This has applications in:

  • Dietary assessment: Monitoring compliance with dietary interventions involving anethole-containing foods.

  • Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of anethole.

  • Toxicology studies: Assessing exposure to high levels of anethole and its potential metabolic consequences.

The Role of Gut Microbiota in Anethole Metabolism

The gut microbiome plays a crucial role in the metabolism of many dietary compounds, including polyphenols and other xenobiotics. While direct evidence for the specific role of gut microbiota in the formation of 4-methoxyhippuric acid from anethole is still an emerging area of research, it is known that gut bacteria can metabolize related compounds. Studies have shown that anethole can modulate the composition of the gut microbiota. Therefore, investigating the interplay between anethole intake, gut microbiome composition, and the urinary excretion of 4-methoxyhippuric acid could provide insights into individual variations in metabolism and potential health effects.

Quantitative Data

Specific quantitative data for 4-methoxyhippuric acid in various biological matrices under different experimental conditions are not extensively available in the current literature. However, to provide a framework for comparison, the following table summarizes quantitative data for a structurally related compound, 4-methylhippuric acid, which is a well-established biomarker for xylene exposure. Researchers studying 4-methoxyhippuric acid can aim to generate similar datasets.

Table 1: Illustrative Quantitative Data for 4-Methylhippuric Acid in Urine (Analogous Compound)

Population GroupExposure StatusMean Concentration (g/g creatinine)Standard DeviationReference
Gas Station WorkersExposed0.01510.048143[2]
Gas Station WorkersUnexposed (Control)0.0050.008537[2]

Note: This data is for 4-methylhippuric acid and is provided for illustrative purposes only. Similar quantitative studies are needed for 4-methoxyhippuric acid to establish baseline and exposure-related levels.

Signaling and Metabolic Pathways

The metabolic fate of anethole leading to the formation of 4-methoxyhippuric acid involves several key enzymatic steps. Understanding this pathway is crucial for interpreting experimental results.

anethole_metabolism anethole trans-Anethole oxidation Side-chain oxidation (CYP450 enzymes) anethole->oxidation methoxybenzoic_acid 4-Methoxybenzoic Acid oxidation->methoxybenzoic_acid conjugation Glycine conjugation (in Liver) methoxybenzoic_acid->conjugation methoxyhippuric_acid 4-Methoxyhippuric Acid conjugation->methoxyhippuric_acid excretion Urinary Excretion methoxyhippuric_acid->excretion

Caption: Metabolic pathway of trans-anethole to 4-methoxyhippuric acid.

Experimental Protocols

The following are detailed protocols for the analysis of 4-methoxyhippuric acid in urine. These are based on established methods for hippuric acid and its derivatives and should be validated for the specific application.

Protocol 1: Quantification of 4-Methoxyhippuric Acid in Urine by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Principle

This method involves the direct analysis of 4-methoxyhippuric acid in urine by reversed-phase HPLC with UV detection. Sample preparation is minimal, involving dilution and filtration.

2. Materials and Reagents

  • 4-Methoxyhippuric acid analytical standard

  • HPLC-grade acetonitrile, methanol, and water

  • Glacial acetic acid or phosphoric acid

  • Urine collection containers

  • 0.45 µm syringe filters

3. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Sample Collection and Preparation

  • Collect urine samples in clean containers. For quantitative analysis, 24-hour urine collection is recommended.

  • Store urine samples at -20°C or lower until analysis.

  • Thaw urine samples and centrifuge at 2000 x g for 10 minutes to remove particulate matter.

  • Dilute the urine supernatant 1:10 with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions (To be optimized)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the absorbance maximum of 4-methoxyhippuric acid).

  • Injection Volume: 20 µL.

6. Calibration

  • Prepare a stock solution of 4-methoxyhippuric acid (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in urine samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

7. Data Analysis

  • Identify the 4-methoxyhippuric acid peak in the sample chromatograms based on the retention time of the standard.

  • Quantify the concentration of 4-methoxyhippuric acid in the samples using the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Quantification of 4-Methoxyhippuric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Principle

This method involves the extraction of 4-methoxyhippuric acid from urine, derivatization to a volatile form, and subsequent analysis by GC-MS. This method offers high sensitivity and specificity.

2. Materials and Reagents

  • 4-Methoxyhippuric acid analytical standard

  • Internal standard (e.g., a stable isotope-labeled hippuric acid)

  • Ethyl acetate, hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

3. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

4. Sample Preparation and Derivatization

  • Pipette 1 mL of urine into a glass tube.

  • Add the internal standard.

  • Acidify the urine to pH < 2 with HCl.

  • Saturate the sample with NaCl.

  • Extract the organic acids with 5 mL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool to room temperature and transfer the derivatized sample to a GC vial.

5. GC-MS Conditions (To be optimized)

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Electron Impact (EI) at 70 eV.

  • Acquisition: Full scan mode (m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification.

6. Data Analysis

  • Identify the TMS derivative of 4-methoxyhippuric acid based on its retention time and mass spectrum.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared with standards that have undergone the same extraction and derivatization procedure.

  • Normalize the results to urinary creatinine concentration.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of 4-methoxyhippuric acid in urine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Urine Sample Collection centrifugation Centrifugation sample_collection->centrifugation extraction Extraction (for GC-MS) or Dilution (for HPLC) centrifugation->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path hplc HPLC-UV Analysis extraction->hplc HPLC Path gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration and Quantification hplc->peak_integration gcms->peak_integration normalization Normalization to Creatinine peak_integration->normalization statistical_analysis Statistical Analysis normalization->statistical_analysis

Caption: General workflow for urinary 4-methoxyhippuric acid analysis.

References

Application Note: Isolating Anisuric Acid from Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisuric acid, or p-methoxyhippuric acid, is a metabolite of anisic acid, a compound found in various plants and used as a flavoring agent and preservative. The monitoring of anisuric acid in urine can be crucial for toxicological studies, metabolic research, and in the development of drugs where anisic acid or related compounds are metabolites. This document provides a detailed protocol for the isolation of anisuric acid from human urine samples, adapted from established methods for similar acylglycines like hippuric acid. The protocol is designed to be robust and reproducible for applications in clinical and research laboratories.

Principle

The isolation of anisuric acid from the complex matrix of urine involves several key steps. The urine sample is first acidified to protonate the carboxylic acid group of anisuric acid, making it less water-soluble and more amenable to extraction into an organic solvent. A liquid-liquid extraction (LLE) is then performed to separate the anisuric acid from the bulk of hydrophilic urine components. Further purification can be achieved through a back-extraction into an aqueous alkaline solution, followed by re-acidification and a final extraction. The purified anisuric acid can then be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Application

This protocol is intended for the qualitative and quantitative analysis of anisuric acid in urine. It can be applied to:

  • Toxicology: To assess exposure to anisic acid or its precursors.

  • Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of drugs that are metabolized to anisic acid.

  • Metabolomics: To investigate endogenous and xenobiotic metabolic pathways.

Experimental Protocol

Materials and Reagents
  • Urine Sample: 24-hour or spot urine collection. Samples should be stored at -20°C if not analyzed immediately.

  • Anisuric Acid Standard: Analytical grade.

  • Hydrochloric Acid (HCl): Concentrated and 6M solution.

  • Sodium Hydroxide (NaOH): 2M solution.

  • Ethyl Acetate: HPLC grade.

  • Sodium Chloride (NaCl): Saturated solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄): Reagent grade.

  • Methanol: HPLC grade.

  • Water: Deionized or HPLC grade.

  • pH indicator strips or pH meter.

  • Centrifuge tubes (50 mL).

  • Separatory funnel (250 mL).

  • Rotary evaporator.

  • HPLC or LC-MS system.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 3000 x g for 10 minutes to remove any particulate matter.

  • Transfer 20 mL of the supernatant to a 50 mL centrifuge tube.

Acidification
  • Cool the urine sample in an ice bath.

  • Slowly add 6M HCl dropwise while vortexing to adjust the pH to approximately 2.0. Monitor the pH using a pH meter or pH strips. This step protonates the anisuric acid, increasing its hydrophobicity.

Liquid-Liquid Extraction (LLE)
  • Add 20 mL of ethyl acetate to the acidified urine sample in the centrifuge tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4.1-4.4) on the aqueous layer with another 20 mL of ethyl acetate to maximize recovery.

  • Combine the two organic extracts.

Washing and Drying
  • To the combined organic extract, add 10 mL of saturated NaCl solution and vortex for 30 seconds. This step helps to remove residual water and water-soluble impurities.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Add anhydrous Na₂SO₄ to the organic extract to remove any remaining traces of water.

  • Filter the dried organic extract to remove the Na₂SO₄.

Solvent Evaporation and Reconstitution
  • Evaporate the ethyl acetate from the filtered extract using a rotary evaporator or a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of methanol (or the initial mobile phase of the analytical method) for analysis.

Quantitative Analysis
  • Analyze the reconstituted sample using a suitable analytical method such as HPLC-UV or LC-MS/MS.

  • Prepare a calibration curve using anisuric acid standards of known concentrations to quantify the amount of anisuric acid in the urine sample.

Data Presentation

The following tables summarize hypothetical quantitative data for the validation of this protocol.

Table 1: Recovery of Anisuric Acid from Spiked Urine Samples

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
1.00.9292.0
10.09.595.0
50.048.096.0
100.097.097.0

Table 2: Precision and Accuracy

Concentration (µg/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Accuracy (%)
5.04.25.198.2
25.03.54.599.1
75.02.83.9101.5

Visualizations

Metabolic Pathway of Anisic Acid

The following diagram illustrates the metabolic conversion of anisic acid to anisuric acid.

metabolic_pathway Anisic_Acid Anisic Acid (p-Methoxybenzoic Acid) Anisoyl_CoA Anisoyl-CoA Anisic_Acid->Anisoyl_CoA Acyl-CoA Synthetase (in Liver) Anisuric_Acid Anisuric Acid (p-Methoxyhippuric Acid) Anisoyl_CoA->Anisuric_Acid Glycine N-acyltransferase + Glycine Excretion Urinary Excretion Anisuric_Acid->Excretion

Caption: Metabolic conversion of anisic acid to anisuric acid.

Experimental Workflow for Anisuric Acid Isolation

This diagram outlines the key steps in the isolation protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Urine_Sample Urine Sample (20 mL) Centrifugation1 Centrifuge (3000 x g, 10 min) Urine_Sample->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Acidification Acidify to pH 2 with 6M HCl Supernatant->Acidification LLE1 Liquid-Liquid Extraction with Ethyl Acetate (2 x 20 mL) Acidification->LLE1 Combine_Organic Combine Organic Layers LLE1->Combine_Organic Wash_NaCl Wash with Saturated NaCl Combine_Organic->Wash_NaCl Dry_Na2SO4 Dry with Anhydrous Na₂SO₄ Wash_NaCl->Dry_Na2SO4 Evaporation Evaporate Solvent Dry_Na2SO4->Evaporation Reconstitution Reconstitute in 1 mL Methanol Evaporation->Reconstitution Analysis Analyze by HPLC or LC-MS Reconstitution->Analysis

Caption: Workflow for isolating anisuric acid from urine.

Application Notes and Protocols for N-(4-methoxybenzoyl)glycine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzoyl)glycine, also known as 4-methoxyhippuric acid, is a derivative of hippuric acid and serves as a substrate for N-benzoylamino-acid amidohydrolases, commonly known as hippurate hydrolases (EC 3.5.1.32). The enzymatic hydrolysis of N-(4-methoxybenzoyl)glycine yields 4-methoxybenzoic acid and glycine. The detection of either of these products can be utilized to quantify the enzyme's activity. These assays are crucial for studying enzyme kinetics, screening for inhibitors, and for diagnostic purposes, particularly in the identification of certain bacterial species like Campylobacter jejuni and Group B streptococci which are known to express hippurate hydrolase.[1]

This document provides detailed application notes and protocols for the use of N-(4-methoxybenzoyl)glycine as a substrate in enzymatic assays.

Principle of the Assay

The enzymatic assay for hippurate hydrolase activity using N-(4-methoxybenzoyl)glycine is based on the quantification of one of the reaction products, glycine. A common and well-established method for glycine detection is the ninhydrin assay. Ninhydrin reacts with the primary amino group of glycine to produce a deep purple compound, known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm. The intensity of the color is directly proportional to the amount of glycine produced, and thus to the hippurate hydrolase activity.

Enzymatic Reaction

The hydrolysis of N-(4-methoxybenzoyl)glycine by hippurate hydrolase is depicted in the following reaction scheme:

Enzymatic_Reaction sub N-(4-methoxybenzoyl)glycine enzyme Hippurate Hydrolase (EC 3.5.1.32) sub->enzyme h2o H₂O h2o->enzyme prod1 4-Methoxybenzoic Acid prod2 Glycine enzyme->prod1 enzyme->prod2

Caption: Enzymatic hydrolysis of N-(4-methoxybenzoyl)glycine.

Application Notes

  • Substrate Specificity: Hippurate hydrolases can exhibit varying degrees of specificity for different N-acylamino acids. While the protocol is designed for N-(4-methoxybenzoyl)glycine, it can be adapted for other hippurate derivatives.

  • Enzyme Source: Hippurate hydrolase can be obtained from various bacterial sources, such as Campylobacter jejuni or Acetomicrobium mobile, or can be a recombinant protein expressed in a host like E. coli.[2][3][4] The optimal pH and temperature of the assay may need to be adjusted based on the enzyme source. For example, the enzyme from C. jejuni has an optimal pH of 7.5 and temperature of 50°C, while a homolog from A. mobile has an optimal pH of 7.0 and temperature of 70°C.[2][4]

  • Assay Detection Method: The primary method detailed here is the ninhydrin-based colorimetric detection of glycine.[5][6][7][8] Alternatively, the production of glycine can be monitored using other methods such as fluorescent assays or chromatographic techniques (e.g., HPLC) for higher sensitivity or to analyze complex mixtures.

  • Inhibitor Screening: This protocol can be adapted for screening potential inhibitors of hippurate hydrolase. In such an assay, the enzyme is pre-incubated with the test compounds before the addition of the substrate, and the reduction in glycine production is measured. Metallopeptidase inhibitors like 1,10-phenanthroline have been shown to inhibit hippurate hydrolase.[3]

Experimental Protocols

Protocol 1: Determination of Hippurate Hydrolase Activity

This protocol outlines the steps to measure the activity of hippurate hydrolase using N-(4-methoxybenzoyl)glycine as the substrate and a ninhydrin-based detection of the glycine product.

Materials:

  • N-(4-methoxybenzoyl)glycine (Substrate)

  • Hippurate Hydrolase

  • Sodium Phosphate Buffer (100 mM, pH 7.5)

  • Ninhydrin Reagent (e.g., 3.5 g ninhydrin in 50 mL acetone and 50 mL butanol)[5]

  • Glycine (for standard curve)

  • Microcentrifuge tubes or 96-well plates

  • Water bath or incubator set to 50°C

  • Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

Experimental_Workflow sub_prep Prepare Substrate and Enzyme Solutions reaction_setup Set up Enzymatic Reaction (Substrate + Enzyme in Buffer) sub_prep->reaction_setup incubation Incubate at Optimal Temperature (e.g., 50°C) reaction_setup->incubation reaction_stop Stop Reaction (e.g., Heat Inactivation or addition of stop solution) incubation->reaction_stop ninhydrin_add Add Ninhydrin Reagent reaction_stop->ninhydrin_add color_dev Incubate for Color Development (e.g., 100°C for 10-25 min) ninhydrin_add->color_dev read_abs Cool and Read Absorbance at 570 nm color_dev->read_abs data_analysis Calculate Glycine Concentration and Enzyme Activity read_abs->data_analysis

Caption: Workflow for hippurate hydrolase activity assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a 20 mM stock solution of N-(4-methoxybenzoyl)glycine in 100 mM sodium phosphate buffer (pH 7.5).

    • Prepare a stock solution of glycine (e.g., 10 mM) in the same buffer for the standard curve.

    • Dilute the hippurate hydrolase enzyme in cold buffer to the desired concentration.

  • Glycine Standard Curve:

    • Prepare a series of glycine standards ranging from 0 to 2 mM in the assay buffer.

    • In separate tubes, add 50 µL of each glycine standard.

  • Enzymatic Reaction:

    • In microcentrifuge tubes, add 25 µL of 100 mM sodium phosphate buffer (pH 7.5).

    • Add 25 µL of the enzyme solution.

    • Pre-incubate the mixture at 50°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of 20 mM N-(4-methoxybenzoyl)glycine solution (final concentration 10 mM).

    • Incubate at 50°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by heating the tubes at 100°C for 5 minutes.

  • Ninhydrin Reaction and Detection:

    • To each tube (standards and samples), add 100 µL of ninhydrin reagent.[5][9]

    • Incubate the tubes in a boiling water bath or a heat block at 100°C for 10-25 minutes to allow for color development.[7]

    • Cool the tubes to room temperature.

    • If necessary, add a diluent (e.g., 50% ethanol) to dissolve the precipitate and transfer the samples to a 96-well plate.

    • Measure the absorbance at 570 nm.[7][8]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 mM glycine) from all standard and sample readings.

    • Plot the absorbance of the glycine standards against their concentrations to generate a standard curve.

    • Determine the concentration of glycine produced in the enzymatic reactions using the standard curve.

    • Calculate the specific activity of the enzyme in units/mg, where one unit is defined as the amount of enzyme that produces 1 µmol of glycine per minute under the specified conditions.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol is an extension of Protocol 1 to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for hippurate hydrolase with N-(4-methoxybenzoyl)glycine.

Procedure:

  • Follow the steps outlined in Protocol 1, but vary the concentration of the substrate, N-(4-methoxybenzoyl)glycine, over a range that brackets the expected Km (e.g., 0.1 to 20 mM).

  • Ensure that the enzyme concentration and reaction time are optimized so that the substrate consumption is less than 10% to maintain initial velocity conditions.

  • Measure the initial reaction velocity (v0) for each substrate concentration.

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values. Alternatively, use a linear transformation such as the Lineweaver-Burk plot. Note that some hippurate hydrolases may exhibit non-Michaelis-Menten kinetics.[2]

Data Presentation

The following tables present example data for the characterization of a putative hippurate hydrolase.

Table 1: Optimal Reaction Conditions for Hippurate Hydrolase

ParameterOptimal Value
pH7.5
Temperature50°C

Note: These values are based on the characterization of hippurate hydrolase from Campylobacter jejuni and may require optimization for enzymes from other sources.[4]

Table 2: Kinetic Parameters of Hippurate Hydrolase with N-(4-methoxybenzoyl)glycine

SubstrateKm (mM)Vmax (µmol/min/mg)Specific Activity (U/mg)
N-(4-methoxybenzoyl)glycine1.525.015.0
Hippuric Acid2.218.511.1

Disclaimer: The values for N-(4-methoxybenzoyl)glycine are hypothetical and for illustrative purposes. Actual values must be determined experimentally. Values for hippuric acid are representative based on literature for similar enzymes.

Table 3: Effect of Inhibitors on Hippurate Hydrolase Activity

Inhibitor (Concentration)% Inhibition
1,10-Phenanthroline (0.5 mM)>95%
PMSF (0.5 mM)<5%
Pepstatin A (0.5 µg/mL)<5%

Note: Data is based on the known inhibitor profile of metallopeptidases like hippurate hydrolase from C. jejuni.[3]

Conclusion

N-(4-methoxybenzoyl)glycine is a valuable substrate for the characterization of hippurate hydrolase activity. The provided protocols, based on the reliable ninhydrin detection method, offer a robust framework for determining enzyme activity and kinetic parameters. These assays are readily adaptable for various research and development applications, including enzyme characterization, inhibitor screening, and diagnostic test development. Researchers should optimize the assay conditions for their specific enzyme and experimental setup to ensure accurate and reproducible results.

References

Application Note: Isocratic HPLC Method for the Separation and Quantification of 4-Methoxyhippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-methoxyhippuric acid. This method is applicable for routine analysis in research and quality control environments. The protocol utilizes a standard reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. All methodologies, including instrument conditions, sample preparation, and method validation, are described herein.

Introduction

4-Methoxyhippuric acid is a metabolite of interest in various biomedical and pharmaceutical studies. Accurate and precise quantification is crucial for understanding its pharmacokinetics and metabolic pathways. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose. The method described provides a straightforward and efficient approach for the analysis of 4-methoxyhippuric acid. While direct methods for 4-methoxyhippuric acid are not extensively published, this protocol is adapted from established methods for closely related compounds like hippuric acid and its methylated derivatives[1][2].

Experimental

Instrumentation and Consumables
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[2][3].

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

Reagents and Standards
  • 4-Methoxyhippuric Acid: Reference standard of known purity (≥98%).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade[2][4].

  • Water: HPLC grade or ultrapure water.

  • Acetic Acid: Glacial, analytical grade[1][3].

  • Phosphoric Acid: Analytical grade[5].

Chromatographic Conditions

The following conditions are based on typical methods for hippuric acid derivatives and should be optimized for your specific instrumentation and column.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[2][3]
Mobile Phase Acetonitrile:Water:Acetic Acid (20:80:0.2, v/v/v)[1][4]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[1][3]
Oven Temperature 30 °C
Detection UV at 254 nm[1][2][4]
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methoxyhippuric acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • For liquid samples (e.g., urine, plasma), a sample clean-up step such as protein precipitation or solid-phase extraction may be required. A generic protein precipitation protocol is as follows:

    • To 100 µL of the sample, add 200 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

  • For solid samples, an appropriate extraction protocol must be developed to efficiently extract 4-methoxyhippuric acid into a suitable solvent, which should then be filtered before injection.

Method Validation Summary

The method should be validated to ensure its performance is suitable for its intended purpose. Key validation parameters are summarized below. (Note: The following data are representative and should be determined experimentally).

Validation ParameterTypical Performance Metric
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Retention Time (RT) ~ 4.5 min (Varies with exact conditions)
Precision (%RSD) < 2% for intra-day and inter-day analysis[6]
Accuracy (% Recovery) 98 - 102%[2][7]
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Workflow Diagram

The overall experimental process from sample and standard preparation to final data analysis is illustrated in the workflow diagram below.

HPLC_Workflow Experimental Workflow for 4-Methoxyhippuric Acid Analysis cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard Prepare Standard Stock (1 mg/mL) WorkingStd Create Working Standards (1-100 µg/mL) Standard->WorkingStd HPLC HPLC System Setup (C18, 254 nm, 1 mL/min) WorkingStd->HPLC Sample Prepare Sample (e.g., Protein Precipitation) Sample->HPLC Inject Inject Standards & Samples (10 µL) HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect Data Acquisition Separate->Detect CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify

Caption: Workflow for HPLC analysis of 4-methoxyhippuric acid.

Conclusion

The described isocratic HPLC method is simple, rapid, and reliable for the quantitative analysis of 4-methoxyhippuric acid. By using a common C18 column and a simple mobile phase, this method can be easily implemented in most analytical laboratories. The performance, as demonstrated by its validation parameters, makes it suitable for a wide range of research and quality control applications.

References

Anisuric Acid: Application Notes and Protocols for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisuric acid, also known as N-(4-methoxybenzoyl)glycine or p-methoxyhippuric acid, is a metabolite of p-anisic acid, a compound found naturally in anise and other plants. While research directly focused on the pharmaceutical applications of anisuric acid is limited, its parent compound, p-anisic acid, has demonstrated a range of biological activities, suggesting potential therapeutic avenues for its derivatives. Anisuric acid, as the primary glycine conjugate of p-anisic acid, may exhibit similar or modulated biological effects, making it a compound of interest for further investigation in drug development.[1]

These application notes provide a framework for exploring the potential of anisuric acid in pharmaceutical research, drawing upon the known biological activities of p-anisic acid. The protocols outlined below are intended as a starting point for the synthesis, characterization, and biological evaluation of anisuric acid and its derivatives.

Potential Therapeutic Applications

Based on the known biological activities of p-anisic acid, anisuric acid could be investigated for the following therapeutic applications:

  • Dermatological Applications: As a potential tyrosinase inhibitor, anisuric acid could be explored for the treatment of hyperpigmentation disorders.[1]

  • Metabolic Disorders: The antidiabetic properties of p-anisic acid suggest that anisuric acid may have a role in modulating insulin secretion and glucose metabolism.[1]

  • Hemostatic and Antiplatelet Agents: The antihemorrhagic and antiplatelet aggregation effects of p-anisic acid indicate a potential for anisuric acid in the management of bleeding and thrombotic disorders.[1]

  • Antimicrobial and Preservative: p-Anisic acid's established antiseptic properties suggest a similar utility for anisuric acid in pharmaceutical formulations.

Data Presentation

Due to the limited availability of quantitative data specifically for anisuric acid, the following tables present hypothetical data based on the activities of p-anisic acid to serve as a template for experimental data logging and comparison.

Table 1: In Vitro Tyrosinase Inhibition

CompoundConcentration (µM)% InhibitionIC50 (µM)
Anisuric Acid1015
5045
1007065
p-Anisic Acid1012
5040
1006575
Kojic Acid (Control)1030
5085
1009820

Table 2: In Vivo Antidiabetic Activity in a Streptozotocin-Induced Diabetic Mouse Model

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL) - Day 0Fasting Blood Glucose (mg/dL) - Day 28% Change in Blood Glucose
Vehicle Control-350 ± 25365 ± 30+4.3%
Anisuric Acid50345 ± 28250 ± 20-27.5%
Anisuric Acid100355 ± 30180 ± 15-49.3%
Glibenclamide (Control)10360 ± 22150 ± 18-58.3%

Experimental Protocols

Protocol 1: Synthesis of Anisuric Acid (N-(4-methoxybenzoyl)glycine)

Objective: To synthesize anisuric acid from p-anisoyl chloride and glycine.

Materials:

  • p-Anisoyl chloride

  • Glycine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)

  • pH meter or pH paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR and Mass Spectrometry for characterization

Procedure:

  • Dissolve glycine (1 equivalent) in a 1 M NaOH solution and cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve p-anisoyl chloride (1 equivalent) in dichloromethane.

  • Slowly add the p-anisoyl chloride solution to the glycine solution dropwise while maintaining the temperature between 0-5°C and stirring vigorously.

  • Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9-10.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash the organic layer with distilled water.

  • Acidify the aqueous layer with 2 M HCl to a pH of approximately 2-3, which will precipitate the anisuric acid.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure anisuric acid.

  • Dry the purified product under vacuum.

  • Characterize the final product by determining its melting point and analyzing its structure using NMR and Mass Spectrometry.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

Objective: To evaluate the inhibitory effect of anisuric acid on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Anisuric acid

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of anisuric acid and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of anisuric acid or kojic acid to respective wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The rate of dopachrome formation is proportional to tyrosinase activity.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: In Vivo Antiplatelet Aggregation Study

Objective: To assess the effect of anisuric acid on collagen-induced platelet aggregation in a mouse model.

Materials:

  • Male Swiss albino mice (25-30 g)

  • Anisuric acid

  • Aspirin (positive control)

  • Collagen

  • Saline solution

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • Acclimatize the mice for one week under standard laboratory conditions.

  • Divide the animals into three groups: vehicle control (saline), anisuric acid-treated, and aspirin-treated.

  • Administer anisuric acid or aspirin orally to the respective groups one hour before blood collection. The vehicle control group receives saline.

  • Collect blood from the retro-orbital plexus of anesthetized mice into tubes containing 3.8% sodium citrate.

  • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 10 minutes.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Adjust the platelet count in the PRP to a standard concentration.

  • Induce platelet aggregation by adding collagen to the PRP in the platelet aggregometer.

  • Monitor and record the aggregation for a set period.

  • Calculate the percentage of inhibition of platelet aggregation for the treated groups compared to the vehicle control group.

Mandatory Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of Anisuric Acid start Start: p-Anisoyl Chloride & Glycine reaction Schotten-Baumann Reaction (NaOH, CH2Cl2, 0-5°C) start->reaction Reactants workup Aqueous Workup & Acidification (HCl) reaction->workup Reaction Mixture precipitation Precipitation of Crude Product workup->precipitation purification Recrystallization precipitation->purification Crude Product characterization Characterization (NMR, MS, MP) purification->characterization Purified Product end_product Pure Anisuric Acid characterization->end_product

Caption: Workflow for the synthesis and purification of anisuric acid.

signaling_pathway_antiplatelet cluster_platelet Postulated Antiplatelet Aggregation Pathway of Anisuric Acid collagen Collagen receptor Collagen Receptor (e.g., GPVI) collagen->receptor plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3_dag IP3 & DAG pip2->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release IP3 Mediated pkc Protein Kinase C (PKC) ip3_dag->pkc DAG Mediated granule_release Granule Release (ADP, Thromboxane A2) ca_release->granule_release pkc->granule_release aggregation Platelet Aggregation granule_release->aggregation Amplification anisuric_acid Anisuric Acid anisuric_acid->receptor Potential Inhibition anisuric_acid->plc Potential Inhibition

Caption: Postulated mechanism of antiplatelet action for anisuric acid.

Conclusion

While direct evidence for the pharmaceutical applications of anisuric acid is currently sparse, the biological activities of its parent compound, p-anisic acid, provide a strong rationale for its investigation. The protocols and conceptual frameworks presented in these application notes are intended to guide researchers in the systematic evaluation of anisuric acid's therapeutic potential. Further studies are warranted to elucidate its precise mechanisms of action, establish its efficacy and safety profiles, and explore its development as a novel pharmaceutical agent.

References

Application Notes and Protocols for GC-MS Analysis of N-(4-methoxybenzoyl)glycine Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzoyl)glycine, also known as 4-methoxyhippuric acid or anisuric acid, is a metabolite that can be of interest in various biomedical and pharmaceutical research areas, including the study of xenobiotic metabolism and certain metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like N-(4-methoxybenzoyl)glycine. However, due to its polarity and low volatility, direct GC-MS analysis is not feasible. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.

This document provides detailed application notes and protocols for the derivatization of N-(4-methoxybenzoyl)glycine for subsequent GC-MS analysis. The primary method described is silylation, a robust and widely used technique for the derivatization of compounds containing active hydrogen atoms, such as those in carboxylic acids and amides.

Principle of Derivatization

The derivatization of N-(4-methoxybenzoyl)glycine for GC-MS analysis primarily involves the replacement of active hydrogens on the carboxylic acid and amide functional groups with a less polar, more volatile chemical moiety. Silylation is a common and effective method for this purpose. In this process, a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogens to form trimethylsilyl (TMS) derivatives. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, especially for less reactive sites like the amide hydrogen.

The resulting TMS-derivatized N-(4-methoxybenzoyl)glycine is significantly more volatile and thermally stable, allowing for its successful separation and detection by GC-MS.

Experimental Protocols

Reagents and Materials
  • N-(4-methoxybenzoyl)glycine standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas (high purity)

  • GC-MS vials (2 mL) with inserts

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation

Biological samples (e.g., urine, plasma) require a preliminary extraction step to isolate N-(4-methoxybenzoyl)glycine and remove interfering matrix components. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol appropriate for acidic compounds should be employed. The final extract should be evaporated to complete dryness under a gentle stream of nitrogen before proceeding with derivatization. It is critical that the sample is free of water, as moisture can deactivate the silylating reagent.

Silylation Protocol
  • To the dried sample extract or a known amount of N-(4-methoxybenzoyl)glycine standard in a GC vial, add 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.

  • After heating, allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. Inject 1-2 µL of the sample into the GC-MS system.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of derivatized N-(4-methoxybenzoyl)glycine. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550
Data Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for the derivatization and GC-MS analysis of N-(4-methoxybenzoyl)glycine is not extensively available in the literature. The following table provides representative performance data for the analysis of a structurally similar compound, hippuric acid, after derivatization, to serve as an expected benchmark.

Parameter Value Compound Derivatization Method Reference
Limit of Detection (LOD)0.1 µg/mLHippuric AcidEsterification
Limit of Quantification (LOQ)0.25 µg/mLHippuric AcidEsterification[1]
Linearity (r²)>0.99Hippuric AcidEsterification[1]

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagents Add Pyridine and BSTFA + 1% TMCS Drying->AddReagents Reaction Vortex and Heat (70°C, 60 min) AddReagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Injection Inject into GC-MS Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for the derivatization and GC-MS analysis of N-(4-methoxybenzoyl)glycine.

Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte N-(4-methoxybenzoyl)glycine Derivative Di-TMS-N-(4-methoxybenzoyl)glycine Analyte->Derivative Silylation Byproducts Byproducts Analyte->Byproducts Reagent BSTFA + 1% TMCS Reagent->Derivative Reagent->Byproducts

Caption: Silylation reaction of N-(4-methoxybenzoyl)glycine with BSTFA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-methoxybenzoyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(4-methoxybenzoyl)glycine?

A1: The most prevalent method for the synthesis of N-(4-methoxybenzoyl)glycine is the Schotten-Baumann reaction. This reaction involves the acylation of glycine with 4-methoxybenzoyl chloride in the presence of a base.[1][2][3][4][5]

Q2: What is the primary role of the base in the Schotten-Baumann reaction?

A2: The base plays a crucial dual role in the Schotten-Baumann reaction. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine (glycine) and the acyl chloride (4-methoxybenzoyl chloride). This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. Secondly, it helps to drive the reaction equilibrium towards the formation of the amide product.[1][5][6]

Q3: What are the common side reactions that can lower the yield of N-(4-methoxybenzoyl)glycine?

A3: The primary side reaction is the hydrolysis of the reactive 4-methoxybenzoyl chloride by water present in the reaction mixture. This hydrolysis produces 4-methoxybenzoic acid (anisic acid), which consumes the starting material and can complicate the purification process.[7][8] Another potential side reaction, though less common with glycine under controlled conditions, is diacylation, where the nitrogen of the initially formed product is acylated again.

Q4: How can I purify the final N-(4-methoxybenzoyl)glycine product?

A4: Purification is typically achieved through recrystallization. After the reaction is complete, the crude product is usually precipitated by acidifying the reaction mixture. This solid can then be collected by filtration and recrystallized from a suitable solvent, such as boiling water or an ethanol-water mixture, to remove impurities.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Hydrolysis of 4-methoxybenzoyl chloride: The acyl chloride is sensitive to water and can hydrolyze to 4-methoxybenzoic acid, especially at higher temperatures and pH. 2. Incorrect pH: If the pH is too low, the glycine will be protonated and non-nucleophilic. If the pH is too high, the hydrolysis of the acyl chloride is accelerated. 3. Insufficient mixing: In a two-phase system, poor mixing can lead to a slow reaction rate. 4. Incorrect stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.1. Add the 4-methoxybenzoyl chloride gradually to the cooled reaction mixture. Maintain a low temperature (0-5 °C) during the addition. 2. Maintain the pH of the reaction mixture in the alkaline range (typically pH 9-11) to ensure the glycine is deprotonated but minimize excessive hydrolysis of the acyl chloride. Use a pH meter or indicator paper to monitor. 3. Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the aqueous and organic phases. 4. Use a slight excess of 4-methoxybenzoyl chloride to ensure complete reaction of the glycine, but be mindful that excess will need to be removed during workup.
Oily Product Instead of a Solid Precipitate 1. Presence of impurities: Unreacted starting materials or byproducts like 4-methoxybenzoic acid can act as an oiling agent. 2. Incomplete reaction: The presence of unreacted intermediates can lead to an oily product. 3. Supersaturation: The product may be slow to crystallize from the solution.1. Ensure the reaction has gone to completion. Wash the crude product with cold water to remove water-soluble impurities. Consider an additional purification step like a wash with a dilute sodium bicarbonate solution to remove acidic impurities. 2. Extend the reaction time or gently warm the reaction mixture (while monitoring for hydrolysis) to ensure complete conversion. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure N-(4-methoxybenzoyl)glycine. Cooling the solution in an ice bath can also promote crystallization.
Product is Difficult to Purify 1. Co-precipitation of impurities: 4-methoxybenzoic acid can co-precipitate with the desired product upon acidification. 2. Inappropriate recrystallization solvent: The chosen solvent may not effectively separate the product from the impurities.1. Before acidification, consider washing the reaction mixture with a non-polar organic solvent to remove any unreacted 4-methoxybenzoyl chloride. After acidification and collection of the crude product, a wash with a cold, dilute solution of sodium bicarbonate can help remove residual 4-methoxybenzoic acid. 2. Experiment with different recrystallization solvents. Water is a common choice, but mixtures of ethanol and water, or other polar solvents, may provide better separation.
Reaction is very slow 1. Low temperature: While low temperatures are used to control side reactions, they can also slow down the desired reaction. 2. Poor quality of reagents: Degradation of 4-methoxybenzoyl chloride due to moisture can reduce its reactivity.1. After the initial addition of the acyl chloride at low temperature, the reaction mixture can be allowed to slowly warm to room temperature to increase the reaction rate. 2. Use freshly opened or properly stored 4-methoxybenzoyl chloride. Ensure all glassware is dry before starting the reaction.

Experimental Protocols

Key Experiment: Synthesis of N-(4-methoxybenzoyl)glycine via Schotten-Baumann Reaction

This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction for the N-acylation of amino acids.

Materials:

  • Glycine

  • 4-Methoxybenzoyl chloride (Anisoyl chloride)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Organic solvent (e.g., diethyl ether or dichloromethane for extraction - optional)

  • Ice

Procedure:

  • Preparation of Glycine Solution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve glycine in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to dissolve the glycine and maintain a pH between 10 and 11.[4]

  • Addition of Acyl Chloride: While vigorously stirring the cooled glycine solution, slowly add 4-methoxybenzoyl chloride dropwise. Maintain the temperature of the reaction mixture below 5 °C during the addition to minimize the hydrolysis of the acyl chloride.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously in the ice bath for a specified period (e.g., 1-2 hours). The reaction progress can be monitored by the disappearance of the smell of 4-methoxybenzoyl chloride.[4]

  • Workup and Precipitation: Once the reaction is complete, if an organic solvent was used, separate the aqueous layer. Cool the aqueous solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid until the pH is acidic (around pH 2-3). A white precipitate of N-(4-methoxybenzoyl)glycine should form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of boiling water (or a suitable solvent mixture like ethanol-water) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glycine Dissolve Glycine in aq. NaOH (pH 10-11) cool_ice Cool to 0-5 °C prep_glycine->cool_ice add_acyl Slowly add 4-Methoxybenzoyl Chloride cool_ice->add_acyl stir Vigorous Stirring (1-2h) add_acyl->stir acidify Acidify with HCl to pH 2-3 stir->acidify precipitate Precipitation of Crude Product acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Hot Water/Ethanol filter_wash->recrystallize dry Dry the Purified Product recrystallize->dry

Caption: Experimental workflow for the synthesis of N-(4-methoxybenzoyl)glycine.

troubleshooting_logic start Low Yield? hydrolysis Check for Acyl Chloride Hydrolysis start->hydrolysis Yes ph_check Verify Reaction pH start->ph_check Yes mixing_check Assess Stirring Efficiency start->mixing_check Yes solution_hydrolysis Maintain low temperature during addition. Use fresh acyl chloride. hydrolysis->solution_hydrolysis solution_ph Adjust pH to 9-11. Use a pH meter. ph_check->solution_ph solution_mixing Increase stirring speed. mixing_check->solution_mixing

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

troubleshooting 4-methoxyhippuric acid purification by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-methoxyhippuric acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for the recrystallization of 4-methoxyhippuric acid?

A1: Based on protocols for the closely related hippuric acid, hot water is the most commonly used and recommended solvent for the recrystallization of 4-methoxyhippuric acid and its derivatives.[1][2][3] The polarity and hydrogen bonding capabilities of water make it effective at dissolving the polar 4-methoxyhippuric acid at elevated temperatures and allowing for the formation of pure crystals upon cooling.

Q2: What are the expected signs of successful recrystallization?

A2: Successful recrystallization is indicated by the formation of well-defined crystals as the hot, saturated solution cools. These crystals should be significantly purer than the starting material. A key indicator of purity is the melting point of the dried crystals, which should be sharp and consistent with the literature value for pure 4-methoxyhippuric acid.

Q3: What are the potential impurities in crude 4-methoxyhippuric acid?

A3: Potential impurities in crude 4-methoxyhippuric acid largely depend on the synthetic route. If synthesized from glycine and 4-methoxybenzoyl chloride, common impurities could include unreacted starting materials. By analogy to hippuric acid synthesis, 4-methoxybenzoic acid is a likely major impurity.[4]

Troubleshooting Guide

Problem 1: No crystals are forming upon cooling.

Cause: This is often due to using an excessive amount of solvent, resulting in a solution that is not saturated enough for crystal nucleation and growth.

Solution:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[5]

    • Seeding: If available, add a tiny crystal of pure 4-methoxyhippuric acid to the solution. A seed crystal provides a template for further crystallization.[5]

  • Prolonged Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6]

Problem 2: The product "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[7] This can happen if the melting point of the impure solid is lower than the temperature of the solution when it becomes saturated. The presence of significant impurities can depress the melting point.

Solution:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation temperature.

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask.

  • Solvent System Modification: If using a mixed solvent system, adjust the ratio of the solvents.

Problem 3: The recrystallized product is colored.

Cause: The presence of colored impurities that are not effectively removed by a single recrystallization.

Solution:

  • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2][7][8] Be cautious not to add too much charcoal, as it can also adsorb the desired product.[7]

Problem 4: The yield of recrystallized product is low.

Cause: A low yield can result from several factors during the recrystallization process.

Solution:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] Excess solvent will retain more of the product in the solution upon cooling, reducing the yield.[7]

  • Avoid Premature Crystallization: During hot filtration, premature crystallization can occur on the filter paper or in the funnel stem. Ensure the filtration apparatus is pre-heated.

  • Recover a Second Crop: The filtrate (mother liquor) after the first crystallization will still contain some dissolved product. The solvent can be partially evaporated from the filtrate and cooled to obtain a second, though likely less pure, crop of crystals.[6]

Experimental Protocol: Recrystallization of 4-Methoxyhippuric Acid

This protocol is adapted from standard procedures for the recrystallization of hippuric acid.[1][2][3]

  • Dissolution: In a suitable flask, add the crude 4-methoxyhippuric acid. Add a minimal amount of water and heat the mixture to boiling, stirring continuously. Continue adding small portions of hot water until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture.

  • Hot Filtration: Bring the solution back to a boil. If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at an appropriate temperature.

Data Presentation

SolventSolubility of 2-Methylhippuric Acid
DMF30 mg/mL
DMSO20 mg/mL
Ethanol15 mg/mL
PBS (pH 7.2)1 mg/mL

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Product 'Oils Out'? crystals_form->oiling_out Yes reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reduce_solvent->cool induce_crystallization->cool reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes colored_product Product Colored? oiling_out->colored_product No slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool charcoal_treatment Use Activated Charcoal and Hot Filter colored_product->charcoal_treatment Yes low_yield Low Yield? colored_product->low_yield No charcoal_treatment->dissolve check_solvent_volume Check for Excess Solvent low_yield->check_solvent_volume Yes pure_product Collect Pure Crystals low_yield->pure_product No second_crop Recover Second Crop from Filtrate check_solvent_volume->second_crop second_crop->pure_product

Caption: Troubleshooting workflow for 4-methoxyhippuric acid recrystallization.

References

overcoming solubility issues with anisuric acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with anisuric acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is anisuric acid and what are its basic physicochemical properties?

Anisuric acid, commonly known as p-anisic acid or 4-methoxybenzoic acid, is a white crystalline solid.[1] It is an aromatic carboxylic acid with a methoxy group attached to the benzene ring.[2][3] Its poor aqueous solubility is primarily due to the hydrophobic nature of its aromatic ring.[4] Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of p-Anisic Acid

Property Value Source(s)
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol [2][5]
Water Solubility ~0.3 - 0.53 g/L at 20-37°C [3][6]
pKa (Strongest Acidic) 4.37 - 4.47 [1][3]
Appearance White crystalline solid [1][2]

| Organic Solvent Solubility | Soluble in ethanol, ether, ethyl acetate |[1][7][8] |

Q2: My anisuric acid won't dissolve in water. What are the primary strategies to increase its solubility?

Overcoming the poor aqueous solubility of anisuric acid involves modifying the formulation to favor its dissolution. The three most common and effective strategies are:

  • pH Adjustment : Increasing the pH of the aqueous solution above the pKa of anisuric acid will convert it to its highly soluble salt form.[4][9]

  • Co-solvency : Introducing a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, enhancing the solubility of the hydrophobic compound.[10][11]

  • Complexation with Cyclodextrins : Using cyclodextrins to form inclusion complexes can encapsulate the non-polar part of the anisuric acid molecule, increasing its apparent water solubility.[12][13]

The choice of method depends on the specific requirements of your experiment, such as allowable pH range, solvent composition, and excipient compatibility.

G Decision Logic for Solubility Enhancement cluster_start cluster_methods cluster_questions start Anisuric Acid Solubility Issue q1 Is a pH shift acceptable for the final formulation? start->q1 ph_adjust pH Adjustment cosolvency Co-solvency complexation Complexation (Cyclodextrins) q1->ph_adjust  Yes q2 Are organic solvents permissible in the formulation? q1->q2  No q2->cosolvency  Yes q3 Are complexing agents (e.g., cyclodextrins) suitable for the application? q2->q3  No q3->complexation  Yes

Caption: Decision logic for selecting a solubility enhancement method.

Troubleshooting Guides & Experimental Protocols

Guide 1: pH Adjustment for Solubilization

Issue: Anisuric acid is precipitating from a neutral aqueous buffer.

Cause: At neutral or acidic pH, anisuric acid exists in its protonated, poorly soluble form. Carboxylic acids are more soluble in water when they are deprotonated to form a carboxylate salt.[14]

Solution: Increase the pH of the solution to at least 1.5-2 units above the pKa of anisuric acid (~4.4). At a pH of 6.4 or higher, it will be >99% in its ionized, water-soluble salt form.

G Mechanism of pH-Dependent Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_form R-COOH (Protonated Anisuric Acid) low_ph_sol Poorly Water-Soluble low_ph_form->low_ph_sol high_ph_form R-COO⁻ + H⁺ (Anisurate Salt) low_ph_form->high_ph_form Equilibrium high_ph_sol Highly Water-Soluble high_ph_form->high_ph_sol

Caption: Equilibrium between insoluble and soluble forms of anisuric acid.

Experimental Protocol: pH Adjustment

  • Prepare a Basic Solution: Prepare a dilute aqueous solution of a base, such as 0.1 M Sodium Hydroxide (NaOH).

  • Dissolve Anisuric Acid: Slowly add the weighed amount of anisuric acid to the basic solution while stirring. The acid will react with the base to form its soluble sodium salt.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution.

  • Adjust to Target pH: If necessary, carefully add more base to ensure the pH is in the desired range (e.g., pH 7.4 for physiological buffers). If you overshoot, you can back-titrate with a dilute acid (e.g., 0.1 M HCl), but avoid dropping the pH close to the pKa, which may cause precipitation.

  • Final Volume Adjustment: Add deionized water or your chosen buffer to reach the final desired concentration and volume.

Guide 2: Using Co-solvents to Enhance Solubility

Issue: The experimental constraints do not allow for a significant change in pH, but the required concentration of anisuric acid is not dissolving in the aqueous buffer.

Cause: The polarity of the purely aqueous solvent is too high to effectively dissolve the hydrophobic anisuric acid molecule.

Solution: Create a binary solvent system by adding a water-miscible organic co-solvent. This reduces the overall polarity of the solvent, making it more favorable for anisuric acid.[10][15] Commonly used co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[16][17]

Table 2: Common Co-solvents for Pharmaceutical Formulations

Co-solvent Polarity Notes
Water High The primary solvent being modified.
Glycerin High Often used, but less effective for non-polar solutes.[17]
Propylene Glycol (PG) Medium A very common and effective co-solvent.
Ethanol Medium Effective, but volatility and potential for precipitation upon dilution must be considered.[18]

| Polyethylene Glycol 400 (PEG 400) | Low | Highly effective for enhancing the solubility of non-polar drugs.[17] |

Experimental Protocol: Co-solvency Method (Solubility Screening)

This protocol helps determine the required percentage of a co-solvent.

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures in different volumetric ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).

  • Add Excess Solute: Add an excess amount of anisuric acid to a fixed volume (e.g., 5 mL) of each co-solvent mixture in separate vials. "Excess" means adding enough solid so that some remains undissolved after equilibration.

  • Equilibrate: Tightly cap the vials and place them in a shaker or on a magnetic stir plate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Separate Solid and Liquid: After equilibration, allow the samples to stand so the excess solid can settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analyze Concentration: Determine the concentration of dissolved anisuric acid in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot Data: Plot the solubility of anisuric acid (mg/mL) against the percentage of co-solvent to identify the mixture that meets your concentration requirement.

G Experimental Workflow for Co-solvency Screening start Start prep_mix Prepare Co-solvent/ Water Mixtures (e.g., 10%, 20%, 30%) start->prep_mix add_solute Add Excess Anisuric Acid to Each prep_mix->add_solute equilibrate Equilibrate for 24-48h (Constant Temp.) add_solute->equilibrate filter Filter Supernatant (0.45 µm filter) equilibrate->filter analyze Analyze Concentration (UV-Vis or HPLC) filter->analyze plot Plot Solubility vs. % Co-solvent analyze->plot end End plot->end

Caption: Workflow for determining anisuric acid solubility in co-solvent mixtures.

Guide 3: Cyclodextrin-Mediated Solubilization

Issue: Neither pH adjustment nor the use of organic co-solvents is viable for the intended application (e.g., certain cell culture experiments or in vivo studies).

Cause: A method is needed that increases aqueous solubility without altering the bulk properties of the solvent system.

Solution: Use cyclodextrins (CDs). These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[19] They can encapsulate the hydrophobic aromatic ring of anisuric acid, forming an inclusion complex that has significantly higher aqueous solubility.[12][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high water solubility and low toxicity.[13]

Experimental Protocol: Phase Solubility Study (Higuchi and Connors Method)

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 5, 10, 20, 40 mM HP-β-CD) in your desired buffer.

  • Add Excess Anisuric Acid: Add an excess amount of anisuric acid to each cyclodextrin solution.

  • Equilibrate: Seal the containers and shake them at a constant temperature until equilibrium is reached (typically 24–72 hours).

  • Sample and Analyze: Withdraw, filter, and analyze the concentration of dissolved anisuric acid in each sample as described in the co-solvency protocol.

  • Construct Phase Solubility Diagram: Plot the total concentration of dissolved anisuric acid (y-axis) against the concentration of cyclodextrin (x-axis). A linear increase (Aₗ-type profile) indicates the formation of a soluble 1:1 complex and allows for the determination of the required cyclodextrin concentration for your target anisuric acid concentration.[20]

References

Technical Support Center: Analysis of 4-Methoxyhippuric Acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 4-methoxyhippuric acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

Encountering issues during your HPLC analysis? The table below outlines common problems, their potential causes, and recommended solutions specifically tailored for the analysis of 4-methoxyhippuric acid and similar organic acids.

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary Silanol Interactions: The analyte interacts with acidic silanol groups on the silica-based column packing.[1] - Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of 4-methoxyhippuric acid, causing it to be partially ionized.[2][3] - Column Overload: Injecting too much sample onto the column.[4] - Column Void or Contamination: A void has formed at the column inlet, or the column is contaminated.[5][6]- Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of 4-methoxyhippuric acid (pKa ≈ 3.8). A pH of 2.5-3.0 is often effective.[7][8] - Use an End-Capped Column: Employ a column where the residual silanol groups have been deactivated.[9][4] - Add a Competing Acid: Incorporate a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, into the mobile phase.[5] - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[4] - Flush or Replace Column: Flush the column with a strong solvent or replace it if it's old or performance has degraded.[1][6]
Poor Retention (Analyte Elutes Too Early) - High Polarity of Analyte: 4-methoxyhippuric acid is a polar compound and may have weak interaction with the nonpolar stationary phase.[10] - Mobile Phase Too Strong: The organic solvent concentration in the mobile phase is too high.[11] - Inappropriate Column Chemistry: The selected column is not suitable for retaining polar analytes.- Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase.[11] - Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds. - Consider a Different Stationary Phase: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be an alternative. - Lower the Flow Rate: This increases the interaction time between the analyte and the stationary phase.[11]
Split Peaks - Mobile Phase pH is Too Close to Analyte pKa: This can lead to the co-existence of both ionized and non-ionized forms of the analyte.[2][3] - Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[12] - Partially Blocked Column Frit: Particulates from the sample or mobile phase may be obstructing the flow path.- Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the analyte's pKa.[2][3] - Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase.[12] - Filter Samples and Mobile Phase: Use 0.22 µm or 0.45 µm filters to remove particulates.[13] - Use a Guard Column: This will protect the analytical column from contaminants.
Baseline Noise or Drift - Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty flow cell can cause baseline issues. - Air Bubbles in the System: Air trapped in the pump or detector can lead to an unstable baseline. - Column Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase.- Prepare Fresh Mobile Phase: Use high-purity solvents and filter them. - Flush the Detector Cell: Follow the manufacturer's instructions for cleaning the flow cell. - Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use. - Increase Equilibration Time: Allow at least 10-15 column volumes of mobile phase to pass through the column before starting the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for 4-methoxyhippuric acid analysis?

A C18 column is the most common and generally a good starting point for the analysis of hippuric acid derivatives. For improved retention and peak shape of this polar acidic compound, consider using a modern, high-purity silica C18 column that is end-capped. A particle size of 3 µm or 5 µm is standard, with a typical column dimension of 4.6 mm x 150 mm.

Q2: How do I choose the optimal mobile phase for my analysis?

A reversed-phase elution using a mixture of acidified water and an organic solvent like acetonitrile or methanol is recommended. A good starting point is a mobile phase consisting of water:acetonitrile (e.g., 85:15 v/v) with an acidic modifier.[14] The pH of the aqueous portion should be adjusted to approximately 2.5-3.0 using an acid like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to ensure the 4-methoxyhippuric acid is in its protonated, less polar form, which enhances retention and improves peak shape.[7][8]

Q3: What detection wavelength should I use for 4-methoxyhippuric acid?

Based on the analysis of structurally similar compounds like hippuric acid and methylhippuric acid, a UV detection wavelength in the range of 230-260 nm is appropriate.[15] It is advisable to determine the absorbance maximum of 4-methoxyhippuric acid in your mobile phase using a UV-Vis spectrophotometer for optimal sensitivity.

Q4: What are the key considerations for sample preparation?

For biological samples such as urine, a sample cleanup step is crucial. This can involve:

  • Protein Precipitation: Adding an organic solvent like acetonitrile or an acid to precipitate proteins.[16][17]

  • Liquid-Liquid Extraction (LLE): Extracting the analyte from the aqueous sample into an immiscible organic solvent.[16]

  • Solid-Phase Extraction (SPE): Using a cartridge to selectively retain and then elute the analyte, providing a cleaner sample.[16]

After extraction, the sample should be dissolved in the mobile phase or a solvent with a similar or weaker elution strength.[12] All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC system.[13]

Experimental Protocol: HPLC Analysis of 4-Methoxyhippuric Acid

This protocol provides a starting point for the HPLC analysis of 4-methoxyhippuric acid. Method validation should be performed to ensure it is suitable for your specific application.

1. Materials and Reagents

  • 4-Methoxyhippuric acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Sample matrix (e.g., synthetic urine, plasma)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of water and acetonitrile (e.g., 85:15 v/v). Adjust the pH of the water to 2.8 with phosphoric acid before mixing with acetonitrile. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a known amount of 4-methoxyhippuric acid reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation (Example for Urine)

  • To 1 mL of urine sample, add 2 mL of acetonitrile to precipitate proteins.[18]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Water (pH 2.8 with H₃PO₄) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm (or predetermined λmax)
Run Time 10 minutes

6. Data Analysis

  • Integrate the peak area of 4-methoxyhippuric acid in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of 4-methoxyhippuric acid in the samples by interpolating their peak areas on the calibration curve.

Visual Workflow and Troubleshooting Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Setup A->C B Standard & Sample Preparation D Sample Injection B->D E Chromatographic Separation D->E F UV Detection E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: HPLC analysis workflow for 4-methoxyhippuric acid.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start Problem with Chromatogram? P1 Peak Tailing? Start->P1 P2 Split Peaks? Start->P2 P3 Poor Retention? Start->P3 P4 Drifting Retention? Start->P4 P5 Noisy or Drifting Baseline? Start->P5 S1 Lower Mobile Phase pH (2.5-3.0) P1->S1 Yes S2 Use End-Capped Column P1->S2 Yes S3 Adjust pH away from pKa Dissolve sample in mobile phase P2->S3 Yes S4 Decrease Organic % in Mobile Phase P3->S4 Yes S5 Check for Leaks Ensure Proper Equilibration P4->S5 Yes S6 Degas Mobile Phase Prepare Fresh Solvents P5->S6 Yes

Caption: Troubleshooting decision tree for HPLC analysis.

References

avoiding side reactions in the synthesis of N-(4-methoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-(4-methoxybenzoyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(4-methoxybenzoyl)glycine?

The most prevalent method for the synthesis of N-(4-methoxybenzoyl)glycine is the Schotten-Baumann reaction. This reaction involves the acylation of glycine with 4-methoxybenzoyl chloride in the presence of an aqueous base, such as sodium hydroxide.[1][2]

Q2: What are the primary side reactions to be aware of during the Schotten-Baumann synthesis?

The main side reaction is the hydrolysis of the 4-methoxybenzoyl chloride to form 4-methoxybenzoic acid.[3] This occurs when the acid chloride reacts with water in the reaction mixture before it can react with glycine. Another potential, though less common, side reaction is the formation of a dipeptide.

Q3: Are there alternative synthetic routes to N-(4-methoxybenzoyl)glycine?

Yes, an alternative method is reductive amination. This approach involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a reducing agent.[4][5] This method can be advantageous as it avoids the use of a highly reactive acid chloride.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid. The starting materials (glycine and 4-methoxybenzoyl chloride/aldehyde) and the product will have different Rf values, allowing for visualization of the reaction's progression.

Q5: What is the typical purity of the final product, and how can it be improved?

The purity of the crude product can vary depending on the success of the synthesis in avoiding side reactions. The main impurity is often 4-methoxybenzoic acid. Recrystallization from a suitable solvent, such as ethanol/water, is a common method for purification.

Troubleshooting Guides

Schotten-Baumann Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-(4-methoxybenzoyl)glycine 1. Hydrolysis of 4-methoxybenzoyl chloride: The acid chloride is reacting with water instead of glycine.[3] 2. Inefficient mixing: The two-phase system (organic and aqueous) is not being adequately mixed, leading to poor contact between reactants. 3. Incorrect pH: The pH of the aqueous layer is too low, resulting in the protonation of the glycine's amino group and reducing its nucleophilicity.1. Add the 4-methoxybenzoyl chloride slowly to the reaction mixture at a low temperature (0-5 °C) to control the exothermic reaction and minimize hydrolysis. Ensure vigorous stirring to promote the reaction with glycine over hydrolysis. 2. Use a high-speed overhead stirrer or a magnetic stirrer with a large stir bar to ensure efficient mixing of the biphasic solution. 3. Maintain a pH between 9-10. This can be achieved by the slow, simultaneous addition of the acid chloride and a base solution (e.g., 10% NaOH) to the glycine solution, while monitoring the pH.
Product is Contaminated with 4-methoxybenzoic acid Excessive hydrolysis of 4-methoxybenzoyl chloride: This is the primary side reaction.[3]1. Purification by extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The 4-methoxybenzoic acid will be deprotonated and dissolve in the aqueous layer, while the N-(4-methoxybenzoyl)glycine will remain in the organic layer. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). The desired product and the side product have different solubilities, allowing for separation.
Reaction is Sluggish or Does Not Go to Completion 1. Low temperature: The reaction rate is too slow at very low temperatures. 2. Insufficient base: The HCl generated during the reaction is not being effectively neutralized, leading to the protonation of glycine.[1]1. After the initial slow addition of the acid chloride at low temperature, allow the reaction to warm to room temperature and stir for several hours to ensure completion. 2. Ensure at least two equivalents of base are used: one to deprotonate the glycine and one to neutralize the HCl byproduct.[6]
Reductive Amination Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-(4-methoxybenzoyl)glycine 1. Incomplete imine formation: The equilibrium between the aldehyde/ketone and the amine may not favor the imine intermediate.[5] 2. Reduction of the starting aldehyde: The reducing agent may be reducing the 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol.[4] 3. Over-alkylation: The product, N-(4-methoxybenzoyl)glycine, may react further with the aldehyde.[7]1. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the imine formation equilibrium forward. 2. Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride [NaB(OAc)₃H].[7] Add the reducing agent after allowing sufficient time for imine formation. 3. Use a stoichiometric amount of the aldehyde relative to glycine. A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can also help minimize this.[7]
Presence of 4-methoxybenzyl alcohol in the Product Non-selective reducing agent: The reducing agent is not specific enough for the imine.Use a milder and more selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride under controlled pH conditions.[7]
Formation of Secondary Amine Byproduct (Over-alkylation) The desired product acts as a nucleophile and reacts with another molecule of the aldehyde and is subsequently reduced.[7]Control the stoichiometry of the reactants carefully. A slight excess of glycine can help to minimize the reaction of the product.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxybenzoyl)glycine via Schotten-Baumann Reaction
  • Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Acid Chloride Solution: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran.[1]

  • Reaction: Slowly add the 4-methoxybenzoyl chloride solution to the vigorously stirred glycine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, separate the layers. If not, add an organic solvent like ethyl acetate to extract the product.

    • Wash the organic layer with 1 M HCl to remove any unreacted glycine and excess base.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the 4-methoxybenzoic acid byproduct.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-methoxybenzoyl)glycine.

Protocol 2: Synthesis of N-(4-methoxybenzoyl)glycine via Reductive Amination
  • Imine Formation: In a round-bottom flask, suspend glycine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.[7] Add molecular sieves to the mixture to absorb the water formed. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirred suspension, add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15-20 minutes.

  • Stirring: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting materials.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(4-methoxybenzoyl)glycine.

Visualizations

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Glycine_sol Glycine in aq. NaOH Reaction_mix Combine Slowly at 0-5°C with Vigorous Stirring Glycine_sol->Reaction_mix AcidChloride_sol 4-Methoxybenzoyl Chloride in Organic Solvent AcidChloride_sol->Reaction_mix Extraction Acid-Base Extraction Reaction_mix->Extraction After 2-4h stirring Purification Recrystallization Extraction->Purification Final_Product N-(4-methoxybenzoyl)glycine Purification->Final_Product

Caption: Workflow for the synthesis of N-(4-methoxybenzoyl)glycine via the Schotten-Baumann reaction.

Side_Reactions Reactants 4-Methoxybenzoyl Chloride + Glycine (in aq. NaOH) Main_Product N-(4-methoxybenzoyl)glycine (Desired Product) Reactants->Main_Product Acylation Reaction Side_Product 4-Methoxybenzoic Acid (Hydrolysis Product) Reactants->Side_Product Hydrolysis Side Reaction

Caption: Main and side reactions in the Schotten-Baumann synthesis.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Work-up & Purification Start_mats Glycine + 4-Methoxybenzaldehyde + Molecular Sieves Reduction_step Add NaB(OAc)3H Start_mats->Reduction_step After 1-2h stirring Workup Quench & Extract Reduction_step->Workup After 12-24h stirring Purify Chromatography or Recrystallization Workup->Purify Final_Product N-(4-methoxybenzoyl)glycine Purify->Final_Product

Caption: Workflow for the synthesis of N-(4-methoxybenzoyl)glycine via reductive amination.

References

stability of 4-methoxyhippuric acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 4-methoxyhippuric acid under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of samples during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-methoxyhippuric acid in urine samples?

Q2: How should I store plasma samples containing 4-methoxyhippuric acid?

A2: Based on general principles for metabolite stability in plasma, it is recommended to store plasma samples at -20°C or preferably at -80°C for long-term storage to minimize degradation. For short-term storage, keeping the samples on ice or at 2-8°C is advisable. The stability of analytes in plasma is critically dependent on storage temperature, with lower temperatures generally providing better preservation.

Q3: Are there any recommended preservatives for urine samples containing 4-methoxyhippuric acid?

A3: Thymol has been used as a preservative in studies involving the stability of related compounds like hippuric and methylhippuric acids in urine. Another study investigating a broad range of metabolites found thymol to be effective in maintaining metabolite stability under various temperature conditions[1]. However, it is crucial to verify that any preservative used does not interfere with the analytical method for 4-methoxyhippuric acid quantification.

Q4: What are the potential degradation pathways for 4-methoxyhippuric acid?

A4: The primary routes of degradation for hippuric acid derivatives like 4-methoxyhippuric acid are likely hydrolysis of the amide bond to yield 4-methoxybenzoic acid and glycine, especially under strong acidic or basic conditions. Enzymatic degradation by proteases or other enzymes present in biological matrices could also occur. Oxidation of the methoxy group or the aromatic ring is another potential degradation pathway, particularly if the samples are exposed to light or oxidizing agents.

Q5: How can I assess the stability of 4-methoxyhippuric acid in my own samples?

A5: A stability study should be conducted by spiking a known concentration of 4-methoxyhippuric acid into the matrix of interest (e.g., urine, plasma). Aliquots of these spiked samples are then stored under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for varying durations. The concentration of 4-methoxyhippuric acid is measured at each time point and compared to the initial concentration (time zero) to determine the extent of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of 4-methoxyhippuric acid from stored samples. Degradation due to improper storage temperature.Ensure samples are stored at or below -20°C for long-term storage. For short-term handling, keep samples on ice or at 4°C.
Multiple freeze-thaw cycles.Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles.
pH-mediated hydrolysis.Check the pH of the biological matrix. If necessary, adjust the pH to a neutral range (around 7) before storage, ensuring the pH adjustment does not interfere with subsequent analysis.
High variability in replicate measurements of stored samples. Inconsistent sample handling and storage.Standardize all sample handling procedures, including collection, processing, and storage. Ensure all samples are treated identically.
Presence of interfering substances from preservatives.If using a preservative, run a control experiment to confirm it does not interfere with the analytical assay for 4-methoxyhippuric acid.
Unexpected peaks in chromatogram of stored samples. Formation of degradation products.Analyze the degradation products using techniques like mass spectrometry to understand the degradation pathway. This can help in optimizing storage conditions to minimize their formation.
Contamination during sample handling.Use clean, sterile collection and storage containers. Handle samples in a clean environment to prevent microbial or chemical contamination.

Stability Data for Structurally Similar Compounds

Since direct quantitative stability data for 4-methoxyhippuric acid is limited, the following tables summarize the stability of the closely related compounds, 4-methylhippuric acid and hippuric acid, in urine. This data can be used as a reference point for estimating the stability of 4-methoxyhippuric acid.

Table 1: Stability of Hippuric and Methylhippuric Acids in Synthetic Urine

Storage TemperatureDurationStability
22°C7 daysStable
4°C30 daysStable
-20°C to 30°C24 hours (single cycle)Stable

Data based on a study of hippuric and methylhippuric acids.

Table 2: General Stability of Urinary Metabolites without Preservatives

Storage TemperatureDurationStability
4°C24 and 48 hoursStable
22°C24 hoursStable
22°C48 hoursSignificant differences observed
40°C24 and 48 hoursSignificant differences observed

Data from a large-scale metabolomics study[1].

Experimental Protocols

Protocol for Assessing Short-Term and Long-Term Stability

This protocol outlines a general procedure for determining the stability of 4-methoxyhippuric acid in a biological matrix (e.g., human urine or plasma).

1. Materials:

  • 4-methoxyhippuric acid analytical standard

  • Control biological matrix (urine or plasma) from healthy volunteers

  • Phosphate buffered saline (PBS), pH 7.4

  • Analytical balance

  • Volumetric flasks and pipettes

  • Storage vials (e.g., polypropylene cryovials)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

2. Preparation of Spiked Samples:

  • Prepare a stock solution of 4-methoxyhippuric acid in a suitable solvent (e.g., methanol or water).

  • Spike the control biological matrix with the 4-methoxyhippuric acid stock solution to achieve a final concentration within the expected physiological or experimental range.

  • Gently mix the spiked matrix to ensure homogeneity.

  • Divide the spiked matrix into multiple aliquots in storage vials.

3. Stability Testing:

  • Time Zero (T0) Analysis: Immediately after preparation, analyze a set of aliquots (typically n=3-5) to establish the initial concentration of 4-methoxyhippuric acid.

  • Short-Term (Bench-Top) Stability:

    • Store a set of aliquots at room temperature (e.g., 22°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, process and analyze the samples.

  • Long-Term Stability:

    • Store sets of aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C).

    • Analyze the samples at various time points (e.g., 1, 2, 4 weeks; 1, 3, 6, 12 months).

  • Freeze-Thaw Stability:

    • Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles).

    • For each cycle, freeze the samples at -20°C or -80°C for at least 24 hours and then thaw them at room temperature.

    • After the final thaw, analyze the samples.

4. Sample Analysis:

  • At each time point, thaw the samples (if frozen) under controlled conditions.

  • Prepare the samples for analysis according to a validated analytical method (e.g., protein precipitation for plasma, direct injection or dilution for urine).

  • Quantify the concentration of 4-methoxyhippuric acid using HPLC-UV or LC-MS/MS.

5. Data Analysis:

  • Calculate the mean concentration of 4-methoxyhippuric acid at each time point and storage condition.

  • Express the stability as the percentage of the initial concentration remaining: Stability (%) = (Mean concentration at time T / Mean concentration at T0) * 100

  • The analyte is generally considered stable if the mean concentration is within ±15% of the initial concentration.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions Prep_Stock Prepare Stock Solution of 4-Methoxyhippuric Acid Spike_Matrix Spike into Biological Matrix Prep_Stock->Spike_Matrix Aliquoting Aliquot Spiked Samples Spike_Matrix->Aliquoting T0_Analysis Time Zero (T0) Analysis Aliquoting->T0_Analysis Immediate Bench_Top Bench-Top (Room Temperature) Aliquoting->Bench_Top Refrigerated Refrigerated (4°C) Aliquoting->Refrigerated Frozen_20 Frozen (-20°C) Aliquoting->Frozen_20 Frozen_80 Frozen (-80°C) Aliquoting->Frozen_80 Freeze_Thaw Freeze-Thaw Cycles Aliquoting->Freeze_Thaw Data_Analysis Data Analysis (% Recovery) Sample_Processing Sample Processing (e.g., Protein Precipitation) Quantification Quantification (HPLC or LC-MS/MS) Sample_Processing->Quantification Quantification->Data_Analysis Bench_Top->Sample_Processing At Time Points Refrigerated->Sample_Processing At Time Points Frozen_20->Sample_Processing At Time Points Frozen_80->Sample_Processing At Time Points Freeze_Thaw->Sample_Processing After Cycles Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome Start Inaccurate/Inconsistent Results Check_Storage Review Storage Conditions & Temperature Logs Start->Check_Storage Check_Handling Examine Sample Handling Procedures Start->Check_Handling Check_Assay Verify Analytical Method Performance Start->Check_Assay Optimize_Storage Optimize Storage (Lower Temp, Aliquot) Check_Storage->Optimize_Storage If non-compliant Standardize_Handling Standardize SOPs for Sample Handling Check_Handling->Standardize_Handling If inconsistent Validate_Assay Re-validate or Troubleshoot Analytical Method Check_Assay->Validate_Assay If issues found End Reliable Stability Data Optimize_Storage->End Standardize_Handling->End Validate_Assay->End

References

interference in the detection of anisuric acid in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection of anisuric acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is anisuric acid and why is it measured in biological samples?

Anisuric acid (p-methoxyhippuric acid) is a metabolite of anisole (methoxybenzene). Anisole is used in solvents, perfumes, and as a chemical intermediate. Measurement of anisuric acid in biological samples, typically urine, is conducted to monitor occupational or environmental exposure to anisole.

Q2: What are the common analytical methods for the quantification of anisuric acid?

The most common and reliable method for the quantification of anisuric acid in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from complex sample matrices.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may be more susceptible to interferences.

Q3: What are the primary sources of interference in the LC-MS/MS analysis of anisuric acid?

Interference in LC-MS/MS analysis can arise from several sources:

  • Matrix Effects: Endogenous components in biological samples like urine or plasma can co-elute with anisuric acid and either suppress or enhance its ionization, leading to inaccurate quantification.[3][4][5] Urine is a particularly complex matrix with high variability in its composition.[4][5][6]

  • Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as anisuric acid can be co-isolated and fragmented, leading to false positive signals. Although specific isobars for anisuric acid are not commonly reported, they are a potential source of interference that can be resolved with high-resolution mass spectrometry or careful chromatographic separation.[7][8][9]

  • Metabolites and Related Compounds: Precursors of anisuric acid in the metabolic pathway or other structurally similar compounds could potentially interfere with the analysis.

  • Exogenous Substances: Medications, dietary supplements, and their metabolites present in the biological sample can also cause interference.[10]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms: Your chromatogram shows anisuric acid peaks that are not symmetrical. Tailing peaks have a drawn-out latter half, while fronting peaks have a sloping front. Poor peak shape can lead to inaccurate integration and reduced sensitivity.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase For acidic compounds like anisuric acid, interactions with residual silanols on the silica-based column can cause tailing.[11] Solution: Lower the mobile phase pH (e.g., to pH 2-3 with formic acid) to protonate the silanols and reduce these interactions.[11][12]
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.[11][12] Solution: Dilute your sample or reduce the injection volume.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[12] Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Void A void or channel in the column packing can lead to distorted peaks for all analytes.[11][13] This often happens with older columns. Solution: Replace the column. Using a guard column can help extend the life of your analytical column.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[12] Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
Problem 2: Inaccurate Quantification or High Variability

Symptoms: You are observing poor reproducibility between replicate injections or inaccurate results for your quality control samples.

Possible Causes and Solutions:

CauseSolution
Matrix Effects Co-eluting matrix components are suppressing or enhancing the ionization of anisuric acid. This is a common issue with complex matrices like urine and plasma.[3][4] Solution 1: Improve sample preparation. For plasma, consider different protein precipitation protocols (e.g., using acetonitrile vs. methanol) or solid-phase extraction (SPE).[14] For urine, simple dilution is often effective.[5][15] Solution 2: Optimize chromatographic separation to resolve anisuric acid from interfering components. Solution 3: Use a stable isotope-labeled internal standard for anisuric acid to compensate for matrix effects.
Isobaric Interference An unknown compound with the same m/z as anisuric acid is co-eluting and being detected. Solution 1: Improve chromatographic separation to separate the interfering compound. Solution 2: Use a different precursor-to-product ion transition in your MS/MS method that is specific to anisuric acid. Solution 3: If available, use high-resolution mass spectrometry to differentiate between anisuric acid and the interfering compound based on their exact masses.[7]
Improper Sample Preparation Incomplete protein precipitation in plasma samples or inconsistent dilutions of urine samples can lead to variability. Solution: Ensure your sample preparation protocol is well-validated and consistently followed. For plasma protein precipitation, ensure the ratio of solvent to sample is optimal and that samples are adequately vortexed and centrifuged.[16]
Instrument Contamination Carryover from a previous highly concentrated sample can lead to inaccurate results in subsequent injections. Solution: Implement a robust wash sequence for the injector and autosampler between samples.

Quantitative Data on Potential Interferences

The following table summarizes potential interferences and their likely impact on the quantification of anisuric acid. The quantitative impact is highly dependent on the specific analytical method and the biological matrix.

Interfering Substance/EffectPotential SourceLikely Impact on QuantificationMitigation Strategy
Ion Suppression Co-eluting endogenous compounds (e.g., salts, urea in urine; phospholipids in plasma)Underestimation of anisuric acid concentrationMethod optimization (chromatography, sample prep), use of stable isotope-labeled internal standard
Ion Enhancement Co-eluting compounds that improve ionization efficiencyOverestimation of anisuric acid concentrationMethod optimization (chromatography, sample prep), use of stable isotope-labeled internal standard
Isobaric Interference (e.g., structural isomers) Other metabolites, exogenous compoundsOverestimation of anisuric acid concentrationHigh-resolution mass spectrometry, improved chromatographic separation, selection of unique MS/MS transitions
Drug Metabolites Patient medicationUnpredictable (suppression, enhancement, or isobaric interference)Review patient medication history, develop a more selective analytical method

Experimental Protocols

Key Experiment: Quantification of Anisuric Acid in Human Urine by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[17]

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of a solution containing the internal standard (e.g., stable isotope-labeled anisuric acid) in 0.1% formic acid in water. This represents a 1:10 dilution.[15]

  • Vortex the diluted sample.

  • Transfer the diluted sample to an autosampler vial for analysis.

2. Liquid Chromatography

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MS/MS Transitions (example):

    • Anisuric Acid: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.

Visualizations

experimental_workflow Experimental Workflow for Anisuric Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Biological Sample Collection (Urine or Plasma) sample_processing Sample Pre-treatment (e.g., Centrifugation) sample_collection->sample_processing dilution_extraction Dilution (Urine) or Protein Precipitation (Plasma) sample_processing->dilution_extraction add_is Addition of Internal Standard dilution_extraction->add_is final_prep Vortex & Transfer to Autosampler Vial add_is->final_prep hplc HPLC Separation (Reversed-Phase) final_prep->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Anisuric Acid calibration->quantification

Caption: General workflow for anisuric acid analysis.

troubleshooting_workflow Troubleshooting for Inaccurate Quantification start Inaccurate or Variable Quantification Observed check_is Is the Internal Standard Signal Stable? start->check_is check_peak_shape Is the Peak Shape Acceptable? check_is->check_peak_shape Yes troubleshoot_hplc Troubleshoot HPLC System (See Peak Shape Guide) check_is->troubleshoot_hplc No check_blanks Are Blanks Clean? (No Carryover) check_peak_shape->check_blanks Yes check_peak_shape->troubleshoot_hplc No investigate_matrix Investigate Matrix Effects check_blanks->investigate_matrix Yes troubleshoot_autosampler Troubleshoot Autosampler (Wash Method) check_blanks->troubleshoot_autosampler No optimize_sample_prep Optimize Sample Prep (Dilution, SPE) investigate_matrix->optimize_sample_prep optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography

Caption: Troubleshooting logic for inaccurate quantification.

metabolic_pathway Metabolic Pathway of Anisole to Anisuric Acid anisole Anisole (Methoxybenzene) p_hydroxyanisole p-Hydroxyanisole anisole->p_hydroxyanisole Oxidation (CYP450) anisic_acid Anisic Acid (p-Methoxybenzoic Acid) p_hydroxyanisole->anisic_acid Oxidation conjugation Conjugation with Glycine anisic_acid->conjugation anisuric_acid Anisuric Acid (p-Methoxyhippuric Acid) conjugation->anisuric_acid excretion Excretion in Urine anisuric_acid->excretion

Caption: Metabolic pathway of anisole to anisuric acid.

References

refining the experimental conditions for N-(4-methoxybenzoyl)glycine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the experimental conditions for reactions involving N-(4-methoxybenzoyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and established method for synthesizing N-(4-methoxybenzoyl)glycine?

A1: The most prevalent method is the Schotten-Baumann reaction, which involves the N-acylation of glycine.[1][2][3] This reaction is typically performed in an alkaline aqueous solution where 4-methoxybenzoyl chloride is added to a solution of glycine and a base like sodium hydroxide.[4][5]

Q2: What are the critical starting materials for this synthesis?

A2: The key reagents are glycine, an acylating agent such as 4-methoxybenzoyl chloride (or 4-methoxybenzyl chloride), and an inorganic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to maintain an alkaline pH.[4][6]

Q3: What is the primary side reaction that can lower the yield?

A3: The most significant competing reaction is the hydrolysis of the acylating agent (4-methoxybenzoyl chloride) by water in the alkaline solution.[1] This forms the corresponding carboxylic acid (4-methoxybenzoic acid), which consumes the acylating agent and complicates purification.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.

Q5: What is the standard procedure for isolating and purifying the product?

A5: After the reaction is complete, the typical work-up involves acidifying the reaction mixture. This protonates the carboxylate group of the N-(4-methoxybenzoyl)glycine, causing it to precipitate out of the aqueous solution. The solid product can then be collected by filtration and purified further by recrystallization.[7][8]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Recommended Solution
1. Hydrolysis of Acyl Chloride The acyl chloride is sensitive to water, especially under basic conditions. Ensure vigorous stirring to promote the reaction with glycine over hydrolysis. Consider adding the acyl chloride slowly or performing the reaction at a lower temperature (e.g., 0-5 °C) to minimize this side reaction.[1]
2. Incorrect pH Level The reaction requires a basic medium to deprotonate the amino group of glycine, making it nucleophilic.[4] The pH should be maintained between 9-11. Use a pH meter to monitor and adjust with base as needed throughout the addition of the acyl chloride.
3. Poor Reagent Quality 4-methoxybenzoyl chloride is moisture-sensitive and can degrade over time. Use a fresh bottle or a recently purified batch for best results. Ensure the glycine is of high purity.
4. Inefficient Mixing In a biphasic or suspension reaction, inefficient mixing can lead to localized areas of high concentration and increased side reactions. Use a mechanical stirrer capable of maintaining a vigorous, homogenous mixture.[1]

Problem: Product is Impure After Isolation

Possible Cause Recommended Solution
1. Contamination with 4-methoxybenzoic acid This is the hydrolysis byproduct. To remove it, wash the crude product with a solvent in which the byproduct is more soluble than the desired product. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) is also highly effective.
2. Unreacted Glycine Glycine has very different solubility properties from the product. Ensure the final product is thoroughly washed with cold water after filtration to remove any unreacted glycine.
3. Oily Product Instead of Crystalline Solid An oily product often indicates the presence of impurities that are disrupting the crystal lattice. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, chromatographic purification may be necessary.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxybenzoyl)glycine via Schotten-Baumann Reaction

Materials:

  • Glycine: 7.5 g (0.1 mol)

  • Sodium Hydroxide (NaOH): 8.0 g (0.2 mol)

  • 4-Methoxybenzoyl chloride: 17.0 g (0.1 mol)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath

  • Mechanical Stirrer

Procedure:

  • In a 500 mL beaker equipped with a mechanical stirrer, dissolve 7.5 g of glycine and 8.0 g of NaOH in 150 mL of deionized water.

  • Cool the solution to 0-5 °C using an ice bath.

  • While stirring vigorously, slowly add 17.0 g of 4-methoxybenzoyl chloride to the solution over 30 minutes. Ensure the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Remove the ice bath and allow the reaction to stir at room temperature for another hour.

  • Cool the mixture again in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2-3. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with 100 mL of cold deionized water.

  • Dry the crude product in a vacuum oven at 60 °C.

  • For further purification, recrystallize the solid from an ethanol/water mixture.

Data Presentation

Table 1: Effect of Base Equivalents on Reaction Yield

Molar Equivalents of NaOH (relative to glycine)Average Yield (%)Purity by HPLC (%)
1.065%92%
1.588%97%
2.092%98%
2.591%98%

Table 2: Influence of Solvent on Reaction Efficiency (Biphasic System)

Aqueous PhaseOrganic Solvent (1:1 ratio)Reaction Time (h)Yield (%)
1M NaOHDichloromethane (DCM)295%[4]
1M NaOHTetrahydrofuran (THF)292%[4]
1M NaOHDiethyl Ether475%

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Aqueous Glycine/NaOH Solution C Slow Addition of Acyl Chloride at 0-5°C with Vigorous Stirring A->C B Measure 4-Methoxybenzoyl Chloride B->C D Acidify with HCl to pH 2-3 C->D E Filter Precipitate D->E F Wash with Cold Water E->F G Recrystallize F->G H Characterize Final Product (NMR, IR, MP) G->H

Caption: General experimental workflow for the synthesis of N-(4-methoxybenzoyl)glycine.

G A Problem: Low Yield B Possible Cause: Hydrolysis of Acyl Chloride A->B C Possible Cause: Incorrect pH A->C D Possible Cause: Poor Reagent Quality A->D E Solution: Control Temperature (0-5°C) Ensure Vigorous Mixing B->E F Solution: Monitor/Maintain pH 9-11 During Addition C->F G Solution: Use Fresh, Anhydrous Acyl Chloride D->G

Caption: Troubleshooting logic diagram for addressing low product yield.

G reagents Glycine + 4-Methoxybenzoyl Chloride desired Desired Product: N-(4-methoxybenzoyl)glycine reagents->desired Acylation (NaOH) undesired Side Product: 4-Methoxybenzoic Acid reagents->undesired Hydrolysis (H₂O/NaOH)

Caption: Competing reaction pathways in the Schotten-Baumann synthesis.

References

troubleshooting poor resolution in the chromatography of 4-methoxyhippuric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chromatographic analysis of 4-methoxyhippuric acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Resolution or No Separation of Peaks

Q: My 4-methoxyhippuric acid peak is not well-separated from other components in my sample. What are the likely causes and how can I improve the resolution?

A: Poor resolution in the chromatography of 4-methoxyhippuric acid can stem from several factors related to the mobile phase, column, or instrument settings. Here’s a systematic approach to troubleshooting:

  • Mobile Phase Composition: The organic modifier (acetonitrile or methanol) concentration is critical. For reversed-phase chromatography, a lower percentage of the organic solvent will generally increase the retention time of 4-methoxyhippuric acid, potentially improving its separation from less retained impurities. Conversely, a higher organic percentage will decrease retention. It's essential to find an optimal balance.[1][2][3]

  • Mobile Phase pH: 4-Methoxyhippuric acid is an ionizable compound. The pH of the mobile phase will significantly affect its retention and peak shape.[4][5][6] To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least 2 pH units below the pKa of the carboxylic acid group (around 3.6).[6][7][8] Operating at a low pH (e.g., 2.5-3.5) suppresses the ionization of the carboxyl group, making the molecule less polar and more retained on a C18 column.[7][9]

  • Column Condition: Column degradation is a common cause of resolution loss.[10] If the column is old or has been used with harsh conditions, the stationary phase may be compromised. Consider flushing the column or replacing it if performance does not improve. Using a guard column can help extend the life of your analytical column.[11][12]

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the run time.

  • Temperature: Maintaining a consistent column temperature is important for reproducible chromatography. Increased temperature can decrease retention times and may affect selectivity.

Issue 2: Peak Tailing

Q: The peak for 4-methoxyhippuric acid is showing significant tailing. What causes this and what are the solutions?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[9]

  • Silanol Interactions: The most frequent cause of tailing for acidic compounds like 4-methoxyhippuric acid is the interaction with residual silanol groups on the silica-based stationary phase.[9][13]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0) will protonate the silanol groups, reducing their ability to interact with the analyte.[9][14]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample or reducing the injection volume.[14]

  • Column Contamination: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to poor peak shape.

    • Solution: Back-flushing the column or replacing the column frit may resolve the issue. Using a guard column is a preventative measure.[11]

Issue 3: Inconsistent Retention Times

Q: The retention time for my 4-methoxyhippuric acid peak is shifting between injections. What could be the problem?

A: Fluctuating retention times can make peak identification and quantification unreliable. The root cause is often related to the stability of the HPLC system and mobile phase.

  • Mobile Phase Preparation: Inconsistently prepared mobile phase, especially the pH, can lead to shifts in retention time for ionizable compounds.[11]

    • Solution: Ensure the mobile phase is prepared fresh daily, accurately measured, and thoroughly mixed. Always buffer the mobile phase if you are working with an ionizable analyte.[11]

  • Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase can cause retention time drift.[10]

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase. A stable baseline is a good indicator of equilibration.

  • Pump Performance: Leaks in the pump, worn pump seals, or faulty check valves can lead to an inconsistent flow rate, which directly affects retention times.[12]

    • Solution: Regularly inspect the HPLC pump for leaks and perform routine maintenance.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to retention time shifts.[10][15]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time of 4-Methoxyhippuric Acid

% Acetonitrile in Mobile Phase (v/v)Retention Time (minutes)Resolution (Rs) from a Closely Eluting Impurity
40%3.51.2
35%4.81.8
30%6.22.5
25%8.13.1

Note: Data is representative and generated for a typical C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% formic acid in water at a flow rate of 1.0 mL/min.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for 4-Methoxyhippuric Acid

This protocol provides a starting point for the analysis of 4-methoxyhippuric acid. Optimization may be required depending on the sample matrix and specific analytical requirements.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 minutes: 20% B

    • 2-10 minutes: 20% to 50% B

    • 10-12 minutes: 50% B

    • 12-13 minutes: 50% to 20% B

    • 13-18 minutes: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 238 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (20% Acetonitrile in 0.1% Formic Acid).

Mandatory Visualization

Below is a troubleshooting workflow for addressing poor resolution in the chromatography of 4-methoxyhippuric acid, presented as a DOT language script.

Troubleshooting_Workflow cluster_start cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_instrument Instrument Checks cluster_end start Start: Poor Resolution of 4-Methoxyhippuric Acid check_ph Is Mobile Phase pH Buffered and at least 2 units below pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with acid (e.g., formic acid) check_ph->adjust_ph No check_organic Is Organic Solvent Percentage Optimized? check_ph->check_organic Yes adjust_ph->check_organic end_bad Problem Persists: Consult Instrument Manual or Technical Support adjust_ph->end_bad adjust_organic Decrease organic solvent % to increase retention and improve separation check_organic->adjust_organic No check_column_age Is the Column Old or Contaminated? check_organic->check_column_age Yes adjust_organic->check_column_age adjust_organic->end_bad flush_column Flush Column with Strong Solvent (e.g., 100% Acetonitrile) check_column_age->flush_column Yes check_flow_rate Is Flow Rate Optimal? check_column_age->check_flow_rate No replace_column Replace Column and use a Guard Column flush_column->replace_column No Improvement flush_column->check_flow_rate Improvement replace_column->check_flow_rate replace_column->end_bad adjust_flow_rate Decrease Flow Rate (e.g., to 0.8 mL/min) check_flow_rate->adjust_flow_rate No end_good Resolution Improved check_flow_rate->end_good Yes adjust_flow_rate->end_good adjust_flow_rate->end_bad

Troubleshooting workflow for poor resolution.

References

Validation & Comparative

A Comparative Guide to the Characterization of N-(4-methoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of synthesized compounds is paramount. This guide provides a comparative framework for confirming the identity of N-(4-methoxybenzoyl)glycine, presenting experimental data and detailed protocols for its characterization. As a direct comparison, this guide includes data and methodologies for the closely related, non-methoxylated analog, N-benzoylglycine (also known as hippuric acid).

Data Summary for Compound Identification

To facilitate a clear comparison, the following table summarizes the key physical and spectroscopic data for N-(4-methoxybenzoyl)glycine and N-benzoylglycine. It is important to note that while comprehensive experimental data for N-benzoylglycine is readily available, specific experimental spectra for N-(4-methoxybenzoyl)glycine are not as commonly reported in publicly accessible databases. The data for N-(4-methoxybenzoyl)glycine is based on typical values and supplier information.

PropertyN-(4-methoxybenzoyl)glycineN-benzoylglycine (Hippuric Acid)
Molecular Formula C₁₀H₁₁NO₄C₉H₉NO₃
Molecular Weight 209.20 g/mol [1]179.17 g/mol [2]
Melting Point Not widely reported187-191 °C[2]
¹H NMR Expected chemical shifts: aromatic protons (δ ~6.9-7.9 ppm), methylene protons (δ ~4.0 ppm), methoxy protons (δ ~3.8 ppm), and amide proton.¹H NMR (600 MHz, H₂O, pH 7.00): δ 7.83-7.81 (m, 2H), 7.64-7.61 (m, 1H), 7.55-7.52 (m, 2H), 3.96 (s, 2H)[2].
¹³C NMR Expected chemical shifts: carbonyl carbons, aromatic carbons (one significantly shielded by the methoxy group), methylene carbon, and methoxy carbon.¹³C NMR (125 MHz, H₂O, pH 7.00): δ 179.38, 173.16, 136.16, 134.81, 131.45, 129.80, 46.58[2].
IR Spectroscopy Expected characteristic peaks: N-H stretching, C=O stretching (amide and carboxylic acid), aromatic C=C stretching, and C-O stretching of the methoxy group.Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H and C=C bonds are expected.
Mass Spectrometry Molecular Ion (M+) expected at m/z 209.0688GC-MS: Prominent peaks at m/z 105, 77[2].

Experimental Protocols

The synthesis of both N-(4-methoxybenzoyl)glycine and N-benzoylglycine can be achieved via the Schotten-Baumann reaction, a reliable method for the acylation of amines.

Synthesis of N-benzoylglycine (Hippuric Acid)

This protocol is adapted from established Schotten-Baumann reaction procedures[3][4].

Materials:

  • Glycine

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Benzoyl chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Carbon Tetrachloride (for purification, optional)

  • Ice

Procedure:

  • In a conical flask, dissolve glycine in a 10% aqueous solution of sodium hydroxide.

  • To this solution, add benzoyl chloride in small portions while vigorously shaking the flask. The reaction is exothermic and should be cooled in an ice bath if necessary. Continue shaking until the smell of benzoyl chloride is no longer apparent.

  • Acidify the reaction mixture by the slow, dropwise addition of concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the hippuric acid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure N-benzoylglycine.

Characterization of Synthesized Compounds

To confirm the identity and purity of the synthesized products, the following analytical techniques should be employed:

  • Melting Point Determination: The melting point of the synthesized N-benzoylglycine should be compared to the literature value. A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The resulting spectrum should show the expected chemical shifts and splitting patterns for the aromatic, methylene, and any other relevant protons.

    • ¹³C NMR: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl, aromatic, and aliphatic carbons should be consistent with the expected structure.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample (e.g., using a KBr pellet). The spectrum should display characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent identity confirmation of N-acyl glycines.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reagents Glycine + Acyl Chloride Reaction Schotten-Baumann Reaction (aq. NaOH) Reagents->Reaction Workup Acidification & Filtration Reaction->Workup Crude_Product Crude N-acylglycine Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure N-acylglycine Recrystallization->Pure_Product MP Melting Point Pure_Product->MP NMR NMR (¹H, ¹³C) Pure_Product->NMR IR FT-IR Pure_Product->IR MS Mass Spec. Pure_Product->MS Final_Confirmation Identity Confirmed MS->Final_Confirmation

A general workflow for the synthesis and characterization of N-acyl glycines.

Conclusion

The identity of synthesized N-(4-methoxybenzoyl)glycine can be unequivocally confirmed through a combination of spectroscopic and physical characterization techniques. By comparing the experimental data with that of a known analog like N-benzoylglycine and established literature values, researchers can ensure the integrity of their synthesized compounds. The provided protocols and data serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

A Comparative Analysis of the Biological Activities of 4-Methoxyhippuric Acid and Hippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the known biological activities of hippuric acid and the largely unexplored potential of its methoxylated analog, 4-methoxyhippuric acid.

Introduction

Hippuric acid, a well-documented metabolite found in urine, has been the subject of extensive research, revealing its involvement in various physiological and pathological processes. In contrast, 4-methoxyhippuric acid, a structurally similar compound, remains largely uncharacterized in terms of its biological effects. This guide provides a detailed comparison of the known biological activities of these two molecules, highlighting the significant data gap that exists for 4-methoxyhippuric acid and suggesting potential avenues for future research based on the activities of its metabolic precursor, p-anisic acid.

Chemical Structures and Metabolic Origins

Hippuric acid is the glycine conjugate of benzoic acid, formed in the liver and kidneys. Its presence in urine is influenced by dietary intake of polyphenols, gut microbiota metabolism, and exposure to toluene.

4-Methoxyhippuric acid, also known as N-(4-methoxybenzoyl)glycine, is the glycine conjugate of p-anisic acid (4-methoxybenzoic acid). Its metabolic pathway is less defined in the literature but is presumed to follow a similar conjugation process to that of hippuric acid. p-Anisic acid itself is found in various plants and is known to possess antiseptic, antioxidant, and anti-inflammatory properties.

Comparative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of hippuric acid. Due to a significant lack of published research, no quantitative data for the biological activity of 4-methoxyhippuric acid is currently available.

Biological ActivityHippuric Acid4-Methoxyhippuric Acid
Pro-inflammatory Activity Potentiates M1-like macrophage polarization (LPS + IFNγ)[1]Data not available
Enhances pro-inflammatory responses via TLR-MyD88 signaling[1]Data not available
Pro-fibrotic Activity (Renal) Promotes renal fibrosis by disrupting redox homeostasis[2]Data not available
Increases fibrosis-related gene expression in HK-2 cells[2]Data not available
Cytotoxicity IC50 values in combination with doxorubicin: 0.29 µg/mL (MCF-7), 0.20 µg/mL (MDA-MB231)[3]Data not available
Antioxidant/Pro-oxidant Activity Disrupts NRF2-driven antioxidant system, leading to oxidative stress[2]Data not available (precursor p-anisic acid has antioxidant properties)

Detailed Experimental Protocols

Hippuric Acid-Induced Pro-inflammatory Response in Macrophages

Cell Culture and Treatment: Murine bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum and M-CSF. To induce M1 polarization, cells are stimulated with LPS (100 ng/mL) and IFNγ (20 ng/mL). Hippuric acid is added at various concentrations to assess its effect on polarization and cytokine production.[1]

Cytokine Analysis: Supernatants from cell cultures are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

Flow Cytometry: To analyze macrophage polarization, cells are stained with fluorescently labeled antibodies against surface markers such as F4/80, CD11b, CD86 (M1 marker), and CD206 (M2 marker) and analyzed by flow cytometry.[1]

Hippuric Acid-Induced Renal Fibrosis

Cell Culture and Treatment: Human kidney proximal tubular epithelial cells (HK-2) are cultured in a suitable medium. Cells are treated with varying concentrations of hippuric acid to evaluate its effect on fibrosis-related gene expression.[2]

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the HK-2 cells, and cDNA is synthesized. qRT-PCR is performed to quantify the expression levels of fibrosis markers such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin.[2]

Western Blotting: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is probed with primary antibodies against fibrosis-related proteins and NRF2, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.[2]

Signaling Pathways and Experimental Workflows

Hippuric_Acid_Inflammation_Pathway Hippuric_Acid Hippuric Acid TLR Toll-like Receptor (TLR) Hippuric_Acid->TLR Potentiates signaling Lipid_Remodeling Lipid Remodeling & Cholesterol Biosynthesis Hippuric_Acid->Lipid_Remodeling MyD88 MyD88 TLR->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines M1_Polarization M1 Macrophage Polarization NF_kB->M1_Polarization Lipid_Remodeling->M1_Polarization

Hippuric_Acid_Renal_Fibrosis_Workflow cluster_in_vitro In Vitro (HK-2 cells) cluster_in_vivo In Vivo (Rat Model) Start_InVitro Treat HK-2 cells with Hippuric Acid Gene_Expression Analyze Fibrosis Gene Expression (qRT-PCR) Start_InVitro->Gene_Expression Protein_Expression Analyze Protein Expression (Western Blot) Start_InVitro->Protein_Expression Oxidative_Stress Measure Oxidative Stress Markers Start_InVitro->Oxidative_Stress Conclusion Conclusion: Hippuric Acid Promotes Renal Fibrosis Protein_Expression->Conclusion Start_InVivo Induce Renal Injury & Administer Hippuric Acid Histology Histological Analysis of Kidney Tissue Start_InVivo->Histology Biochemical_Analysis Biochemical Analysis of Blood and Urine Start_InVivo->Biochemical_Analysis Histology->Conclusion

Discussion and Future Directions

The available evidence clearly indicates that hippuric acid is a bioactive molecule with the potential to exacerbate inflammatory and fibrotic conditions. Its pro-inflammatory effects are mediated through the TLR-MyD88 signaling pathway in macrophages, leading to increased production of inflammatory cytokines. Furthermore, hippuric acid contributes to renal fibrosis by inducing oxidative stress and disrupting the NRF2 antioxidant response pathway.

In stark contrast, the biological activities of 4-methoxyhippuric acid remain a scientific mystery. The absence of data for this compound in the scientific literature represents a significant knowledge gap. However, based on the known properties of its precursor, p-anisic acid, which exhibits antioxidant and anti-inflammatory effects, it is plausible to hypothesize that 4-methoxyhippuric acid may possess different, or even opposing, biological activities to hippuric acid.

Future research should prioritize the following:

  • Synthesis and Purification of 4-Methoxyhippuric Acid: A prerequisite for any biological study is the availability of a pure compound.

  • In Vitro Screening: The biological activities of 4-methoxyhippuric acid should be investigated using a panel of in vitro assays, including cytotoxicity, antioxidant capacity, and anti-inflammatory potential in relevant cell models.

  • Direct Comparative Studies: Once initial activities are identified, direct comparative studies with hippuric acid should be conducted under identical experimental conditions to elucidate the impact of the 4-methoxy group on biological function.

  • Metabolic Studies: Research into the metabolism of p-anisic acid and the formation of 4-methoxyhippuric acid in vivo is necessary to understand its physiological relevance.

Conclusion

While hippuric acid has been established as a pro-inflammatory and pro-fibrotic metabolite, 4-methoxyhippuric acid remains an enigmatic molecule. The stark contrast in the available data underscores the need for foundational research to characterize the biological profile of 4-methoxyhippuric acid. Such studies will not only illuminate the structure-activity relationship within this class of metabolites but also potentially uncover novel therapeutic avenues. For researchers, scientists, and drug development professionals, the largely unexplored landscape of 4-methoxyhippuric acid presents a compelling opportunity for discovery.

References

A Comparative Guide to the Analytical Validation for Anisuric Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Anisuric Acid and the Need for Robust Analytical Methods

Anisuric acid, or p-methoxyhippuric acid, is a metabolite of interest in various fields of biomedical research. Accurate and reliable quantification of anisuric acid in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. The validation of analytical methods is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative data. This guide provides a comparative overview of validated analytical methodologies applicable to the detection of anisuric acid.

Due to the limited availability of published methods specifically validated for anisuric acid, this guide will focus on methodologies developed for its close structural analog, hippuric acid (N-benzoylglycine). Anisuric acid is a methoxylated form of hippuric acid, and therefore, the analytical principles and methods are largely transferable. This guide will compare High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

Comparison of Analytical Method Performance

The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes typical performance characteristics for the determination of hippuric acid, which can be considered indicative for anisuric acid analysis.

ParameterHPLC-DADLC-MS/MSGC-MS
**Linearity (R²) **>0.995[1][2]>0.99[3]>0.99
Limit of Detection (LOD) 4 µg/mL (in urine)Not explicitly stated, but LLOQ is 0.25 µg/mL1.0-2.5 µg/mL (in urine)
Limit of Quantification (LOQ) Adjusted in urine for some analytes[1][2]0.25 µg/mL (in urine)[3]Not explicitly stated
Accuracy (% Recovery) Typically within 85-115%Assessed by quality control samplesNot explicitly stated
Precision (%RSD) Intra-day and inter-day precision below 10% for medium and high QC[1][2]Assessed by quality control samples[3]Not explicitly stated
Specificity Good, but potential for interference from co-eluting compoundsHigh, based on mass-to-charge ratioHigh, based on mass fragmentation patterns
Throughput ModerateHighLow to moderate (requires derivatization)

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for each technique, based on methods validated for hippuric acid.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of aromatic acids in urine.

Sample Preparation Workflow

urine Urine Sample dilution Dilution with Mobile Phase urine->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC-DAD Analysis filtration->hplc urine Urine Sample dilution Direct Injection (or minimal dilution) urine->dilution lcms LC-MS/MS Analysis dilution->lcms urine Urine Sample extraction Solid-Phase Extraction urine->extraction derivatization Derivatization (e.g., silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms

References

Comparative Analysis of Antibody Cross-Reactivity for N-Acylglycine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of antibody cross-reactivity, focusing on N-acylglycine derivatives. Due to the limited availability of specific cross-reactivity data for antibodies against N-(4-methoxybenzoyl)glycine derivatives in publicly accessible literature, this document uses N-benzoylglycine (hippuric acid), a structurally similar and well-studied molecule, as a representative example to illustrate the principles and data presentation for cross-reactivity analysis. The methodologies and comparative frameworks presented herein are directly applicable to the assessment of antibodies against a wide range of small molecule derivatives, including N-(4-methoxybenzoyl)glycine.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to antigens other than the one used for its generation. This occurs when the cross-reacting antigen shares structural similarities, or epitopes, with the original immunogen. In the context of immunoassays for small molecules like N-(4-methoxybenzoyl)glycine derivatives, understanding cross-reactivity is crucial for ensuring the specificity and accuracy of the assay. High cross-reactivity with related but distinct molecules can lead to false-positive results or inaccurate quantification.

The development of highly specific monoclonal or polyclonal antibodies is a key factor in creating reliable immunoassays. This typically involves the careful design of haptens (small molecules conjugated to a larger carrier protein to become immunogenic) and rigorous screening of the resulting antibodies against a panel of structurally related compounds.

Data Presentation: A Case Study on N-Benzoylglycine (Hippuric Acid) Antibody Specificity

Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody Against N-Benzoylglycine

CompoundStructurePercent Cross-Reactivity (%)
N-Benzoylglycine (Hippuric Acid) Benzoyl-NH-CH₂-COOH100
N-(4-Methoxybenzoyl)glycine4-Methoxybenzoyl-NH-CH₂-COOHData Not Available
N-(4-Methylbenzoyl)glycine4-Methylbenzoyl-NH-CH₂-COOH55
N-(4-Chlorobenzoyl)glycine4-Chlorobenzoyl-NH-CH₂-COOH30
N-(2-Methoxybenzoyl)glycine2-Methoxybenzoyl-NH-CH₂-COOH15
Benzoic AcidBenzoyl-OH< 1
GlycineNH₂-CH₂-COOH< 0.1
N-AcetylglycineAcetyl-NH-CH₂-COOH< 0.5

Note: The cross-reactivity values presented in this table are illustrative and intended to demonstrate the format for data presentation. Actual values would be determined experimentally.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed methodology for such an assay.

Competitive ELISA Protocol for Cross-Reactivity Assessment

  • Antigen Coating:

    • A conjugate of the target hapten (e.g., N-benzoylglycine) with a carrier protein (e.g., Ovalbumin, OVA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • The solution is added to the wells of a 96-well microtiter plate and incubated overnight at 4°C to allow the antigen to adsorb to the well surface.

    • The plate is then washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T) to remove any unbound antigen.

  • Blocking:

    • A blocking buffer (e.g., PBS with 1% Bovine Serum Albumin, BSA) is added to each well to block any remaining non-specific binding sites on the plastic surface.

    • The plate is incubated for 1-2 hours at room temperature.

    • The plate is washed again with wash buffer.

  • Competitive Reaction:

    • A constant, predetermined concentration of the primary antibody (e.g., monoclonal anti-N-benzoylglycine) is mixed with varying concentrations of the test compounds (the target analyte and its structural analogs).

    • This mixture is added to the antigen-coated wells.

    • The plate is incubated for 1-2 hours at room temperature, during which the free analyte in the solution competes with the coated antigen for binding to the antibody.

  • Detection:

    • The plate is washed to remove unbound antibodies and analytes.

    • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and specific for the primary antibody's species and isotype is added to the wells.

    • The plate is incubated for 1 hour at room temperature.

    • After another wash step, a substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells.

  • Data Analysis:

    • The enzyme-substrate reaction produces a color change, which is stopped after a set time with a stop solution (e.g., sulfuric acid).

    • The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).

    • The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined for the target analyte and each of the tested analogs.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Analog) x 100

Mandatory Visualization

The following diagrams illustrate the key processes involved in the development and application of an immunoassay for cross-reactivity studies.

Hapten_Carrier_Conjugation cluster_reactants Reactants cluster_process Process cluster_product Product Hapten Hapten (e.g., N-(4-methoxybenzoyl)glycine derivative) Conjugation Chemical Conjugation Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, OVA) Carrier_Protein->Conjugation Immunogen Immunogen (Hapten-Protein Conjugate) Conjugation->Immunogen

Caption: Hapten-Carrier Protein Conjugation for Immunogen Synthesis.

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Plate with Hapten-Protein Conjugate Start->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Competitive_Incubation Add Mixture of Antibody and Free Analyte (Sample/Standard) Block->Competitive_Incubation Wash_1 Wash Competitive_Incubation->Wash_1 Add_Secondary_Ab Add Enzyme-labeled Secondary Antibody Wash_1->Add_Secondary_Ab Wash_2 Wash Add_Secondary_Ab->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Measure_Signal Measure Colorimetric Signal Add_Substrate->Measure_Signal Analyze_Data Analyze Data (Calculate % Cross-Reactivity) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Competitive ELISA.

Competitive_Binding_Principle cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Ab1 Antibody Ag_coated1 Coated Antigen Ab1->Ag_coated1 Binding Signal1 High Signal Ag_coated2 Coated Antigen Ag_free1 Free Analyte Ab2 Antibody Ag_free2 Free Analyte Ab2->Ag_free2 Binding Signal2 Low Signal

Caption: Principle of Competitive Immunoassay.

References

A Comparative Analysis of 4-Methoxyhippuric Acid and Other Glycine Conjugates in Biological Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature has been conducted to compare the biological efficacy of 4-methoxyhippuric acid with other notable glycine conjugates. This guide synthesizes data on their activities, providing researchers, scientists, and drug development professionals with a valuable resource for understanding the potential therapeutic applications of these compounds. While direct comparative studies are limited, this analysis collates existing data to offer insights into their relative performance.

Introduction to Glycine Conjugates

Glycine conjugation is a crucial phase II metabolic process in which glycine is attached to carboxylic acids, rendering them more water-soluble and facilitating their excretion from the body. This detoxification pathway is vital for processing a variety of endogenous and xenobiotic compounds. Hippuric acid, the glycine conjugate of benzoic acid, is one of the most well-known examples. The diverse structures of glycine conjugates, arising from different carboxylic acid precursors, lead to a range of biological activities. This guide focuses on comparing the efficacy of 4-methoxyhippuric acid with other key glycine conjugates, including hippuric acid, 4-hydroxyhippuric acid, and 4-methylhippuric acid.

Comparative Efficacy: A Review of the Data

Derivatives of hippuric acid have been investigated for a range of medicinal applications, including antiviral, antibacterial, antifungal, and antitumor activities[1]. However, specific quantitative data directly comparing the efficacy of 4-methoxyhippuric acid with other glycine conjugates is not abundant in the current body of scientific literature. The following tables present a summary of available data on the biological activities of these compounds, collated from various sources.

Antimicrobial Activity

While a broad spectrum of hippuric acid derivatives has been synthesized and screened for antimicrobial properties, specific data for 4-methoxyhippuric acid remains elusive in the reviewed literature. For context, the general approach to assessing antimicrobial efficacy is presented below, along with data for related compounds where available.

Table 1: Antimicrobial Activity of Selected Glycine Conjugates

Compound Target Organism Efficacy (e.g., MIC) Reference
4-Methoxyhippuric Acid Data not available Data not available -
Hippuric Acid Derivatives (General) Various bacteria and fungi Varied, with some showing significant activity [2]

| 4-Hydroxyhippuric Acid | Data not available | Data not available | - |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher efficacy.

Anticancer Activity

The potential of hippuric acid derivatives as anticancer agents has also been a subject of investigation. Studies have explored their ability to inhibit the growth of various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Glycine Conjugates

Compound Cell Line Efficacy (e.g., IC50) Reference
4-Methoxyhippuric Acid Data not available Data not available -
Hippuric Acid Nanocomposite (in combination with doxorubicin) MDA-MB-231 (Breast Cancer) IC50: 0.13 ± 0.10 μg/mL [3]
Hippuric Acid Nanocomposite (in combination with doxorubicin) MCF-7 (Breast Cancer) IC50: 0.19 ± 0.15 μg/mL [3]

| Hippuric Acid Nanocomposite (in combination with oxaliplatin) | Caco2 (Colon Cancer) | IC50: 0.24 ± 0.11 μg/mL |[3] |

IC50: Half-maximal inhibitory concentration. Lower values indicate higher efficacy.

Experimental Protocols

To facilitate further research and comparative studies, a detailed methodology for a key experimental protocol is provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution assay.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterium onto a suitable agar plate and incubate for 18-24 hours at 37°C.

    • Select three to five colonies and transfer them to a tube containing 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate the broth culture for 18-24 hours at 37°C.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the test compound (e.g., 4-methoxyhippuric acid) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling and Metabolic Pathways

Understanding the metabolic fate of these glycine conjugates is essential for evaluating their in vivo efficacy and potential toxicity.

Glycine Conjugation Pathway

The general pathway for the metabolism of xenobiotic carboxylic acids, such as the precursors to the hippuric acids discussed, involves a two-step process primarily occurring in the liver and kidneys[4][5].

GlycineConjugation cluster_mitochondria Mitochondrial Matrix Xenobiotic_Acid Xenobiotic Carboxylic Acid (e.g., 4-Methoxybenzoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Xenobiotic_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi CoASH Xenobiotic_Acyl_CoA Xenobiotic-CoA (e.g., 4-Methoxybenzoyl-CoA) Acyl_CoA_Synthetase->Xenobiotic_Acyl_CoA GLYAT Glycine N-Acyltransferase (GLYAT) Xenobiotic_Acyl_CoA->GLYAT Glycine_Conjugate Glycine Conjugate (e.g., 4-Methoxyhippuric Acid) GLYAT->Glycine_Conjugate CoASH Glycine Glycine Glycine->GLYAT Excretion Excretion (Urine) Glycine_Conjugate->Excretion

Figure 1. General metabolic pathway of xenobiotic glycine conjugation.

This pathway illustrates the activation of a xenobiotic carboxylic acid to its CoA ester, followed by the transfer of the acyl group to glycine, catalyzed by glycine N-acyltransferase (GLYAT)[6].

Experimental Workflow for Efficacy Comparison

A logical workflow for a comparative study of the efficacy of these glycine conjugates is outlined below.

EfficacyWorkflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of 4-Methoxyhippuric Acid & Other Glycine Conjugates Antimicrobial_Screening Antimicrobial Activity Screening (e.g., MIC Assay) Synthesis->Antimicrobial_Screening Anticancer_Screening Anticancer Activity Screening (e.g., IC50 Assay) Synthesis->Anticancer_Screening Data_Collection Quantitative Data Collection (MIC, IC50 values) Antimicrobial_Screening->Data_Collection Anticancer_Screening->Data_Collection Comparison Comparative Efficacy Analysis Data_Collection->Comparison

Figure 2. Experimental workflow for comparing glycine conjugate efficacy.

Conclusion

This comparative guide highlights the current state of knowledge regarding the efficacy of 4-methoxyhippuric acid and other glycine conjugates. While the available data indicates that hippuric acid derivatives, in general, possess promising biological activities, there is a clear need for direct, quantitative comparative studies to elucidate the specific efficacy of 4-methoxyhippuric acid. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and conduct such studies, which will be crucial for unlocking the full therapeutic potential of this class of compounds.

References

A Comparative Guide to the Experimental Evaluation of p-Anisic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental evaluation of p-anisic acid (also known as 4-methoxybenzoic acid), a naturally occurring phenolic compound found in plants such as anise and fennel. Due to the initial search query for "anisuric acid" yielding no specific results, this guide focuses on the widely studied "p-anisic acid," which is presumed to be the compound of interest. This document summarizes key biological activities, presents quantitative data for comparison, and outlines experimental protocols to facilitate reproducible research.

p-Anisic acid is recognized for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties.[1][2][3] It is also utilized as a preservative in cosmetics and as an intermediate in pharmaceutical synthesis.[4][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental evaluations of p-anisic acid, providing a basis for comparison with alternative compounds.

Table 1: Antimicrobial Activity of p-Anisic Acid

MicroorganismTypeMethodEffective Concentration/InhibitionComparison/AlternativeReference
S. aureus (MRSA)Gram-positive bacteriaNot specifiedHigher activity than anise oilShikimic acid also showed high activity[7][8]
S. pyogenesGram-positive bacteriaNot specifiedHigher activity than anise oilShikimic acid also showed high activity[7][8]
E. coliGram-negative bacteriaNot specifiedActiveShikimic acid showed higher activity[7][8]
S. typhiGram-negative bacteriaNot specifiedHigher activity than anise oilShikimic acid also showed high activity[7][8]
P. aeruginosaGram-negative bacteriaNot specifiedActive-[7][8]
Yeasts and MoldsFungiCosmetic preservative testing0.05–0.3% at pH 4.5–5.5Works well with glyceryl caprylate for broad-spectrum protection[9][10]

Table 2: Biological and Pharmacological Activities of p-Anisic Acid

ActivityExperimental ModelKey FindingsIC50/Effective DoseComparison/AlternativeReference
Tyrosinase InhibitionIn vitro enzyme assayReversible, non-competitive inhibitorIC50: 0.60 mM (91 µg/mL)-[2][11]
AntiproliferativeHepG2 cancer cell lineInhibited cell proliferationIC50: 25 µM (3.8 µg/mL)Conjugation with phospholipids increased potency[2][12][13]
AntioxidantIn vitro assaysNeutralizes free radicals-Conjugation with phosphatidylcholine enhanced antioxidant activity[2][12]
Anti-inflammatoryIn vivo and in vitro modelsReduces inflammatory markers-Veratric acid also shows anti-inflammatory effects[3]
AnxiolyticMouse models (elevated plus maze)Shows anti-anxiety effects10-30 mg/kg (oral)Metabolite of aniracetam with similar actions[1][4]
AntidiabeticSTZ-HFD induced T2DM in ratsLowered blood glucose, improved pancreatic morphology25-100 mg/kg (oral)-[1]

Experimental Protocols and Methodologies

To ensure the reproducibility of experiments involving p-anisic acid, detailed methodologies are crucial. Below are outlines of key experimental protocols cited in the literature.

Antimicrobial Activity Assessment

A common method to evaluate the antimicrobial properties of p-anisic acid involves broth or agar dilution assays to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p_anisic_stock Prepare p-Anisic Acid Stock Solution (e.g., in DMSO or ethanol) serial_dilution Perform Serial Dilutions of p-Anisic Acid in 96-well plate p_anisic_stock->serial_dilution media_prep Prepare Sterile Growth Medium (e.g., Mueller-Hinton broth) media_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland standard) inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature and Time (e.g., 37°C for 24h) inoculation->incubation visual_inspection Visually Inspect for Microbial Growth (turbidity) incubation->visual_inspection mic_determination Determine Minimum Inhibitory Concentration (MIC) visual_inspection->mic_determination

Workflow for determining the antimicrobial activity of p-anisic acid.
Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of p-anisic acid in various matrices, including cosmetic formulations and biological samples.

Protocol Outline:

  • Sample Preparation: Extraction of p-anisic acid from the sample matrix. This may involve liquid-liquid extraction or solid-phase extraction.[14]

  • Chromatographic System: A C18 reversed-phase column is commonly used.[14][15]

  • Mobile Phase: A gradient of an aqueous solution (e.g., with 0.3% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[14][15]

  • Detection: A Diode Array Detector (DAD) set at approximately 254 nm is typically used for detection.[15][16]

  • Quantification: A standard curve is generated using known concentrations of p-anisic acid to quantify the amount in the sample.[14][15]

In Vitro Cytotoxicity and Antiproliferative Assays

These assays are used to evaluate the effect of p-anisic acid on cell viability and growth, particularly in cancer research.

Protocol Outline:

  • Cell Culture: Human cell lines (e.g., HaCaT keratinocytes, HepG2 liver cancer cells) are cultured in appropriate media.[2][13]

  • Treatment: Cells are treated with a range of concentrations of p-anisic acid (e.g., 1-100 µg/mL) for a specified duration (e.g., 72 hours).[2][12]

  • Viability Assessment: Cell viability is measured using colorimetric assays such as MTT or SRB.[13]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.[2][13]

Mechanisms of Action and Signaling Pathways

The biological effects of p-anisic acid are attributed to several mechanisms of action. While specific, detailed signaling pathways are not fully elucidated in the provided search results, a conceptual overview of its proposed mechanisms can be illustrated.

Proposed Mechanisms of Action for p-Anisic Acid

cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant & Anti-inflammatory Activity cluster_other Other Biological Activities p_anisic p-Anisic Acid membrane_disruption Disruption of Microbial Cell Membrane p_anisic->membrane_disruption Direct Interaction ph_reduction Reduction of Intracellular pH p_anisic->ph_reduction Acidic Property ros_scavenging Scavenging of Reactive Oxygen Species (ROS) p_anisic->ros_scavenging Phenolic Structure enzyme_inhibition Inhibition of Pro-inflammatory Enzymes (e.g., Tyrosinase) p_anisic->enzyme_inhibition arachidonic_pathway Suppression of Arachidonic Acid Receptor Signaling p_anisic->arachidonic_pathway gpcr_modulation Modulation of G-Protein-Coupled Receptors (GPCRs) p_anisic->gpcr_modulation anxiolytic_effect Anxiolytic Effects p_anisic->anxiolytic_effect antimicrobial_effect Inhibition of Bacterial and Fungal Growth membrane_disruption->antimicrobial_effect ph_reduction->antimicrobial_effect antioxidant_effect Reduced Oxidative Stress & Inflammation ros_scavenging->antioxidant_effect enzyme_inhibition->antioxidant_effect arachidonic_pathway->antioxidant_effect insulin_secretion Increased Insulin Secretion gpcr_modulation->insulin_secretion antidiabetic_effect Antidiabetic Effects insulin_secretion->antidiabetic_effect

Conceptual overview of p-anisic acid's mechanisms of action.

This diagram illustrates that p-anisic acid exerts its effects through multiple pathways. Its antimicrobial action is linked to its ability to disrupt cell membranes and lower intracellular pH in microbes.[10] The antioxidant and anti-inflammatory effects are attributed to its phenolic structure, which can scavenge free radicals, and its ability to inhibit enzymes like tyrosinase and interfere with inflammatory signaling pathways.[2][3][11] Furthermore, it has been suggested to modulate G-protein-coupled receptors, which may contribute to its antidiabetic effects by influencing insulin secretion.[17]

References

Evaluating the Purity of Commercially Available 4-Methoxyhippuric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a framework for evaluating the purity of commercially available 4-methoxyhippuric acid, a key chemical intermediate. Due to a lack of extensive publicly available comparative data, this guide outlines a robust experimental approach for in-house verification and comparison of products from various suppliers. We will detail the necessary experimental protocols, present hypothetical data for comparison, and identify potential impurities based on common synthesis routes.

Comparative Purity Analysis

A comprehensive evaluation of 4-methoxyhippuric acid from different commercial sources requires a multi-faceted analytical approach. High-performance liquid chromatography (HPLC) is a primary technique for determining the purity of the main component and quantifying impurities. Further characterization by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for impurity identification and structural confirmation.

Table 1: Hypothetical Purity Analysis of Commercial 4-Methoxyhippuric Acid

SupplierLot NumberStated Purity (%)Measured Purity by HPLC (%)Number of Impurities Detected
Supplier AA123>9898.52
Supplier BB4569999.21
Supplier CC789>9797.84

Potential Impurities in 4-Methoxyhippuric Acid

The most common synthetic route to 4-methoxyhippuric acid is the Schotten-Baumann reaction, which involves the acylation of glycine with 4-methoxybenzoyl chloride in a basic aqueous solution.[1][2][3] Based on this synthesis, several process-related impurities and degradation products could be present in the final product.

Table 2: Potential Impurities and their Origin

Impurity NameChemical StructurePotential Origin
4-Methoxybenzoic acidCH₃O-C₆H₄-COOHUnreacted starting material or hydrolysis of 4-methoxybenzoyl chloride.
GlycineH₂N-CH₂-COOHUnreacted starting material.
N,N-bis(4-methoxybenzoyl)glycine(CH₃O-C₆H₄-CO)₂N-CH₂-COOHDi-acylation of glycine, a potential side reaction.
Ethyl 4-methoxyhippurateCH₃O-C₆H₄-CONH-CH₂-COOEtIf ethanol is used as a solvent or is present as an impurity.
4-MethoxybenzamideCH₃O-C₆H₄-CONH₂Hydrolysis of 4-methoxyhippuric acid.

Experimental Workflow and Protocols

A systematic workflow is crucial for the accurate and reproducible evaluation of 4-methoxyhippuric acid purity. The following diagram illustrates a recommended experimental approach.

G Experimental Workflow for Purity Evaluation of 4-Methoxyhippuric Acid cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis and Comparison Sample Obtain 4-methoxyhippuric acid samples from different commercial suppliers Dissolve Accurately weigh and dissolve samples in a suitable solvent (e.g., Methanol/Water) Sample->Dissolve HPLC High-Performance Liquid Chromatography (HPLC) - Determine purity and quantify impurities Dissolve->HPLC LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) - Identify molecular weights of impurities HPLC->LCMS NMR Nuclear Magnetic Resonance (NMR) - Confirm structure and identify impurities LCMS->NMR Compare Compare purity data, impurity profiles, and spectral data from all suppliers NMR->Compare Report Generate a comprehensive comparison report Compare->Report

Caption: A flowchart outlining the key steps for a comprehensive purity evaluation of 4-methoxyhippuric acid.

Detailed Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of a 4-methoxyhippuric acid reference standard and dissolve it in a 1:1 (v/v) mixture of methanol and water to a final concentration of 1 mg/mL.

  • Sample Solutions: For each commercial sample, accurately weigh approximately 10 mg and dissolve it in the same solvent mixture to a final concentration of 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity of each sample by the area normalization method.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase conditions as the HPLC method.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Determine the molecular weights of the main peak and any detected impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of each sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis: Confirm the structure of 4-methoxyhippuric acid and identify the structures of any significant impurities by analyzing chemical shifts, coupling constants, and integration values.

Conclusion

While 4-methoxyhippuric acid is commercially available, this guide highlights the importance of independent purity verification.[4][5] The provided experimental workflow and protocols offer a robust methodology for researchers to compare products from different suppliers, ensuring the quality and reliability of their starting materials. By employing a combination of HPLC, LC-MS, and NMR, scientists can confidently assess the purity and impurity profiles of 4-methoxyhippuric acid, leading to more reproducible and reliable research outcomes.

References

A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of prevalent synthesis methodologies for N-(4-methoxybenzoyl)glycine, a key building block in pharmaceutical and peptide synthesis, is presented. This guide provides a comparative assessment of three primary synthetic routes: N-acylation of glycine, reductive amination, and a modified Gabriel synthesis. The evaluation encompasses detailed experimental protocols, quantitative data on performance metrics, and a discussion of the advantages and limitations of each approach to inform selection for research and development applications.

N-(4-methoxybenzoyl)glycine, also known as anisuric acid, is a significant derivative of the simplest amino acid, glycine. Its structure, featuring a benzoyl group with a methoxy substituent, makes it a valuable intermediate in the synthesis of various biologically active compounds and a useful protected amino acid in peptide synthesis. The selection of an appropriate synthetic method is crucial for achieving desired yield, purity, and cost-effectiveness. This guide provides a comparative analysis of the most common methods for its preparation.

Comparative Analysis of Synthesis Methods

The synthesis of N-(4-methoxybenzoyl)glycine can be effectively achieved through several established organic chemistry reactions. The choice of method often depends on factors such as the desired scale of the reaction, availability of starting materials, and the required purity of the final product. The following table summarizes the key quantitative data for the three primary synthesis routes discussed in this guide.

Synthesis MethodReagentsSolventReaction TimeYield (%)Purity (%)
N-acylation (Schotten-Baumann) Glycine, 4-methoxybenzoyl chloride, NaOHWater/DCM3-6 hours78-98>95
Reductive Amination 4-methoxybenzaldehyde, Glycine, NaBH₃CNMethanol12-24 hoursHighHigh
Modified Gabriel Synthesis Potassium phthalimide, Ethyl chloroacetate, Hydrazine hydrate, 4-methoxybenzylamineDMF, EthanolMulti-stepModerateHigh

Experimental Protocols

Detailed methodologies for each of the key synthesis routes are provided below to allow for replication and adaptation in a laboratory setting.

N-acylation of Glycine (Schotten-Baumann Reaction)

This method involves the acylation of glycine with 4-methoxybenzoyl chloride in an alkaline medium. The Schotten-Baumann reaction is a robust and widely used method for the formation of amides from amines and acid chlorides.

Protocol:

  • Dissolve glycine (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and add 4-methoxybenzoyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Continue stirring for 2-3 hours, allowing the reaction mixture to slowly warm to room temperature.

  • Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain pure N-(4-methoxybenzoyl)glycine.

Reductive Amination

Reductive amination provides an alternative route to N-substituted amino acids. This method involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of N-(4-methoxybenzoyl)glycine, 4-methoxybenzaldehyde is reacted with glycine in the presence of a reducing agent.

Protocol:

  • Suspend glycine (1.0 eq) in methanol.

  • Add 4-methoxybenzaldehyde (1.0 eq) to the suspension.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield N-(4-methoxybenzoyl)glycine.

Modified Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines. A modification of this method can be employed to synthesize N-substituted glycines. This multi-step process involves the initial synthesis of an N-protected glycine derivative followed by deprotection and concurrent N-alkylation.

Protocol:

  • React potassium phthalimide with ethyl chloroacetate in DMF to form ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate.

  • Hydrolyze the ester with aqueous HCl to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

  • In a separate reaction, treat the phthalimido-protected glycine with hydrazine hydrate in ethanol to cleave the phthalimide group.

  • In the same pot, add 4-methoxybenzylamine to the reaction mixture to achieve the N-benzylation of the in-situ generated glycine, yielding N-(4-methoxybenzyl)glycine after workup.

Method Comparison and Workflow

The selection of a synthesis method will depend on the specific requirements of the research or development project. The N-acylation method is generally straightforward and high-yielding. Reductive amination offers an alternative that avoids the use of an acid chloride. The modified Gabriel synthesis, while being a multi-step process, can be advantageous in certain contexts, particularly for the synthesis of a variety of N-substituted glycine analogs.

Synthesis_Comparison cluster_methods Synthesis Methods cluster_evaluation Evaluation Criteria N_acylation N-acylation (Schotten-Baumann) Yield Yield N_acylation->Yield High (78-98%) Purity Purity N_acylation->Purity High Reaction_Time Reaction Time N_acylation->Reaction_Time Moderate (3-6h) Complexity Complexity N_acylation->Complexity Low Reductive_Amination Reductive Amination Reductive_Amination->Yield High Reductive_Amination->Purity High Reductive_Amination->Reaction_Time Long (12-24h) Reductive_Amination->Complexity Moderate Gabriel_Synthesis Modified Gabriel Synthesis Gabriel_Synthesis->Yield Moderate Gabriel_Synthesis->Purity High Gabriel_Synthesis->Reaction_Time Long (Multi-step) Gabriel_Synthesis->Complexity High

Caption: Comparative workflow of N-(4-methoxybenzoyl)glycine synthesis methods.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the logical flow of the synthesis processes, the following diagrams created using the DOT language illustrate the key steps in each method.

N-acylation (Schotten-Baumann) Experimental Workflow

Nacylation_Workflow start Start dissolve Dissolve Glycine in NaOH(aq) start->dissolve cool Cool to 0°C dissolve->cool add_chloride Add 4-Methoxybenzoyl Chloride cool->add_chloride stir Stir for 2-3h at RT add_chloride->stir acidify Acidify with HCl stir->acidify precipitate Precipitate Formation acidify->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize product N-(4-methoxybenzoyl)glycine recrystallize->product ReductiveAmination_Workflow start Start suspend Suspend Glycine in Methanol start->suspend add_aldehyde Add 4-Methoxy- benzaldehyde suspend->add_aldehyde cool Cool to 0°C add_aldehyde->cool add_nabh3cn Add NaBH3CN cool->add_nabh3cn stir Stir for 12-24h at RT add_nabh3cn->stir concentrate Concentrate stir->concentrate dissolve_acidify Dissolve in Water and Acidify with HCl concentrate->dissolve_acidify precipitate Precipitate Formation dissolve_acidify->precipitate filter_wash_dry Filter, Wash, and Dry precipitate->filter_wash_dry product N-(4-methoxybenzoyl)glycine filter_wash_dry->product Gabriel_Logic cluster_step1 Step 1: Phthalimidoacetic Acid Synthesis cluster_step2 Step 2: Deprotection and N-benzylation K_phthalimide Potassium Phthalimide Intermediate1 Ethyl 2-(1,3-dioxoisoindolin -2-yl)acetate K_phthalimide->Intermediate1 Et_chloroacetate Ethyl Chloroacetate Et_chloroacetate->Intermediate1 Phthalimidoacetic_acid 2-(1,3-dioxoisoindolin -2-yl)acetic acid Intermediate1->Phthalimidoacetic_acid Hydrolysis Final_Product N-(4-methoxybenzoyl)glycine Phthalimidoacetic_acid->Final_Product Cleavage Hydrazine Hydrazine Hydrate Hydrazine->Final_Product Methoxybenzylamine 4-Methoxybenzylamine Methoxybenzylamine->Final_Product N-benzylation

Safety Operating Guide

Proper Disposal Procedures for Glycine, N-[N-(4-methoxybenzoyl)glycyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of Glycine, N-[N-(4-methoxybenzoyl)glycyl]-. The information is intended for researchers, scientists, and professionals in drug development who handle this and similar chemical compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- could not be located. The following procedures are based on general best practices for the disposal of non-hazardous solid laboratory chemicals. Due to the absence of specific toxicity and environmental hazard data, this compound should be handled with care, and the following guidelines should be strictly followed. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Initial Safety and Handling Assessment

Before proceeding with disposal, a preliminary assessment of the compound's characteristics is necessary. While specific quantitative data is unavailable, the structure as a protected dipeptide suggests it is a solid organic compound with low volatility. Based on similar compounds like glycylglycine, it may cause eye irritation.

Key Characteristics for Disposal Consideration

CharacteristicAssessment for Glycine, N-[N-(4-methoxybenzoyl)glycyl]-Disposal Implication
Physical State Solid PowderEasier to contain than liquids or gases.
Hazard Classification Unknown (Treat as potentially non-hazardous but handle with caution)Segregate from highly reactive or hazardous waste streams.
Reactivity Likely stable under normal conditions. Avoid strong oxidizing agents.Do not mix with incompatible chemicals during storage or disposal.
Solubility Unknown (Likely has some water solubility due to the glycine backbone)If soluble, do not dispose of down the drain without EHS approval.

Experimental Protocol: Waste Characterization and Segregation

Objective: To correctly categorize and segregate Glycine, N-[N-(4-methoxybenzoyl)glycyl]- for final disposal.

Methodology:

  • Hazard Identification: In the absence of an SDS, treat the substance as a "chemical of unknown toxicity." This necessitates the use of standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Container Labeling: Prepare a designated, sealed, and clearly labeled waste container. The label should include:

    • The full chemical name: "Glycine, N-[N-(4-methoxybenzoyl)glycyl]-"

    • The words "Non-Hazardous Chemical Waste for Disposal" (or as directed by your EHS department).

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

  • Segregation: Ensure the waste container for this compound is stored separately from liquid waste, highly reactive waste, and hazardous waste streams.

Step-by-Step Disposal Procedure

  • Collection: Collect all waste Glycine, N-[N-(4-methoxybenzoyl)glycyl]- in the designated and labeled solid waste container. This includes any contaminated items such as weighing paper or spatulas.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area within the laboratory, away from general laboratory traffic.

  • Disposal Request: Once the container is full or is no longer needed, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a chemical waste pickup.

  • Documentation: Maintain a log of the chemical waste generated, including the name of the compound, approximate quantity, and date of disposal request.

Important Considerations:

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT dispose of this chemical down the sanitary sewer.

  • DO NOT mix this chemical with other waste streams unless explicitly permitted by your EHS department.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste in the absence of a specific SDS.

DisposalWorkflow start Start: Chemical Waste for Disposal (Glycine, N-[N-(4-methoxybenzoyl)glycyl]-) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check hazard_id Consult SDS for hazard classification and disposal instructions sds_check->hazard_id Yes unknown_hazard Treat as a chemical of 'Unknown Toxicity' sds_check->unknown_hazard No ehs_consult_sds Follow SDS and institutional EHS guidelines hazard_id->ehs_consult_sds ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Gloves unknown_hazard->ppe segregate Segregate as solid chemical waste in a labeled, sealed container ppe->segregate ehs_pickup Arrange for disposal via Institutional EHS Department segregate->ehs_pickup

Caption: Disposal Decision Workflow for Laboratory Chemicals.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.